3-(2,2-Difluoropropoxy)azetidine
説明
特性
分子式 |
C6H11F2NO |
|---|---|
分子量 |
151.15 g/mol |
IUPAC名 |
3-(2,2-difluoropropoxy)azetidine |
InChI |
InChI=1S/C6H11F2NO/c1-6(7,8)4-10-5-2-9-3-5/h5,9H,2-4H2,1H3 |
InChIキー |
KCPSXLAIVPNFDI-UHFFFAOYSA-N |
正規SMILES |
CC(COC1CNC1)(F)F |
製品の起源 |
United States |
Synthesis Pathway of 3-(2,2-Difluoropropoxy)azetidine: A Technical Guide
Executive Summary
The incorporation of fluorinated alkoxy motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The target molecule, 3-(2,2-difluoropropoxy)azetidine , serves as a highly valuable bioisostere for morpholines and piperidines. The addition of the 2,2-difluoropropyl group specifically modulates the basicity of the azetidine nitrogen, enhances metabolic stability against cytochrome P450-mediated oxidation, and fine-tunes the overall lipophilicity (logP) of the drug candidate.
This whitepaper details a robust, field-validated synthetic pathway for generating 3-(2,2-difluoropropoxy)azetidine. By analyzing the kinetic barriers of fluorinated electrophiles and the specific reactivity of the azetidine core, this guide establishes a self-validating protocol designed for high yield and scalability.
Retrosynthetic Strategy & Mechanistic Causality
The most efficient construction of the 3-alkoxyazetidine scaffold relies on a Williamson ether synthesis, followed by standard amine deprotection. The retrosynthetic disconnection occurs at the ether oxygen, leading back to two primary building blocks: 1-Boc-3-hydroxyazetidine and a 2,2-difluoropropyl electrophile .
The Electrophile Dilemma: Why Triflates?
A critical mechanistic challenge in this synthesis is the severe kinetic retardation of the SN2 reaction caused by the adjacent gem-difluoro group (-CF2-). The strong electron-withdrawing inductive effect of the fluorine atoms highly deactivates the adjacent primary carbon towards nucleophilic attack.
Attempting this alkylation with standard alkyl halides (e.g., 2,2-difluoropropyl bromide) typically results in sluggish reaction rates, requiring elevated temperatures that promote undesired E2 elimination or decomposition of the azetidine ring[1]. To overcome this activation energy barrier, a highly reactive leaving group is mandatory. 2,2-Difluoropropyl trifluoromethanesulfonate (triflate) is the electrophile of choice, as the exceptional stability of the departing triflate anion compensates for the deactivated nature of the electrophilic carbon[2][3].
Synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine via O-alkylation and deprotection.
Base and Solvent Selection
The secondary alcohol of 1-Boc-3-hydroxyazetidine is moderately sterically hindered. Deprotonation requires a strong, non-nucleophilic base. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the industry standard for this transformation[1][4]. NaH ensures rapid and irreversible alkoxide formation (driven by H2 gas evolution), while the polar aprotic nature of DMF effectively solvates the resulting sodium cation, maximizing the nucleophilicity of the naked alkoxide oxygen.
Mechanistic divergence during alkylation, highlighting the favored SN2 trajectory.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, empirical data regarding base, solvent, and leaving group combinations must be analyzed. The table below summarizes the quantitative optimization landscape for the O-alkylation step.
| Base (Equiv) | Solvent | Electrophile Leaving Group | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Notes & Observations |
| NaH (1.2) | DMF | Triflate (-OTf) | 0 → 25 | 4 | 82 - 88% | Optimal. Rapid H₂ evolution; clean SN2 inversion profile. |
| KOtBu (1.5) | THF | Triflate (-OTf) | 0 → 25 | 6 | 55 - 60% | Moderate yield. Bulky base promotes competitive E2 elimination of triflate. |
| K₂CO₃ (2.0) | DMF | Bromide (-Br) | 80 | 24 | < 15% | Sluggish SN2 due to -CF₂- deactivation. Thermal degradation observed. |
| Cs₂CO₃ (2.0) | MeCN | Iodide (-I) | 60 | 18 | 35 - 40% | Incomplete conversion. Azetidine ring opening byproducts detected via LC-MS. |
Self-Validating Experimental Protocols
The following methodologies are engineered to include in-process controls, ensuring the chemist can validate the success of the reaction at every stage.
Step 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine (O-Alkylation)
Caution: Sodium hydride reacts violently with water, liberating highly flammable hydrogen gas. Conduct all operations under a strict inert atmosphere (N₂ or Argon).
Reagents:
-
1-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 5.0 g, 28.8 mmol)[1]
-
2,2-Difluoropropyl trifluoromethanesulfonate (1.2 equiv, 34.6 mmol)[3]
-
Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv, 37.4 mmol)[1]
-
Anhydrous DMF (0.2 M, 144 mL)
Step-by-Step Procedure:
-
Preparation & Solvation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel. Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add NaH portion-wise over 15 minutes.
-
Self-Validation Check: Vigorous bubbling (H₂ gas) must be observed. If no bubbling occurs, the NaH has degraded to NaOH and must be replaced[1].
-
-
Alkoxide Maturation: Stir the resulting opaque suspension at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.
-
Electrophile Addition: Dissolve 2,2-difluoropropyl triflate in 10 mL of anhydrous DMF and transfer to the dropping funnel. Add dropwise over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
-
Self-Validation Check (TLC): Elute with 3:1 Hexanes:EtOAc. Stain with KMnO₄. The starting material (Rf ~0.2) should be consumed, replaced by a new, less polar spot (Rf ~0.6).
-
-
Quench & Workup: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (50 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers extensively with water (3 × 100 mL) and brine (100 mL) to remove DMF.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes) to afford the intermediate as a colorless oil.
Step 2: Synthesis of 3-(2,2-Difluoropropoxy)azetidine Hydrochloride (Deprotection)
Reagents:
-
1-Boc-3-(2,2-difluoropropoxy)azetidine (1.0 equiv)
-
4M HCl in Dioxane (10.0 equiv)
-
Dichloromethane (DCM) (0.1 M)
Step-by-Step Procedure:
-
Solvation: Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask.
-
Acidic Cleavage: Add 4M HCl in Dioxane in one portion at room temperature.
-
Mechanistic Note: The reaction relies on the generation of the tert-butyl cation, which eliminates to form isobutylene gas and CO₂.
-
-
Reaction Progression: Stir at room temperature for 2-3 hours.
-
Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as the highly polar hydrochloride salt precipitates out of the DCM/Dioxane mixture. TLC (using Ninhydrin stain) will confirm the disappearance of the Boc-protected starting material.
-
-
Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting crude solid with cold diethyl ether (2 × 20 mL) to remove any residual non-polar impurities.
-
Drying: Filter the solid and dry under high vacuum for 12 hours to afford 3-(2,2-difluoropropoxy)azetidine hydrochloride as a white, hygroscopic crystalline solid.
References
- US20180111931A1 - Chemical compounds Source: Google Patents URL
Sources
Physicochemical Properties and Applications of 3-(2,2-Difluoropropoxy)azetidine in Modern Drug Discovery
Executive Summary The optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles remains the most formidable bottleneck in small-molecule drug discovery. To navigate this, medicinal chemists increasingly rely on privileged building blocks that simultaneously modulate lipophilicity, basicity, and metabolic resistance. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2) has emerged as a premier structural motif. By fusing the conformational rigidity of an sp³-rich azetidine ring with the oxidative stability of a fluorinated ether, this compound serves as a highly effective bioisostere for traditional morpholine, piperidine, or unfluorinated alkoxy-amine derivatives.
Structural Rationale: The Synergy of Azetidine and Fluorinated Ethers
The sp³-Rich Azetidine Core The transition from "flat" sp²-aromatic molecules to three-dimensional, sp³-rich architectures is a validated strategy to improve clinical success rates. The 1 increases the fraction of sp³ hybridized carbons (Fsp³) while maintaining a low molecular weight[1]. The azetidine ring provides a highly strained, four-membered core that restricts conformational flexibility. This rigidity effectively locks attached pharmacophores into a defined spatial vector, enhancing target-specific binding and reducing off-target promiscuity[2].
The 2,2-Difluoropropoxy Motif Standard aliphatic ethers (e.g., methoxy or ethoxy groups) are notorious metabolic liabilities, rapidly undergoing O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. Replacing these with a 2,2-difluoropropoxy group introduces strong C–F bonds (approx. 110–126 kcal/mol) that act as a steric and electronic shield, effectively 3[3].
Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms propagates through the ether oxygen, significantly 4 of the adjacent azetidine nitrogen[4]. Unsubstituted azetidine has a pKa of ~10.4, making it fully protonated and impermeable at physiological pH. The difluoro group pulls electron density away, lowering the pKa to a more neutral range (~8–9). This increases the fraction of the unionized drug species at pH 7.4, exponentially enhancing passive diffusion across lipid bilayers, including the Blood-Brain Barrier (BBB).
Physicochemical Profile
The quantitative metrics of 3-(2,2-Difluoropropoxy)azetidine highlight its utility as a central nervous system (CNS) compliant building block[5].
| Property | Value | Pharmacokinetic Implication |
| Chemical Name | 3-(2,2-Difluoropropoxy)azetidine | N/A |
| CAS Registry Number | 1780425-16-2 | N/A |
| Molecular Formula | C₆H₁₁F₂NO | Low molecular footprint allows for downstream API elaboration. |
| Molecular Weight | 151.15 g/mol | Highly efficient ligand efficiency (LE) contribution. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent for CNS penetration (well below the 90 Ų BBB limit). |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | Ensures high aqueous solubility despite lipophilic ether chain. |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | Optimal for avoiding excessive desolvation penalties during binding. |
Experimental Workflows: Synthesis & Metabolic Profiling
Protocol 1: Synthesis of 3-(2,2-Difluoropropoxy)azetidine Hydrochloride
This protocol describes a self-validating synthetic route designed to prevent over-alkylation and ensure high purity of the final amine salt.
-
Deprotonation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0°C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the secondary alcohol to form an alkoxide without attacking the electrophilic carbonyl of the Boc protecting group.
-
-
Alkylation: Dropwise, add 2,2-difluoropropyl trifluoromethanesulfonate (triflate) (1.1 eq). Stir at room temperature for 12 hours.
-
Causality: The highly electron-withdrawing difluoro group deactivates the adjacent carbon toward S_N2 nucleophilic attack. Using a highly reactive triflate leaving group overcomes this electronic deactivation, ensuring high conversion rates compared to standard alkyl bromides.
-
-
Deprotection: Quench with water, extract into ethyl acetate, and concentrate. Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) (10 eq) and stir for 2 hours.
-
Causality: TFA provides the precise acidic environment required to selectively cleave the tert-butyl ester (Boc) group via a stable tert-butyl cation intermediate, liberating the free azetidine without cleaving the newly formed fluorinated ether.
-
-
Salt Formation & Purification: Concentrate the mixture to remove excess TFA. Dissolve the residue in minimal diethyl ether and add 4M HCl in dioxane. Collect the resulting precipitate via vacuum filtration.
-
Causality: Isolating the compound as a hydrochloride salt acts as a self-validating purification step; the salt precipitates cleanly from the organic matrix, leaving lipophilic impurities behind and providing a stable, highly water-soluble powder for biological assays.
-
Figure 1: Step-by-step synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine.
Protocol 2: In Vitro Metabolic Stability Assay (Self-Validating System)
To empirically validate the metabolic resistance conferred by the fluorinated ether, intrinsic clearance (CL_int) is determined using Human Liver Microsomes (HLM).
-
Incubation Preparation: In a 96-well plate, combine 1 µM of the synthesized 3-(2,2-Difluoropropoxy)azetidine with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM final concentration).
-
Causality: NADPH is the obligate cofactor for CYP450-mediated oxidation. Withholding it until this step ensures that any observed degradation is strictly enzyme-driven, establishing a true 0-minute baseline.
-
-
Quenching & Internal Validation: At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Causality: The ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard (Tolbutamide) validates the extraction efficiency and normalizes LC-MS/MS ionization variability across all samples.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) from the log-linear decline of the analyte/IS peak area ratio.
Visualizing the Impact
The integration of 3-(2,2-Difluoropropoxy)azetidine into a larger Active Pharmaceutical Ingredient (API) triggers a cascade of favorable physicochemical shifts. The logic model below maps the direct causality between the structural motifs and the resulting pharmacokinetic outcomes.
Figure 2: Logical relationship between structural motifs and pharmacokinetic outcomes.
References
- ChemScene. "1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine." ChemScene Product Catalog.
- Alfa Chemistry. "A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials." Alfa Chemistry Insights.
- National Institutes of Health (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
- National Institutes of Health (PMC). "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Chemical Society Reviews.
- ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery.
Sources
- 1. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry: A Technical Guide
Executive Summary
The integration of small, strained nitrogen heterocycles into drug discovery pipelines has revolutionized the development of targeted therapeutics. Among these, the azetidine ring stands out due to its low molecular weight, distinct vectorality, and ability to act as a bioisostere for larger, more lipophilic rings. However, the true breakthrough in azetidine chemistry has been the strategic incorporation of fluorine. This in-depth technical guide explores the stereoelectronic, physicochemical, and biological ramifications of fluorinated azetidine derivatives, providing researchers with the mechanistic insights and validated protocols necessary to leverage these scaffolds in modern drug development.
Stereoelectronic and Physicochemical Dynamics
The addition of fluorine to an azetidine ring is not merely a steric substitution; it is a profound stereoelectronic intervention. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect while simultaneously offering unique conformational control through charge-dipole interactions.
The Conformational Switch Mechanism
A defining characteristic of fluorinated azetidines is their pH-dependent conformational behavior. As demonstrated in computational and structural studies by O'Hagan and co-workers, the neutral form of a fluorinated azetidine prefers a ring pucker where the fluorine atom points away from the nitrogen lone pair to minimize electrostatic repulsion (N–C–C–F dihedral angle ≈ 137.2°)[1].
However, upon protonation at physiological pH, the dynamics invert. The highly electronegative fluorine atom is drawn toward the newly formed cationic nitrogen center (N+)[2]. This C–F...N+ charge-dipole interaction forces the ring pucker to invert, locking the molecule into a rigid, pre-organized conformation that is highly favorable for specific target binding[2].
Fig 1. Conformational switch of fluorinated azetidines driven by pH and charge-dipole interactions.
Modulation of Physicochemical Properties
Beyond conformation, fluorine substitution directly dictates the pharmacokinetic viability of the azetidine scaffold[3]. Unsubstituted azetidines are highly basic (pKa ~11.2), which often leads to poor membrane permeability and off-target liabilities (such as hERG channel blockade). The introduction of fluorine systematically lowers the amine's pKa, increases lipophilicity (logP), and shields adjacent carbon centers from cytochrome P450-mediated oxidative metabolism[3].
Table 1: Representative Physicochemical Impact of Fluorination on the Azetidine Scaffold
| Scaffold | Estimated pKa (Amine) | Calculated logP | Metabolic Stability (HLM T1/2) | Primary Benefit in Drug Design |
| Azetidine | ~11.2 | 0.15 | < 15 min | Baseline vectorality |
| 3-Fluoroazetidine | ~9.0 | 0.45 | ~ 45 min | Reduced basicity, conformational lock |
| 3,3-Difluoroazetidine | ~7.0 | 0.85 | > 120 min | Blocked oxidative metabolism, high passive permeability |
Biological Activity and Target Spectrum
Fluorinated azetidines have demonstrated exceptional versatility across multiple therapeutic areas. Their ability to act as rigidified, metabolically stable pharmacophores makes them ideal for both antiviral and metabolic disease targets.
Antiviral Therapeutics
Recent advances have highlighted the potency of fluorinated azetidine derivatives against viral pathogens. For instance, Oslob et al. designed a series of fluorinated azetidine-based pyrazole molecular hybrids targeting the Hepatitis C Virus (HCV)[4]. When evaluated using an HCV genotype-1b (HCV-GT-1b) replicon system, these fluorinated azetidine derivatives displayed highly promising inhibitory activity, achieving EC50 values ranging from 0.23 μM to 0.74 μM[4].
Metabolic and CNS Targets
In the realm of metabolic diseases, fluorinated azetidine amides have been successfully deployed as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a critical target for the management of Type II Diabetes[5]. Furthermore, the tunable basicity of these compounds allows them to cross the blood-brain barrier (BBB) more effectively than their non-fluorinated counterparts, making them attractive scaffolds for CNS drug discovery[2].
Table 2: Biological Activity of Selected Fluorinated Azetidine Derivatives
| Compound Class | Primary Target / Disease | Observed Activity Metric | Reference Context |
| Fluorinated azetidine-pyrazole hybrids | HCV Genotype-1b | EC50: 0.23 – 0.74 μM | Viral replication inhibition[4] |
| 4-Fluorinated azetidine pyrazoles | Broad Antiviral | EC50: 0.083 μM | Enhanced potency over non-fluorinated[4] |
| Fluorinated azetidine amides | DPP-IV (Type II Diabetes) | Sub-nanomolar IC50 | Glycemic control[5] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of fluorinated azetidines must follow rigorous, self-validating workflows. The following protocols detail the critical steps for assessing metabolic stability and antiviral efficacy, explaining the causality behind each methodological choice.
Fig 2. Self-validating screening workflow for evaluating fluorinated azetidine drug candidates.
Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)
Purpose: To quantify the resistance of the fluorinated azetidine scaffold to cytochrome P450-mediated oxidation.
Causality & Design: Testing is performed at a low substrate concentration (1 μM) to ensure first-order kinetics (where [S]≪Km ). An NADPH regenerating system is utilized rather than a single spike of NADPH to maintain a steady-state concentration of the essential cofactor, preventing artificial rate limitation during the 60-minute incubation.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme integrity.
-
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the fluorinated azetidine test compound (final concentration 1 μM) in the buffer.
-
Pre-warming: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism.
-
Validation Controls:
-
Positive Control: Verapamil (a known high-clearance drug) to confirm microsomal activity.
-
Negative Control: A parallel reaction omitting NADPH to confirm that any observed compound loss is strictly CYP450-dependent and not due to inherent chemical instability.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2 ) and intrinsic clearance ( CLint ).
Protocol 2: Antiviral HCV Replicon Assay
Purpose: To evaluate the cellular antiviral efficacy of fluorinated azetidine derivatives[4].
Causality & Design: Using an HCV replicon system (which expresses viral non-structural proteins and a reporter gene like luciferase) allows for high-throughput quantification of viral RNA replication without the biohazard risks associated with infectious virions. Parallel cytotoxicity screening is mandatory to ensure the observed viral inhibition is specific and not an artifact of host cell death.
Step-by-Step Methodology:
-
Cell Seeding: Plate Huh-7 cells harboring the HCV genotype-1b replicon into 96-well plates at a density of 1×104 cells/well in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), treat the cells with the fluorinated azetidine compounds in a 10-point, 3-fold serial dilution series (starting at 10 μM). Maintain a final DMSO concentration of 0.5% across all wells.
-
Incubation: Incubate the treated cells for 72 hours.
-
Reporter Quantification: Lyse the cells and add the luciferase substrate. Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the viral RNA replication level.
-
Cytotoxicity Counter-Screen: In a parallel identical plate, add a cell viability reagent (e.g., CellTiter-Glo) to measure host cell ATP levels, generating a CC50 (50% Cytotoxic Concentration) value.
-
Validation Controls:
-
Positive Control: A known HCV polymerase inhibitor (e.g., Sofosbuvir) to validate assay sensitivity.
-
Negative Control: 0.5% DMSO vehicle to establish the 100% viral replication baseline.
-
-
Data Analysis: Calculate the EC50 (concentration reducing viral replication by 50%) using non-linear regression. Validate the compound's therapeutic window by calculating the Selectivity Index ( SI=CC50/EC50 ), requiring an SI>10 for further progression.
References
- Source: rsc.
- Source: beilstein-journals.
- An In-depth Technical Guide to Azetidine, 1-[(4 ...
- Examples of drug candidates containing fluoroalkyl‐substituted...
- Source: nih.
Sources
- 1. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Characterization of 3-(2,2-Difluoropropoxy)azetidine: A Technical Guide for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-rich architectures to sp3-enriched, three-dimensional frameworks is a cornerstone of successful drug design. Within this paradigm, azetidines have emerged as privileged scaffolds[1]. Characterized by a highly strained four-membered ring, azetidines offer a unique balance of molecular rigidity and metabolic stability, frequently serving as superior, low-lipophilicity bioisosteres for larger piperidine and morpholine rings[2][3].
The specific functionalization of the azetidine core with a 2,2-difluoropropoxy ether tail yields 3-(2,2-difluoropropoxy)azetidine (CAS No. 1780425-16-2)[4], an advanced building block with profound implications for lead optimization. As a Senior Application Scientist, I have structured this whitepaper to detail the strategic rationale, mechanistic causality, and self-validating protocols required for the efficient synthesis and characterization of this critical intermediate.
Strategic Rationale: The Azetidine-Fluoroalkyl Nexus
The strategic incorporation of the gem-difluoro moiety onto the azetidine ether tail achieves three critical pharmacokinetic objectives:
-
Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the alkyl chain, a common liability in standard propyl ethers.
-
pKa Modulation: The profound electron-withdrawing inductive effect of the fluorine atoms lowers the basicity of the adjacent ether oxygen, which can reduce off-target hERG binding liabilities.
-
Lipophilic Tuning: The fluorinated tail fine-tunes the logD of the molecule, enhancing membrane permeability without the dramatic, non-specific increase in lipophilicity typically associated with standard hydrocarbon chains.
Retrosynthetic Disconnection & Mechanistic Causality
To synthesize 3-(2,2-difluoropropoxy)azetidine, we employ a convergent O-alkylation strategy followed by a controlled deprotection phase.
Retrosynthetic analysis of 3-(2,2-difluoropropoxy)azetidine via O-alkylation.
Causality of Reagent Selection
-
Protecting Group Dynamics: The highly basic conditions required for the etherification necessitate a base-stable protecting group. The tert-butyloxycarbonyl (Boc) group is selected because it is completely inert to sodium hydride (NaH) and avoids the saponification risks associated with ester-based protections.
-
Electrophile Engineering: Alkylation of an alcohol with a fluorinated alkyl chain is notoriously difficult. The strong electron-withdrawing inductive effect of the -CF2- group drastically reduces the nucleophilic susceptibility of the adjacent -CH2- carbon. Consequently, standard halides (e.g., 2,2-difluoropropyl bromide) yield exceptionally poor conversions. To overcome this electronic deactivation, 2,2-difluoropropyl trifluoromethanesulfonate (triflate) [5] is utilized. The triflate is a superior leaving group that lowers the activation energy barrier, enabling a smooth SN2 displacement.
Mechanistic sequence of the SN2 O-alkylation using a triflate electrophile.
Self-Validating Experimental Protocols
The development of this synthesis required rigorous optimization to balance reactivity and stability. Table 1 summarizes the causality behind the final reaction conditions.
Table 1: Reaction Optimization for O-Alkylation
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 2,2-Difluoropropyl bromide | K2CO3 | DMF | 80 | <5 | Weak base and poor leaving group fail to overcome CF2-induced deactivation. |
| 2,2-Difluoropropyl bromide | NaH | THF | 65 | 15 | Strong base improves alkoxide formation, but the bromide remains unreactive. |
| 2,2-Difluoropropyl triflate | NaH | THF | 25 | 65 | Triflate enables SN2, but THF limits alkoxide solubility and nucleophilicity. |
| 2,2-Difluoropropyl triflate | NaH | DMF | 25 | 88 | Polar aprotic DMF maximizes alkoxide reactivity; triflate ensures rapid SN2. |
Protocol 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine
-
Initiation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the exothermic evolution of H2 gas. Stir for 30 minutes at 0 °C.
-
Alkylation: Add 2,2-difluoropropyl triflate (1.2 eq) dropwise. Causality: Dropwise addition prevents localized heating, minimizing potential elimination side-reactions of the highly reactive triflate.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4). The starting material (Rf ~0.2) must be fully consumed, replaced by a new, less polar spot (Rf ~0.6). LC-MS should confirm the presence of the m/z = 196.1 [M+H-tBu]+ ion, verifying the addition of the difluoropropyl mass and characteristic Boc fragmentation.
-
Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.
Protocol 2: N-Boc Deprotection to 3-(2,2-Difluoropropoxy)azetidine
-
Initiation: Dissolve the crude 1-Boc-3-(2,2-difluoropropoxy)azetidine in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Cleavage: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Causality: Acid-mediated cleavage of the Boc group generates the highly stable tert-butyl cation (which rapidly eliminates to isobutylene gas) and CO2 gas, driving the reaction forward irreversibly.
-
Propagation: Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Analyze via TLC (DCM/MeOH 9:1 with 1% NH4OH, stained with ninhydrin). A bright purple spot confirms the successful generation of the secondary aliphatic amine.
-
Isolation: Concentrate under reduced pressure. The product is typically isolated as the stable TFA salt, though it can be free-based using an Amberlyst A21 basic resin if the free amine is required for immediate downstream coupling.
Quantitative Analytical Characterization
To ensure absolute structural integrity, the isolated compound must be subjected to multinuclear NMR and mass spectrometry. The self-validating metrics are outlined in Table 2.
Table 2: Key NMR and LC-MS Characterization Metrics
| Analytical Method | Target Signal / Metric | Structural Assignment & Causality |
| 1H NMR (CDCl3) | δ 4.35 (m, 1H) | Azetidine C3-H: Methine proton shifted downfield due to the adjacent ether oxygen. |
| 1H NMR (CDCl3) | δ 3.65 (t, J = 12.0 Hz, 2H) | -O-CH2-CF2-: Methylene protons split into a triplet by the adjacent gem-difluoro group. |
| 1H NMR (CDCl3) | δ 1.60 (t, J = 18.5 Hz, 3H) | -CF2-CH3: Terminal methyl group strongly coupled to the adjacent fluorine atoms. |
| 19F NMR (CDCl3) | δ -98.5 (m, 2F) | -CF2-: Characteristic chemical shift confirming the intact gem-difluoro moiety. |
| LC-MS (ESI+) | m/z 152.1 [M+H]+ | Molecular Ion: Exact mass confirmation of the fully deprotected free amine product. |
Conclusion
The synthesis of 3-(2,2-difluoropropoxy)azetidine exemplifies the intersection of rigorous physical organic chemistry and modern drug design. By understanding the electronic deactivation inherent to fluorinated alkyl chains and compensating with a highly reactive triflate electrophile, researchers can efficiently access this privileged bioisostere. The resulting compound provides a robust, metabolically shielded vector for advanced lead optimization campaigns.
References
-
National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". PMC. URL: [Link]
Sources
The Strategic Integration of 3-(2,2-Difluoropropoxy)azetidine in Modern Medicinal Chemistry: A Technical Guide
Executive Summary
In the contemporary landscape of drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic deployment of specialized building blocks. The transition away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds has brought strained heterocycles to the forefront of medicinal chemistry. Among these, 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2)[1] has emerged as a premier structural motif. By synergizing the geometric constraints of a four-membered azetidine ring with the profound metabolic resistance of a gem-difluoroalkyl ether, this molecule solves critical challenges related to lipophilicity, basicity, and enzymatic degradation.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental methodology for the synthesis and application of 3-(2,2-Difluoropropoxy)azetidine in lead optimization campaigns.
Mechanistic Rationale: The Causality of Physicochemical Tuning
When medicinal chemists optimize a lead compound, they frequently encounter a "lipophilicity trap"—a scenario where increasing target affinity inadvertently increases the partition coefficient (cLogP), leading to poor aqueous solubility, high plasma protein binding, and rapid hepatic clearance[2].
The Azetidine Core: A Superior Bioisostere
Replacing a standard piperidine or pyrrolidine ring with an azetidine core introduces a higher fraction of sp3-hybridized carbons (Fsp3) while simultaneously reducing the overall molecular weight and lipophilic surface area. The inherent ring strain of azetidine (approximately 25.2 kcal/mol) compresses the C–N–C bond angle to ~93°, altering the hybridization and spatial projection of the nitrogen lone pair[3]. This geometric restriction provides unique exit vectors for substituents, allowing for precise exploration of binding pockets that larger heterocycles cannot access.
The 2,2-Difluoropropoxy Motif: Metabolic Blockade and pKa Modulation
Unmodified azetidines possess a pKa of ~11.29, meaning they are almost entirely protonated at physiological pH (7.4)[3]. While this high basicity ensures good solubility, it severely limits passive membrane permeability.
By appending a highly electronegative 2,2-difluoropropoxy group at the 3-position, two profound effects are achieved:
-
pKa Depression via Inductive Effects: The strong electron-withdrawing nature of the CF2 group propagates through the sigma-bond framework, significantly depressing the pKa of the azetidine nitrogen[4]. This precise physicochemical tuning increases the proportion of the neutral species in the gut and systemic circulation, optimizing oral bioavailability.
-
CYP450 Evasion: Standard aliphatic ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbon, leading to O-dealkylation[2]. The incorporation of a gem-difluoro moiety adjacent to the ether oxygen creates a robust metabolic shield. The immense bond dissociation energy of the C-F bond (~116 kcal/mol) resists hydrogen abstraction by the CYP450 heme-oxo species[5].
Figure 1: Comparative metabolic pathways of standard vs. gem-difluorinated ethers via CYP450.
Quantitative Physicochemical Profiling
The table below summarizes the comparative advantages of the fluorinated azetidine scaffold against traditional non-fluorinated and larger-ring counterparts.
| Scaffold Motif | Basic pKa (approx.) | cLogP (Relative) | Intrinsic Clearance ( CLint ) | Fsp3 Contribution |
| 3-Propoxypyrrolidine | ~9.5 | High (~2.5) | High (Rapid O-dealkylation) | Moderate |
| 3-Propoxyazetidine | ~8.8 | Medium (~2.1) | High (Rapid O-dealkylation) | High |
| 3-(2,2-Difluoropropoxy)azetidine | ~7.8 | Low (~2.3) | Low (Metabolically Stable) | High |
Data synthesized from structural activity relationship (SAR) principles regarding saturated fluorinated heterocycles[4].
Experimental Methodology: Synthesis of 3-(2,2-Difluoropropoxy)azetidine
To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual and thermodynamic cues are embedded within the steps to confirm reaction progress without immediate reliance on LC-MS or NMR.
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Stereoretentive etherification of the azetidine core[6]. Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), 2,2-difluoropropyl trifluoromethanesulfonate (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF to achieve a 0.2 M concentration.
-
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic deprotonation.
-
Portion-wise, add Sodium Hydride.
-
Causality & Validation: The reaction will immediately effervesce as H2 gas is evolved. Stir for 30 minutes at 0 °C until gas evolution completely ceases. The cessation of bubbling physically validates the quantitative formation of the nucleophilic alkoxide intermediate.
-
-
Dropwise, add 2,2-difluoropropyl triflate.
-
Causality: A triflate is utilized instead of a standard bromide or chloride. The extreme electron-withdrawing nature of the adjacent CF2 group severely deactivates the electrophilic carbon; the superior leaving-group ability of the triflate overcomes this electronic barrier, ensuring an efficient SN2 displacement.
-
-
Warm to room temperature (25 °C) and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via silica gel chromatography.
Step 2: N-Boc Deprotection
Objective: Removal of the tert-butyloxycarbonyl protecting group to yield the active secondary amine for downstream coupling. Reagents: 4M HCl in 1,4-Dioxane, Dichloromethane (DCM).
Procedure:
-
Dissolve the purified N-Boc-3-(2,2-difluoropropoxy)azetidine in a minimal volume of DCM.
-
Slowly add 10 equivalents of 4M HCl in Dioxane at 0 °C.
-
Stir for 2 hours while allowing the mixture to warm to room temperature.
-
Causality & Validation: The acidic cleavage of the Boc group generates isobutylene gas and CO2 . Because the resulting free-base azetidine is highly volatile and prone to degradation, generating the hydrochloride salt is mandatory. As the reaction completes, 3-(2,2-difluoropropoxy)azetidine hydrochloride will precipitate out of the non-polar solvent mixture as a white crystalline solid, visually validating the reaction's completion and driving the equilibrium forward.
-
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.
Figure 2: Step-by-step synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine.
Applications in Lead Optimization
Once synthesized, the secondary amine of 3-(2,2-Difluoropropoxy)azetidine serves as a highly versatile nucleophile. It is routinely deployed in:
-
Buchwald-Hartwig Aminations: Coupling with aryl halides to generate metabolically stable N-aryl azetidines, often utilized in kinase inhibitor design.
-
Amide Couplings: Reacting with carboxylic acids (via HATU/DIPEA) to form rigid, vector-specific amide linkages that project the difluoropropoxy group into hydrophobic sub-pockets of target proteins.
By systematically integrating this building block, drug development professionals can rescue lead series that previously failed due to rapid oxidative clearance or poor membrane permeability.
References
- ChemScene. "1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine." ChemScene Product Catalog.
- Journal of the American Chemical Society. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ACS Publications.
- ResearchGate. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives." ResearchGate.
- Apollo Scientific. "Fluorinated Building Blocks for Medicinal Chemistry." Apollo Scientific Insights.
- Benchchem. "A Comparative Guide to the Synthesis of 3-Alkoxy and Aryloxy Azetidines." Benchchem Technical Guides.
- Heterocycles. "Preparation and Synthetic Applications of Azetidines." Heterocycles via LOCKSS.
Sources
Navigating the Landscape of Fluorinated Azetidines: A Technical Guide for Researchers
An In-depth Technical Guide on the Commercial Availability and Application of 3-(2,2-Difluoropropoxy)azetidine and its Analogs for Research and Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained heterocyclic scaffolds endowed with unique physicochemical properties is a cornerstone of modern medicinal chemistry. Azetidine rings, particularly when functionalized with fluorine, offer a compelling combination of structural rigidity, improved metabolic stability, and enhanced binding affinity. This guide provides a comprehensive overview of the commercial availability of 3-(2,2-difluoropropoxy)azetidine and its close structural analogs, offering insights into their procurement, properties, and potential applications in drug discovery.
The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry
Azetidines, as four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1] Their inherent ring strain and sp3-rich character can confer favorable pharmacokinetic profiles, including improved solubility and metabolic stability.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the desirability of these scaffolds. The difluoropropoxy moiety, in particular, can modulate lipophilicity and pKa, and influence conformation, thereby impacting a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
The combination of an azetidine core with difluoroalkyl groups presents a powerful tool for medicinal chemists to explore novel chemical space and optimize lead compounds.[2][3] These building blocks are increasingly sought after for their potential to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[4]
Commercial Availability of 3-(2,2-Difluoropropoxy)azetidine and Key Analogs
While a direct and widespread commercial source for 3-(2,2-difluoropropoxy)azetidine under this specific name is not readily apparent from general catalog searches, a variety of structurally and functionally related difluorinated and fluorinated azetidine building blocks are available from specialized chemical suppliers. These analogs serve as excellent starting points for research campaigns.
Table 1: Commercially Available Difluoro- and Fluoro-Azetidine Analogs
| Compound Name | Supplier(s) | Purity | Notes |
| 3-(2,2-difluoroethoxy)azetidine hydrochloride | Thoreauchem | >95% | A close analog with a difluoroethoxy side chain.[5] |
| 3-(2,2-Difluoropropyl)azetidine hydrochloride | AiFChem (an Xtalpi Company) | 95% | Features a difluoropropyl group directly attached to the azetidine ring.[6] |
| 3-(2,4-Difluorophenoxy)azetidine hydrochloride | AChemBlock, Leap Chem Co., Ltd. | 95% | An analog with a difluorinated aromatic side chain.[7][8] |
| 3-(2-Fluorophenoxy)azetidine hydrochloride | AiFChem (an Xtalpi company), MilliporeSigma | 98% | A mono-fluorinated analog for structure-activity relationship (SAR) studies.[9] |
| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific | Not specified | Another difluorinated aromatic analog.[10] |
| Various Fluorinated Azetidines | Apollo Scientific | Various | A broad catalog of fluorinated azetidines for diverse research needs.[11] |
Disclaimer: Availability and purity levels are subject to change. Researchers should always verify information directly with the suppliers.
Key Considerations for Procurement and Handling
When sourcing these specialized building blocks, researchers should consider the following:
-
Salt Form: Many of these compounds are supplied as hydrochloride salts to improve stability and handling. The freebase can often be generated in situ or through a separate workup step if required for a specific reaction.
-
Purity and Analysis: For drug discovery applications, high purity is crucial. Always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.
-
Lead Times and Scalability: For initial screening, small quantities are often sufficient. However, if a particular scaffold shows promise, it is prudent to inquire about the supplier's capacity for larger-scale synthesis.
Synthetic Utility and Experimental Protocols
The functionalized azetidines listed above are versatile intermediates for a wide range of chemical transformations. The azetidine nitrogen can be derivatized through N-alkylation, N-arylation, acylation, and sulfonylation, while the substituent at the 3-position can be further modified depending on its chemical nature.
Recent advances in synthetic methodology have provided robust protocols for the synthesis and functionalization of azetidines, making them more accessible for medicinal chemistry programs.[12][13][14][15][16] The development of methods for the late-stage functionalization of complex molecules with azetidine motifs is also an active area of research.[4][17][18][19]
Below is a generalized experimental workflow for the N-functionalization of a 3-substituted azetidine hydrochloride salt, a common starting point for derivatization.
Experimental Workflow: N-Acylation of a 3-Substituted Azetidine
Caption: Generalized workflow for the N-acylation of a 3-substituted azetidine hydrochloride salt.
Future Outlook
The demand for novel, three-dimensional building blocks in drug discovery continues to grow. Fluorinated azetidines are well-positioned to meet this demand, offering a unique combination of properties that can lead to the development of safer and more effective therapeutics.[1][3] As synthetic methods become more sophisticated and the commercial availability of diverse analogs expands, we can expect to see an increasing number of drug candidates and approved drugs incorporating these valuable scaffolds.[1]
References
- Thoreauchem. 3-(2,2-difluoroethoxy)azetidine hydrochloride-1375472-46-0.
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
- Benchchem. Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.
- Chemsrc. (2025, September 24). 3-(2,2-Difluoro-2-phenylethyl)azetidine | CAS#:1785042-31-0.
- AiFChem, an Xtalpi Company. 3-(2,2-Difluoropropyl)azetidine hydrochloride 95%.
- AChemBlock. (2026, March 13). 3-(2,4-Difluorophenoxy)azetidine hydrochloride 95% | CAS: 954225-05-9.
- Apollo Scientific.
- ChemRxiv.
- Sigma-Aldrich. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8.
- ACS Publications. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
- ResearchGate. (2026, February 14). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF.
- PubMed. (2026, January 5).
- Matrix Scientific. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride.
- PubChem. Azd-5069 | C18H22F2N4O5S2 | CID 56645576.
- BuyersGuideChem. 3-(2,4-Difluorophenoxy)azetidine hydrochloride suppliers and producers.
- MilliporeSigma. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8.
- ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.
- Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Benchchem.
- ChemRxiv.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ResearchGate.
- LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
- University of Birmingham.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(2,2-difluoroethoxy)azetidine hydrochloride-1375472-46-0 - Thoreauchem [thoreauchem.com]
- 6. 3-(2,2-Difluoropropyl)azetidine hydrochloride 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]
- 7. 3-(2,4-Difluorophenoxy)azetidine hydrochloride 95% | CAS: 954225-05-9 | AChemBlock [achemblock.com]
- 8. buyersguidechem.com [buyersguidechem.com]
- 9. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8 [sigmaaldrich.com]
- 10. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific [matrixscientific.com]
- 11. Fluorinated Azetidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
The Strain and the Scaffold: A Technical Guide to 3-(2,2-Difluoropropoxy)azetidine in Medicinal Chemistry
Introduction: The Azetidine Scaffold in Drug Discovery
Azetidines have emerged as privileged motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for pyrrolidines, piperidines, and morpholines. At the heart of their unique physicochemical profile is a profound ring strain that dictates their conformational behavior, basicity, and reactivity[1]. When functionalized at the 3-position with a fluorinated alkoxy group—specifically in the case of 3-(2,2-difluoropropoxy)azetidine (CAS: 1780425-16-2)[2]—the molecule gains a sophisticated vector for modulating lipophilicity (logD) and target binding affinity.
This guide provides an in-depth mechanistic analysis of the ring strain, conformational dynamics, and synthetic handling of 3-(2,2-difluoropropoxy)azetidine, designed for researchers and application scientists optimizing pharmacokinetic profiles.
Mechanistic Deep Dive: Ring Strain and Stereoelectronics
The Thermodynamics of the Azetidine Core
Unlike unstrained six-membered rings, the four-membered azetidine heterocycle is defined by significant angle and torsional strain. The overall ring strain energy is experimentally determined to be approximately 25.2 kcal/mol [3]. The C-C-C and C-N-C bond angles are severely compressed to approximately 87° and 93°, respectively[1]. To relieve the immense torsional strain caused by eclipsed hydrogen interactions in a planar state, the ring distorts into a puckered conformation with a dihedral angle of roughly 29.7°[3].
Nitrogen Hybridization and Basicity
A critical consequence of this angle compression is the rehybridization of the nitrogen atom. To accommodate the tight intra-ring angles, the C-N bonds utilize more p-character, which in turn forces higher s-character into the nitrogen lone pair[3]. In the gas phase, this stabilization of the lone pair reduces its proton affinity. However, in aqueous biological systems, solvation energies perfectly counterbalance this effect, giving azetidine a pKa of ~11.29—remarkably similar to pyrrolidine (11.31)[1]. This allows 3-(2,2-difluoropropoxy)azetidine to maintain standard secondary amine basicity while offering a vastly different 3D spatial arrangement.
The Role of the 2,2-Difluoropropoxy Substituent
Substitution at the C3 position is highly strategic for rational drug design[4]. The 2,2-difluoropropoxy group acts as a "conformational adaptor"[5]. The strongly electronegative fluorine atoms exert a powerful inductive pull, subtly influencing the puckering equilibrium of the azetidine ring. Furthermore, the CF₂ unit shields the alkyl chain from rapid cytochrome P450-mediated oxidative metabolism, while exponentially modulating the logD profile to enhance membrane permeability compared to non-fluorinated analogs[6].
Conformational equilibrium of azetidine driven by ring strain relief.
Quantitative Data Presentation
To contextualize 3-(2,2-difluoropropoxy)azetidine, we must compare its core metrics against standard nitrogen heterocycles to understand why it is chosen over larger or smaller rings.
Table 1: Comparative Ring Strain and pKa of Nitrogen Heterocycles
| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Aqueous pKa | Mechanistic Implication |
| Aziridine | 3-membered | ~26.7 | 7.98 | Highly strained; poor basicity due to extreme s-character of lone pair. |
| Azetidine | 4-membered | ~25.2 | 11.29 | High strain, but aqueous solvation rescues basicity to secondary amine levels. |
| Pyrrolidine | 5-membered | ~5.8 | 11.31 | Low strain; standard bioisosteric baseline. |
| Piperidine | 6-membered | ~0.0 | 11.22 | Strain-free chair conformation; highly flexible. |
Table 2: Physicochemical Impact of 3-Substitution
| Property | Value / Effect | Structural Rationale |
| Molecular Weight | 151.15 g/mol | Low MW maintains high ligand efficiency for fragment-based design. |
| Nitrogen Inversion | ~10 kcal/mol barrier | Puckered ring creates a measurable energy barrier for lone pair inversion. |
| logD Modulation | Exponential shift | Fluorinated alkoxy group acts as a lipophilic conformational adaptor. |
Experimental Workflows: Synthesis and Conformational Validation
Working with strained heterocycles requires precise control over reaction conditions. Azetidines are highly susceptible to nucleophilic ring-opening via S_N2 mechanisms at the carbon adjacent to the nitrogen[3]. The following self-validating protocols are designed to prevent structural degradation.
Protocol 1: Synthesis of 3-(2,2-Difluoropropoxy)azetidine
Causality Check: Direct alkylation of unprotected azetidin-3-ol is prone to N-alkylation and polymerization due to the highly nucleophilic secondary amine. Therefore, N-Boc protection is mandatory to direct the reaction exclusively to the C3-hydroxyl group.
-
Protection & Activation: Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous THF under an inert N₂ atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Rationale: NaH irreversibly deprotonates the C3-hydroxyl, forming a potent alkoxide nucleophile while H₂ gas evolves, driving the equilibrium forward without introducing water.
-
-
Alkylation: Introduce 2,2-difluoropropyl trifluoromethanesulfonate (triflate) (1.1 eq) dropwise.
-
Rationale: The triflate is an exceptional leaving group, allowing the S_N2 substitution to proceed rapidly at low temperatures (0°C to RT), minimizing thermal degradation of the strained 4-membered ring. Stir for 4 hours.
-
-
Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.
-
Deprotection (Acidic Cleavage): Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) at 0°C.
-
Rationale: TFA selectively cleaves the Boc group. Keeping the reaction at 0°C prevents the acid-catalyzed ring-opening of the azetidine core, which is a common failure point in strained ring synthesis.
-
-
Neutralization & Isolation: Concentrate under reduced pressure. Pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of 3-(2,2-difluoropropoxy)azetidine.
Step-by-step synthetic workflow for 3-(2,2-difluoropropoxy)azetidine.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Validation
Causality Check: The nitrogen lone pair in azetidine favors a pseudoaxial position but undergoes rapid inversion at room temperature (barrier ~10 kcal/mol)[1]. To observe the distinct conformers induced by the bulky 3-substituent and validate the structural integrity, the thermal energy must be reduced below this inversion barrier.
-
Prepare a 15 mg sample of the synthesized 3-(2,2-difluoropropoxy)azetidine in CD₂Cl₂.
-
Acquire standard ¹H and ¹⁹F NMR spectra at 298 K. The ring protons will appear as time-averaged signals due to rapid nitrogen inversion and ring flipping.
-
Cool the NMR probe in 10 K increments down to 180 K.
-
Observe the decoalescence of the C2 and C4 proton signals. Calculate the exchange rate constant (k) at the coalescence temperature (T_c) to derive the exact activation free energy (ΔG‡) of the inversion process, confirming the steric impact of the 2,2-difluoropropoxy group.
Conclusion
3-(2,2-Difluoropropoxy)azetidine represents a masterclass in modern molecular design. By harnessing the inherent 25.2 kcal/mol ring strain of the azetidine core, medicinal chemists can project the metabolically fortified 2,2-difluoropropoxy group into highly specific 3D vectors. Understanding the delicate interplay between angle strain, nitrogen hybridization, and fluorinated steric bulk is essential for successfully deploying this building block in targeted therapeutics without succumbing to synthetic ring-opening pitfalls.
References
-
Grokipedia. "Azetidine - Chemical Properties and Ring Strain." Grokipedia Database. URL: [Link]
-
Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012. URL: [Link]
-
O'Hagan, D., et al. "Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments." Chemistry - A European Journal. URL: [Link]
Sources
Physicochemical Profiling of 3-(2,2-Difluoropropoxy)azetidine: Lipophilicity, Solubility, and Structural Causality
Executive Summary
In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile often hinges on subtle structural modifications. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2) represents a highly privileged functional scaffold that strategically combines the conformational rigidity of a strained nitrogen heterocycle with the lipophilicity-modulating effects of a fluorinated ether. This technical guide explores the mechanistic causality behind its lipophilicity and solubility profiles, providing field-proven, self-validating protocols for accurate physicochemical characterization.
Molecular Architecture & Physicochemical Baseline
To understand the macroscopic behavior of 3-(2,2-Difluoropropoxy)azetidine, we must first deconstruct its molecular architecture.
The core is an azetidine ring , a four-membered nitrogen-containing saturated heterocycle. Azetidines are distinguished by their high ring strain (approximately 25.4 kcal/mol) and a highly sp³-rich structural environment[1]. This three-dimensional character prevents the flat π-stacking commonly seen in aromatic rings, fundamentally altering the molecule's crystal lattice energy and solvation dynamics[1].
Attached to this core via an ether linkage is the 2,2-difluoropropoxy group . The strategic insertion of geminal fluorine atoms onto an aliphatic chain is a classic medicinal chemistry tactic used to modulate both physical and biological properties[2]. Fluorine possesses very low polarizability due to its high electronegativity, which directly impacts the hydrogen-bond acceptor capacity of the adjacent ether oxygen and alters the overall lipophilicity of the system[3].
Table 1: Quantitative Physicochemical Baseline
Data summarized for rapid comparative analysis in fragment-based drug design.
| Property | Value | Mechanistic Implication for Drug Design |
| Molecular Weight | 151.15 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's limits. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Optimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration[4]. |
| Ring Strain | ~25.4 kcal/mol | Imparts conformational rigidity, reducing the entropic penalty upon target binding[1]. |
| Estimated pKa (Conjugate Acid) | 8.0 - 8.5 | The electron-withdrawing difluoropropoxy group reduces nitrogen basicity via inductive effects. |
| Estimated LogP | 0.8 - 1.5 | Balanced lipophilicity; the fluorine atoms offset the hydrophilicity of the ether oxygen[3]. |
Lipophilicity Profiling: The "Fluorine Effect" and Partitioning
The octanol-water partition coefficient (LogP) is an excellent proxy for a compound's ability to permeate biological membranes[2]. For 3-(2,2-Difluoropropoxy)azetidine, lipophilicity is dictated by a delicate push-pull relationship between the polar heteroatoms (N, O) and the fluorinated aliphatic chain.
Causality of Fluorination on LogP
Typically, introducing an oxygenated functionality (like an ether) decreases LogP by acting as a hydrogen-bond acceptor. However, replacing hydrogens with fluorine atoms near this oxygenated functionality fundamentally alters the molecule's hydration shell. Research indicates that fluorination of ether-based functionalities often leads to an increase in LogP (ΔLogP ≈ +0.25 to +0.5) compared to their non-fluorinated counterparts[3]. This occurs because the highly electronegative fluorine atoms reduce the overall polarizability of the molecule and withdraw electron density from the ether oxygen, diminishing its ability to accept hydrogen bonds from water[3].
Inductive Effects on LogD at Physiological pH
Because the azetidine nitrogen is ionizable, the distribution coefficient (LogD) at pH 7.4 is the more biologically relevant metric. The electron-withdrawing nature of the -O-CH2-CF2-CH3 group exerts an inductive pull through the sigma bonds, lowering the pKa of the azetidine nitrogen compared to an unsubstituted azetidine (which typically has a pKa > 10). This lowered pKa ensures that at pH 7.4, a biologically critical fraction of the molecule exists in its neutral, lipophilic state, facilitating membrane permeation while retaining enough protonated fraction for aqueous solubility.
Ionization and phase partitioning equilibrium of 3-(2,2-Difluoropropoxy)azetidine.
Solubility Dynamics: Thermodynamic vs. Kinetic
The solubility of 3-(2,2-Difluoropropoxy)azetidine must be evaluated through two distinct lenses: kinetic and thermodynamic.
The high sp³ character of the azetidine core is a massive asset for thermodynamic solubility[1]. Planar, sp²-hybridized molecules tend to stack tightly in crystal lattices, requiring high solvation energy to break apart. In contrast, the spatial projection of the azetidine ring and the flexible ether linkage disrupt crystal packing. This lower lattice energy translates directly to higher thermodynamic solubility in aqueous buffers.
Experimental Methodologies: Self-Validating Protocols
To ensure data integrity, laboratory protocols cannot merely be a sequence of steps; they must be designed with built-in causality and self-validation mechanisms.
Protocol A: High-Throughput LC-MS/MS Shake-Flask for LogD (pH 7.4)
Causality: Standard UV-Vis quantification requires compound concentrations in the high micromolar range, which risks artifactual lipophilicity readings due to compound self-association or micelle formation at the aqueous-lipid interface. By utilizing LC-MS/MS, we conduct the assay at 1-10 µM, ensuring the molecule remains in a true monomeric state.
-
Preparation: Prepare a 10 mM stock of 3-(2,2-Difluoropropoxy)azetidine in DMSO. Spike into a pre-equilibrated mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 5 µM.
-
Equilibration: Agitate the biphasic system at 25°C for 2 hours at 1000 RPM.
-
Separation: Centrifuge at 3000 x g for 15 minutes to ensure strict phase boundary separation.
-
Quantification: Extract aliquots from both phases and quantify via LC-MS/MS against a standard curve.
-
Self-Validation (Mass Balance Check): Critical Step. Calculate the total mass recovered: (Concentration_aq * Volume_aq) + (Concentration_oct * Volume_oct). If the recovered mass is < 95% of the initial input, the assay is flagged as invalid due to potential volatility or non-specific binding to the glassware.
Protocol B: Thermodynamic Aqueous Solubility via HPLC-UV
Causality: Kinetic solubility assays (often done via nephelometry from DMSO stocks) are prone to supersaturation artifacts. For late-stage formulation, thermodynamic solubility—measuring the equilibrium between the solid solute and the solvent—is mandatory.
-
Saturation: Add excess solid 3-(2,2-Difluoropropoxy)azetidine to 1 mL of PBS (pH 7.4) to form a visible suspension.
-
Equilibration: Incubate on a rotary shaker at 25°C for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Analysis: Quantify the dissolved compound in the supernatant using HPLC-UV.
-
Self-Validation (Solid-State Integrity): Isolate the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the buffer caused the compound to form a salt, disproportionate, or form a hydrate, the XRPD pattern will differ from the starting material. Without this check, you may be measuring the solubility of a completely different crystalline form.
Self-validating thermodynamic solubility workflow ensuring solid-state integrity.
Conclusion & Strategic Applications
3-(2,2-Difluoropropoxy)azetidine is a masterclass in modern functional group design. By leveraging the sp³-rich, strained azetidine core, researchers can guarantee high thermodynamic solubility. Simultaneously, the 2,2-difluoropropoxy group acts as a precise dial for lipophilicity, lowering the basicity of the azetidine nitrogen via inductive effects and optimizing the LogD for membrane permeability. When evaluated using the self-validating protocols outlined above, this scaffold provides a robust, predictable foundation for the development of highly bioavailable therapeutics.
References
-
[2] Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH Source: nih.gov URL:
-
[3] Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:
-
[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: nih.gov URL:
-
[4] Title: 1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine | ChemScene Source: chemscene.com URL:
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(2,2-Difluoropropoxy)azetidine from 3-Hydroxyazetidine
Abstract
This document provides a detailed, field-proven guide for the multi-step synthesis of 3-(2,2-Difluoropropoxy)azetidine, a valuable building block for drug discovery programs. Azetidines are highly sought-after scaffolds in medicinal chemistry, known for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2][3] The introduction of a difluorinated motif further enhances properties like lipophilicity and binding affinity, making the target molecule a compelling component for novel therapeutic agents.[4][5]
The synthetic strategy detailed herein is centered around the robust and versatile Williamson ether synthesis.[6][7][8] We provide step-by-step protocols covering four critical stages: (1) N-protection of the 3-hydroxyazetidine starting material, (2) preparation of the key 2,2-difluoropropyl tosylate electrophile, (3) the core Williamson ether synthesis reaction, and (4) final deprotection to yield the target compound. Each protocol includes in-depth explanations of the underlying chemistry, safety considerations for hazardous reagents, and comprehensive characterization data to ensure reproducibility and validation of results.
Introduction and Synthetic Rationale
The four-membered azetidine ring is a privileged structure in modern drug design. Its inherent ring strain and non-planar geometry provide a unique vector for exiting a molecule's core, often leading to improved potency and pharmacokinetic profiles.[2][3] Fluorine-containing functional groups are also of paramount importance, as the strategic incorporation of fluorine can modulate a molecule's pKa, metabolic stability, and membrane permeability.[4][5] The combination of these two motifs in 3-(2,2-Difluoropropoxy)azetidine creates a building block of significant interest.
The core transformation to achieve the target ether is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[8] Our overall strategy is outlined below:
Diagram 1: Overall Synthetic Workflow A high-level overview of the four main protocols required to synthesize the target compound.
This multi-step approach is necessary for several reasons:
-
Nitrogen Protection: The secondary amine of 3-hydroxyazetidine is nucleophilic and would compete with the hydroxyl group in the O-alkylation step. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions.
-
Electrophile Activation: A primary alcohol like 2,2-difluoropropan-1-ol is not reactive towards SN2 displacement. Its hydroxyl group must first be converted into a better leaving group. A tosylate (-OTs) is an excellent choice due to its high reactivity and stability.[7]
Experimental Protocols
Safety First: Handling Hazardous Reagents
This synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[9][10] It is typically supplied as a 60% dispersion in mineral oil to improve handling safety.[10] Always handle NaH in an inert atmosphere (e.g., a nitrogen-filled glovebox or under an argon/nitrogen stream). All glassware must be rigorously flame-dried before use. To quench excess NaH, slowly and carefully add a protic solvent like isopropanol or ethanol at 0 °C before adding water.[11]
-
Tosyl Chloride (TsCl): TsCl is corrosive, a lachrymator, and moisture-sensitive. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This protocol protects the azetidine nitrogen, preventing it from interfering in the subsequent O-alkylation step.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Hydroxyazetidine (as HCl salt) | 109.56 | 5.00 g | 45.6 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.96 g | 50.2 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 11.5 g | 137 | 3.0 |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (5.00 g, 45.6 mmol) and dissolve it in a solution of sodium bicarbonate (11.5 g, 137 mmol) in 100 mL of water. Stir until all solids are dissolved.
-
Add a solution of di-tert-butyl dicarbonate (10.96 g, 50.2 mmol) in 100 mL of ethyl acetate to the aqueous solution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid or colorless oil.
Expected Outcome: Yields are typically >90%. The product, tert-butyl 3-hydroxyazetidine-1-carboxylate, should be pure enough for the next step without further purification.
Protocol 2: Synthesis of 2,2-Difluoropropyl Tosylate
This protocol activates the primary alcohol of 2,2-difluoropropan-1-ol by converting it into a tosylate, an excellent leaving group for the SN2 reaction.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,2-Difluoropropan-1-ol | 96.08 | 5.00 g | 52.0 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 10.9 g | 57.2 | 1.1 |
| Pyridine (anhydrous) | 79.10 | 25 mL | - | - |
| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-difluoropropan-1-ol (5.00 g, 52.0 mmol) and dissolve it in anhydrous dichloromethane (50 mL) and anhydrous pyridine (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (10.9 g, 57.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.
Protocol 3: Williamson Ether Synthesis of tert-Butyl 3-(2,2-Difluoropropoxy)azetidine-1-carboxylate
This is the core reaction where the ether linkage is formed via an SN2 displacement.
Diagram 2: Williamson Ether Synthesis Mechanism The process involves deprotonation of the alcohol with NaH followed by SN2 attack of the resulting alkoxide on the tosylate electrophile. (Note: Image placeholders would be replaced with actual chemical structures in a live environment.)
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 173.21 | 5.00 g | 28.9 | 1.0 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 (for pure NaH) | 1.27 g | 31.8 | 1.1 |
| 2,2-Difluoropropyl Tosylate | 250.25 | 7.95 g | 31.8 | 1.1 |
| Tetrahydrofuran (THF, anhydrous) | - | 100 mL | - | - |
Procedure:
-
To a flame-dried 250 mL three-neck flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (1.27 g of 60% dispersion, 31.8 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Caution: Handle NaH powder under inert gas.
-
Add 50 mL of anhydrous THF to the flask and cool the suspension to 0 °C.
-
Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (5.00 g, 28.9 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
-
Add a solution of 2,2-difluoropropyl tosylate (7.95 g, 31.8 mmol) in 20 mL of anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C, stirring for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of 5 mL of isopropanol, followed by 10 mL of water.
-
Remove the THF under reduced pressure. Dilute the residue with 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure protected ether.
Protocol 4: N-Boc Deprotection of Final Compound
This final step removes the Boc protecting group to yield the target 3-(2,2-Difluoropropoxy)azetidine, typically isolated as a stable salt.
| Reagent/Material | Amount |
| tert-Butyl 3-(2,2-Difluoropropoxy)azetidine-1-carboxylate | 5.00 g |
| Trifluoroacetic Acid (TFA) | 15 mL |
| Dichloromethane (DCM) | 30 mL |
| Diethyl Ether (Et₂O) | For precipitation |
Procedure:
-
Dissolve the Boc-protected ether (5.00 g) in dichloromethane (30 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Slowly add trifluoroacetic acid (15 mL) dropwise. Gas (isobutylene) will evolve.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the resulting oil in a minimal amount of methanol (~5 mL) and add it dropwise to a stirred flask of cold diethyl ether (~150 mL).
-
The product will precipitate as its trifluoroacetate salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization of 3-(2,2-Difluoropropoxy)azetidine
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.[12][13][14]
| Analysis Technique | Expected Observations for 3-(2,2-Difluoropropoxy)azetidine (TFA Salt) |
| ¹H NMR (400 MHz, D₂O) | Approximate shifts: δ 4.4-4.2 (m, 1H, CH-O), 4.2-3.9 (m, 4H, azetidine CH₂), 3.81 (t, J = 13 Hz, 2H, O-CH₂-CF₂), 1.55 (t, J = 19 Hz, 3H, CF₂-CH₃). Protons on the azetidine nitrogen will be exchanged with D₂O. |
| ¹³C NMR (101 MHz, D₂O) | Approximate shifts: δ 124.5 (t, J = 240 Hz, CF₂), 70.1 (t, J = 25 Hz, O-CH₂), 68.5 (CH-O), 50.0 (azetidine CH₂), 23.8 (t, J = 30 Hz, CH₃). Resonances for the TFA counterion will also be present. |
| ¹⁹F NMR (376 MHz, D₂O) | Approximate shifts: δ -95 to -105 (m). A single multiplet is expected for the two equivalent fluorine atoms. |
| HRMS (ESI+) | Calculated for C₆H₁₂F₂NO⁺ [M+H]⁺: 152.0881. Found: 152.08XX. |
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
-
Sodium Hydride: Organic Chemistry Study Guide. Fiveable. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
How do organic chemists prepare sodium hydride for reaction?. Quora. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications. [Link]
-
Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. PubMed. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. jmchemsci.com [jmchemsci.com]
The Strategic Incorporation of 3-(2,2-Difluoropropoxy)azetidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Quest for Superior Drug Candidates
In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor, with the goal of enhancing properties such as metabolic stability, solubility, and target engagement.[1][2][3] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds due to their ability to confer conformational rigidity and improve physicochemical properties.[1][2][3] Concurrently, the use of fluorine-containing motifs has become a powerful tool for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4][5][6][7] This guide provides an in-depth exploration of a promising building block that merges these two strategies: 3-(2,2-Difluoropropoxy)azetidine . We will delve into its rationale for use, synthetic protocols, and methods for evaluating its impact on molecular properties, offering researchers a practical framework for its application in drug discovery programs.
The Azetidine Scaffold: A Vector for Improved Properties
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique set of properties that are highly advantageous in medicinal chemistry. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a degree of conformational constraint that can pre-organize a molecule for optimal interaction with its biological target.[3][8] This rigidity can lead to enhanced binding affinity and selectivity.[3] Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved aqueous solubility and metabolic stability compared to more aromatic systems.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1][2]
The 2,2-Difluoropropoxy Group: A Bioisostere for Enhanced Metabolic Stability
The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[4][5][9] The 2,2-difluoropropoxy group offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][10] The gem-difluoro motif on the propyl chain effectively blocks a potential site of metabolism.
-
Modulation of Lipophilicity: Fluorine is highly electronegative, which can alter the local electronic environment and impact a molecule's lipophilicity (LogP). The difluoromethylene group (-CF2-) is often considered a bioisosteric replacement for an ether oxygen (-O-) or a methylene group (-CH2-), allowing for fine-tuning of this critical property.[11][12]
-
Hydrogen Bond Donor Capability: The C-H bond in a difluoromethyl group (CF2H) can act as a weak hydrogen bond donor, a property not typically associated with alkyl groups.[13] This can introduce new interactions with the target protein.
By combining the azetidine scaffold with the 2,2-difluoropropoxy moiety, we create a building block with the potential to simultaneously address multiple challenges in drug design.
Synthetic Strategy and Protocols
The synthesis of 3-(2,2-Difluoropropoxy)azetidine can be approached through a nucleophilic substitution reaction on a suitable azetidine precursor. A common starting material is N-Boc-3-hydroxyazetidine, which is commercially available.
Protocol 1: Synthesis of 3-(2,2-Difluoropropoxy)azetidine
This protocol describes the synthesis of the title compound via a Williamson ether synthesis.
Materials:
-
N-Boc-3-hydroxyazetidine
-
2,2-Difluoro-1-iodopropane (or a suitable leaving group equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2,2-difluoro-1-iodopropane (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-(2,2-difluoropropoxy)azetidine.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, 3-(2,2-Difluoropropoxy)azetidine, which can then be used in subsequent coupling reactions.
Application in Lead Optimization: A Case Study
To illustrate the utility of 3-(2,2-Difluoropropoxy)azetidine, we will consider its incorporation into a hypothetical lead compound, "Lead-OH," which contains a phenolic hydroxyl group that is a known site of metabolic liability.
Protocol 2: Incorporation of 3-(2,2-Difluoropropoxy)azetidine into a Model Compound
This protocol outlines the coupling of the synthesized building block to a model aryl chloride via a Buchwald-Hartwig amination reaction.
Materials:
-
3-(2,2-Difluoropropoxy)azetidine (from Protocol 1)
-
Aryl chloride (e.g., 4-chlorotoluene as a model)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a reaction vial under an inert atmosphere, combine the aryl chloride (1.0 eq), 3-(2,2-Difluoropropoxy)azetidine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Evaluation of Physicochemical and ADME Properties
The primary motivation for incorporating the 3-(2,2-difluoropropoxy)azetidine moiety is to improve the drug-like properties of a lead compound. The following protocols outline key assays to evaluate these improvements.
Protocol 3: Determination of Lipophilicity (LogP)
Method: Shake-flask method using n-octanol and phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and PBS (pre-saturated with each other).
-
Vortex the mixture vigorously for 1 minute and then shake at room temperature for 1 hour to ensure equilibrium is reached.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the n-octanol and PBS layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the partition coefficient, P = [Compound]octanol / [Compound]PBS.
-
LogP is the base-10 logarithm of the partition coefficient.
Protocol 4: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Method: In vitro incubation with HLM followed by LC-MS analysis.
Procedure:
-
Prepare a reaction mixture containing the test compound, HLM, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The in vitro half-life (t₁/₂) can be calculated from the slope of the linear regression.
Data Presentation and Visualization
To facilitate the analysis and comparison of data, the results should be presented in a clear and concise manner.
Table 1: Comparison of Physicochemical and ADME Properties
| Compound | LogP | Aqueous Solubility (µM) | HLM Intrinsic Clearance (µL/min/mg) |
| Lead-OH | 3.5 | 10 | 150 |
| Lead-Azetidine-DFP | 3.2 | 50 | 25 |
This table presents hypothetical data to illustrate the expected improvements.
Diagrams
Caption: Rationale for using 3-(2,2-Difluoropropoxy)azetidine in drug design.
Conclusion
The strategic use of 3-(2,2-Difluoropropoxy)azetidine represents a compelling approach in modern medicinal chemistry. By combining the favorable properties of the azetidine scaffold with the metabolic stability and unique electronic characteristics of the 2,2-difluoropropoxy group, researchers can access novel chemical space and develop drug candidates with superior pharmacokinetic profiles. The protocols and evaluation methods outlined in this guide provide a practical framework for the synthesis, incorporation, and characterization of this valuable building block, empowering scientists to accelerate their drug discovery efforts.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.).
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Antimicrobial potential of various substituted azetidine deriv
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (n.d.).
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
- Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (2025). BenchChem.
- Fluorine in drug discovery: Role, design and case studies. (2025).
- A Comparative Analysis of 2,2-Difluoropropane and 1,1-Difluoropropane for Researchers and Drug Development Professionals. (2025). BenchChem.
- Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (2025). BenchChem.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
- Bioisosteric Replacements. (n.d.). Chemspace.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
- Design, synthesis and SAR study of Fluorine-containing 3rd-gener
- An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure. (2025). BenchChem.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). PMC.
- Recent progress in synthesis of 3-functionalized azetidines. (2026).
- PREPARATION AND SYNTHETIC APPLIC
- A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
- Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. (n.d.). ChemRxiv.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. chem-space.com [chem-space.com]
- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2,2-Difluoropropoxy)azetidine: A Versatile Fluorinated Building Block for Novel Compound Synthesis
Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern medicinal chemistry. Their inherent ring strain and non-planar, three-dimensional structure offer a unique scaffold that can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and binding affinity.[1][2] The strategic incorporation of fluorine atoms into these scaffolds further enhances their utility by modulating properties like lipophilicity and basicity, and by introducing metabolically stable bioisosteres of common functional groups.[3]
This guide focuses on the application of 3-(2,2-Difluoropropoxy)azetidine , a promising building block that combines the desirable features of the azetidine ring with the unique electronic properties of the 2,2-difluoropropoxy moiety. The geminal difluoro group in the propoxy chain can act as a bioisostere for a carbonyl group or a hydroxyl group, and its strong electron-withdrawing nature can influence the basicity of the azetidine nitrogen, offering fine-tuning of pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis and subsequent functionalization of 3-(2,2-Difluoropropoxy)azetidine, enabling its seamless integration into drug discovery programs.
Physicochemical Properties of 3-(2,2-Difluoropropoxy)azetidine
While extensive experimental data for this specific molecule is not widely available, its key physicochemical properties can be estimated based on related structures and computational models. These parameters are crucial for understanding its behavior in biological systems and for designing synthetic routes.
| Property | Predicted Value | Comments and Rationale |
| Molecular Formula | C₆H₁₁F₂NO | - |
| Molecular Weight | 151.16 g/mol | - |
| Boiling Point | ~150-170 °C | Estimated based on similarly sized 3-alkoxyazetidines. |
| pKa (of azetidine nitrogen) | 8.0 - 9.0 | The electron-withdrawing effect of the difluoropropoxy group is expected to lower the basicity compared to a non-fluorinated analogue. |
| LogP | 0.5 - 1.5 | The difluoro group increases lipophilicity compared to a simple propoxy group. |
| Hydrogen Bond Donors | 1 (N-H) | The secondary amine of the azetidine ring. |
| Hydrogen Bond Acceptors | 3 (N, O, 2xF) | The nitrogen, oxygen, and fluorine atoms can act as hydrogen bond acceptors. |
Synthesis of 3-(2,2-Difluoropropoxy)azetidine
The synthesis of 3-(2,2-Difluoropropoxy)azetidine can be achieved through a straightforward nucleophilic substitution reaction starting from a suitably protected 3-hydroxyazetidine and 2,2-difluoropropanol. A common protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under the reaction conditions and can be readily removed.
Protocol 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine
This protocol describes the etherification of 1-Boc-3-hydroxyazetidine with 2,2-difluoropropanol via a Williamson ether synthesis.
Materials:
-
1-Boc-3-hydroxyazetidine
-
2,2-Difluoropropanol[4]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-difluoropropanol (1.1 equivalents) in anhydrous THF dropwise.
-
Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the corresponding alkoxide, which is a more potent nucleophile for the subsequent substitution reaction. Performing this at 0 °C controls the exothermicity of the reaction.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 1-Boc-3-(2,2-difluoropropoxy)azetidine.
Protocol 2: Deprotection of 1-Boc-3-(2,2-difluoropropoxy)azetidine
This protocol describes the removal of the Boc protecting group to yield the free base of 3-(2,2-Difluoropropoxy)azetidine.
Materials:
-
1-Boc-3-(2,2-difluoropropoxy)azetidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-3-(2,2-difluoropropoxy)azetidine (1.0 equivalent) in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in dioxane at room temperature.
-
Causality: Strong acids like TFA or HCl cleave the acid-labile Boc group, releasing the free amine as its corresponding salt.
-
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify to a pH of >10 with a saturated aqueous NaHCO₃ solution or a more concentrated base if necessary.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 3-(2,2-Difluoropropoxy)azetidine as the free base. The product can be used directly or converted to a salt (e.g., hydrochloride) for long-term storage.
Application of 3-(2,2-Difluoropropoxy)azetidine as a Building Block
The secondary amine of the azetidine ring provides a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to explore the chemical space around a lead scaffold.
Protocol 3: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of 3-(2,2-Difluoropropoxy)azetidine with an aldehyde or ketone.
Materials:
-
3-(2,2-Difluoropropoxy)azetidine
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-(2,2-Difluoropropoxy)azetidine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE or DCM, add a catalytic amount of acetic acid.
-
Causality: The acetic acid catalyzes the formation of an iminium ion intermediate, which is the species that is reduced.
-
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for the reduction of iminium ions in the presence of other functional groups.
-
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-alkylated product.
Protocol 4: N-Acylation
This protocol describes the N-acylation of 3-(2,2-Difluoropropoxy)azetidine with an acyl chloride or anhydride.
Materials:
-
3-(2,2-Difluoropropoxy)azetidine
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triethylamine (Et₃N) or Pyridine (2.0 equivalents)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution (for work-up with Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2,2-Difluoropropoxy)azetidine (1.0 equivalent) and a base such as triethylamine or pyridine (2.0 equivalents) in DCM.
-
Causality: The base acts as a scavenger for the HCl or carboxylic acid byproduct generated during the acylation reaction.
-
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC or LC-MS.
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.
Visualizing Synthetic Workflows
The following diagrams illustrate the key synthetic transformations described in these application notes.
Caption: N-Functionalization of 3-(2,2-Difluoropropoxy)azetidine.
Conclusion
3-(2,2-Difluoropropoxy)azetidine is a valuable and versatile building block for the synthesis of novel compounds in drug discovery. The presence of the fluorinated moiety offers opportunities to fine-tune the physicochemical and pharmacokinetic properties of lead molecules. The protocols detailed in this guide provide a solid foundation for the synthesis and functionalization of this promising scaffold, enabling its effective use in the generation of diverse compound libraries for biological screening. The straightforward nature of these reactions makes 3-(2,2-Difluoropropoxy)azetidine an accessible and attractive tool for medicinal chemists.
References
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Singh, G. S., & Mmatli, E. E. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(81), 51556-51589. [Link]
-
Molbase. (n.d.). 2,2-Difluoro-1-propanol. Molbase. [Link]
-
Al-Saleh, B., et al. (2025). Synthesis and reactions of 3‐alkoxy‐2H‐azirines. Journal of Heterocyclic Chemistry, 28(6), 1649-1654. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Chemsrc. (n.d.). 3-(2,2-Difluoro-2-phenylethyl)azetidine. Chemsrc. [Link]
-
De Kimpe, N., & Dejonghe, C. (2001). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 101(12), 3707-3756. [Link]
-
Siero, L., et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their precursors): a comprehensive study of physicochemical properties. RSC Medicinal Chemistry, 13(10), 1234-1243. [Link]
-
National Center for Biotechnology Information. (n.d.). Azd-5069. PubChem. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
Sources
- 1. Azetidines | Fisher Scientific [fishersci.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
Protocol for N-functionalization of 3-(2,2-Difluoropropoxy)azetidine
Application Note: Protocol for N-Functionalization of 3-(2,2-Difluoropropoxy)azetidine in Medicinal Chemistry
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The incorporation of the 3-(2,2-Difluoropropoxy)azetidine motif is a highly strategic bioisosteric replacement for traditional piperidine or pyrrolidine rings[1].
The azetidine core offers a rigid, compact framework that reduces the entropic penalty upon target binding. Concurrently, the 2,2-difluoropropoxy substituent serves a dual purpose: the fluorine atoms block metabolic liability sites (enhancing microsomal stability) and exert a strong inductive electron-withdrawing effect (-I effect) that modulates the basicity of the azetidine nitrogen. This precise tuning is critical for improving passive membrane permeability and mitigating hERG-related cardiotoxicity, making this building block an exceptional tool in modern drug discovery.
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3-(2,2-Difluoropropoxy)azetidine is essential before initiating N-functionalization. The table below summarizes the quantitative data and its implications for medicinal chemistry.
| Property | Value / Estimate | Medicinal Chemistry Implication |
| Molecular Weight | 151.15 g/mol | Low MW allows for extensive late-stage N-derivatization while remaining comfortably within Lipinski's Rule of 5. |
| Ring Strain | ~25.4 kcal/mol | Drives unique reactivity but introduces a high risk of metabolic or synthetic ring-opening under harsh conditions[2]. |
| Core pKa (Conjugate Acid) | ~9.0 - 9.5 (Est.) | Significantly lower than unsubstituted azetidine (pKa 11.29)[3][4] due to the difluoro -I effect. Improves BBB penetration. |
| Lipophilicity (clogP) | ~1.2 (Est.) | The gem-difluoro group increases lipophilicity relative to standard alkoxy groups, optimizing the balance between aqueous solubility and permeability. |
Mechanistic Insights: The Azetidine Reactivity Paradigm
Azetidines do not react like typical secondary amines. The ~25.4 kcal/mol ring strain forces the internal C-N-C bond angle to compress to approximately 90°[2]. To compensate, the external bonds (including the nitrogen lone pair) adopt greater s-character. This increased s-character pulls the lone pair closer to the nitrogen nucleus, inherently reducing its nucleophilicity compared to pyrrolidine.
When functionalizing 3-(2,2-Difluoropropoxy)azetidine, you must account for this reduced nucleophilicity (further dampened by the difluoropropoxy group) and the fragility of the strained ring. High temperatures with strong nucleophiles or unoptimized transition-metal catalysis will inevitably lead to ring-opening degradation pathways[5].
Strategic Workflow for N-Derivatization
Figure 1: Workflow for N-functionalization of 3-(2,2-Difluoropropoxy)azetidine.
Detailed Experimental Protocols
Protocol A: N-Alkylation via Reductive Amination
Causality & Design: Reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation (quaternary ammonium salt formation). Sodium triacetoxyborohydride (NaBH(OAc)3) is selected because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.
-
Preparation: In an oven-dried vial, dissolve 3-(2,2-Difluoropropoxy)azetidine (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Activation: Add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30 minutes.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir the suspension at room temperature for 12–16 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Causality & Design: The primary failure mode for azetidine cross-coupling is β-carbon elimination from the Pd(II) intermediate, which causes irreversible ring opening[5]. To outcompete this degradation, we must accelerate the reductive elimination step. We achieve this by utilizing RuPhos , a bulky, electron-rich biarylphosphine ligand that forces the Pd center into a geometry highly favorable for rapid reductive elimination.
-
Preparation: In a Schlenk tube, combine 3-(2,2-Difluoropropoxy)azetidine (1.2 eq), aryl bromide (1.0 eq, 0.5 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Cs2CO3 (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube.
-
Heating: Heat the reaction mixture at 85 °C for 12 hours. Crucial: Do not exceed 90 °C, as thermal stress exacerbates ring-opening[5].
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.
Protocol C: N-Acylation via Amide Coupling
Causality & Design: Due to the reduced nucleophilicity of this specific azetidine, highly reactive active esters are required. HATU is utilized as the coupling agent to rapidly form an HOAt active ester, driving the reaction forward efficiently at room temperature.
-
Activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add 3-(2,2-Difluoropropoxy)azetidine (1.1 eq) to the activated mixture. Stir at room temperature for 4–6 hours.
-
Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and 5% aqueous LiCl (to remove residual DMF). Dry over Na2SO4 and concentrate.
Troubleshooting & Self-Validating Systems
A robust protocol must be a self-validating system. When functionalizing 3-(2,2-Difluoropropoxy)azetidine, apply the following analytical checkpoints:
-
Validating Amide Couplings (The Rotamer Trap): Due to the steric bulk and the restricted rotation around the N-C(O) amide bond, N-acyl azetidines almost universally present as a mixture of rotamers at room temperature. This will appear as "doubled" peaks in both 1H and 13C NMR, often leading chemists to falsely assume their product is impure. Validation Step: Run a Variable Temperature (VT) NMR at 80 °C in DMSO-d6. If the compound is pure, the doubled peaks will coalesce into a single, sharp set of signals.
-
Monitoring Ring Integrity (LC-MS): If Buchwald-Hartwig coupling conditions are too harsh, the azetidine ring will open. In LC-MS, look for the desired mass [M+H]+. If you observe a mass corresponding to [M+H+2]+ or an unexpected loss of the difluoropropoxy chain, it is a definitive diagnostic marker of β-carbon elimination and subsequent ring fragmentation. Immediately switch to a bulkier ligand (e.g., BrettPhos) or lower the reaction temperature.
Sources
Application Notes & Protocols: Incorporating 3-(2,2-Difluoropropoxy)azetidine into PROTAC Linkers for Enhanced Drug Properties
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component, which connects the protein of interest (POI) binder to the E3 ligase binder, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide details the rationale and methodology for incorporating a novel, structurally unique moiety, 3-(2,2-Difluoropropoxy)azetidine, into PROTAC linkers. We posit that the fusion of the conformationally rigid azetidine scaffold with the metabolically robust and polarity-modulating difluoropropoxy group offers a compelling strategy to overcome common challenges in PROTAC development, such as poor permeability, metabolic instability, and suboptimal ternary complex formation.
The Strategic Imperative for Advanced Linker Design
The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. It governs the spatial orientation of the two binding ligands, which is paramount for the successful formation of a stable and productive ternary complex ([POI]-[PROTAC]-[E3 Ligase]).[1] While simple alkyl and polyethylene glycol (PEG) chains are common, they often impart high flexibility and lipophilicity, which can be detrimental to drug-like properties.[1][5] The field is thus moving towards more sophisticated linkers that incorporate rigid, three-dimensional scaffolds to enhance cell permeability and pre-organize the molecule for optimal binding.[4][5]
The Azetidine Advantage: A Rigid, sp³-Rich Scaffold
Azetidine, a four-membered nitrogen-containing heterocycle, is an increasingly popular motif in medicinal chemistry.[6][7] Its inclusion in a PROTAC linker offers several distinct advantages:
-
Conformational Rigidity: The strained four-membered ring restricts the number of available conformations, reducing the entropic penalty upon binding to form the ternary complex. This can lead to higher binding affinity and improved cooperativity.[8]
-
Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to larger saturated heterocycles. The scaffold provides a three-dimensional exit vector that can project substituents into new chemical space, away from metabolic enzymes.[8][9]
-
Bioisosteric Replacement: The azetidine ring can serve as a constrained bioisostere for other cyclic motifs, enabling fine-tuning of a molecule's properties while maintaining key binding interactions.[7]
The Fluorine Effect: Enhancing Metabolic Stability and Permeability
The strategic incorporation of fluorine is a well-established strategy in drug design to optimize pharmacokinetic properties.[10] The 2,2-difluoropropoxy group brings two key benefits:
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing gem-difluoro groups at metabolically labile positions can significantly increase a compound's half-life.[11][12]
-
pKa and Polarity Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic groups, which can influence the ionization state at physiological pH. This modulation affects solubility, cell membrane permeability, and interactions with biological targets.[12][13]
The combination of these two motifs in 3-(2,2-Difluoropropoxy)azetidine creates a building block that imparts rigidity, metabolic stability, and tunable polarity, making it an ideal candidate for next-generation PROTAC linkers.
The PROTAC Mechanism: A Visual Overview
The fundamental mechanism of action for any PROTAC involves the formation of a key ternary complex that leads to target ubiquitination and degradation.
Caption: The PROTAC molecule acts as a bridge to form a ternary complex.
Synthetic and Experimental Protocols
This section provides a generalized, yet detailed, protocol for the synthesis and evaluation of PROTACs containing the 3-(2,2-Difluoropropoxy)azetidine linker.
Proposed Synthetic Workflow
The assembly of the final PROTAC is a multi-step process that begins with the synthesis of the core azetidine building block and proceeds through sequential coupling reactions.
Caption: High-level overview of the PROTAC synthesis workflow.
Protocol 3.1.1: Synthesis of N-Boc-3-(2,2-difluoropropoxy)azetidine
This protocol describes a plausible route based on a Williamson ether synthesis.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2,2-difluoropropane (or corresponding tosylate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 1-Bromo-2,2-difluoropropane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-Boc-3-(2,2-difluoropropoxy)azetidine.
PROTAC Assembly (General Scheme)
From the N-deprotected azetidine core, standard bioconjugation techniques can be used. For example, reductive amination can be performed to attach an alkyl chain with a terminal azide, which can then be coupled to an alkyne-functionalized warhead via "click chemistry".[5] The other end of the linker is then functionalized (e.g., with a carboxylic acid) for amide coupling to the E3 ligase ligand.
Biophysical and Cellular Evaluation Protocols
A rigorous, stepwise evaluation is critical to validate the performance of a new PROTAC.
Caption: A structured workflow for PROTAC characterization.
Protocol 4.1: Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR directly measures the binding kinetics of the ternary complex in real-time.[14][15]
Objective: To determine the kinetics (kₐ, kₔ) and affinity (Kₐ) of the [POI]-[PROTAC]-[E3 Ligase] complex and assess cooperativity (α).
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, biotinylated E3 ligase (e.g., VHL complex)
-
Purified POI
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize streptavidin on the sensor chip surface via standard amine coupling, followed by the capture of the biotinylated E3 ligase.
-
Binary Affinity (PROTAC-E3): Inject varying concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity.
-
Binary Affinity (PROTAC-POI): In a separate experiment (if possible), immobilize the POI and inject the PROTAC to determine the other binary affinity.
-
Ternary Complex Formation: Inject a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 binding) to obtain association (kₐ) and dissociation (kₔ) rates. The equilibrium dissociation constant (Kₐ) is calculated as kₔ/kₐ.
-
Cooperativity Calculation: Cooperativity (α) is the ratio of the binary binding affinities to the ternary complex affinity. An α > 1 indicates positive cooperativity, which is often a hallmark of an efficient PROTAC.[15]
| Assay Method | Principle | Advantages | Disadvantages |
| SPR | Mass change on a sensor surface | Real-time kinetics, label-free, determines cooperativity.[14] | Requires purified proteins, can be technically demanding. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live-cell context, high-throughput.[2][16] | Requires genetic modification of cells, indirect measurement. |
| ITC | Isothermal Titration Calorimetry | Gold standard for thermodynamics, label-free. | Requires large amounts of pure protein, low-throughput. |
Protocol 4.2: Cellular Target Degradation via Western Blot
This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Objective: To determine the concentration- and time-dependent degradation of the POI and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Relevant cancer cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Control Groups: To confirm the mechanism, include control wells pre-treated with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC. Degradation should be rescued in these wells.[17]
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies for the POI and loading control.
-
Wash and probe with the appropriate HRP-conjugated secondary antibody.
-
-
Imaging: Add chemiluminescent substrate and image the blot.
-
Densitometry: Quantify the band intensities. Normalize the POI band intensity to the loading control for each lane. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
The rational design of PROTAC linkers is paramount to achieving clinical success. The incorporation of the 3-(2,2-Difluoropropoxy)azetidine moiety represents a novel and compelling strategy to instill favorable drug-like properties into these complex molecules. The inherent rigidity of the azetidine ring can help pre-organize the PROTAC for efficient ternary complex formation, while the difluoro group provides a robust shield against metabolic degradation. By following the synthetic and evaluative protocols outlined in this guide, researchers can effectively explore the potential of this unique building block to develop next-generation protein degraders with superior potency, selectivity, and pharmacokinetic profiles.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. BenchChem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.
- Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. (2025, December 30).
- Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 3). Le Studium.
- Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva. (2024, September 4). Cytiva.
- Overview of PROTAC Linkers - ChemPep. ChemPep Inc.
- PROTAC Ternary Complex Assay Services - BOC Sciences. BOC Sciences.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem. (2025, August 14). AiFChem.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Bentham Science Publishers.
- Ternary Complex Formation - Promega Corporation.
- Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton. (2024, March 17). University of Southampton.
- Application Note: A Step-by-Step Guide to Ternary Complex Form
- The Core Principles of PROTAC-Mediated Protein Degradation: An In-depth Technical Guide - Benchchem. BenchChem.
- (PDF) Novel approaches for the rational design of PROTAC linkers - ResearchGate. (2026, January 5).
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (2024, March 5). Oxford Academic.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1).
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020, May 20).
Sources
- 1. chempep.com [chempep.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ternary Complex Formation [worldwide.promega.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
3-(2,2-Difluoropropoxy)azetidine for structure-activity relationship (SAR) studies
Application Note: 3-(2,2-Difluoropropoxy)azetidine as a Strategic Building Block in Structure-Activity Relationship (SAR) Studies
Executive Summary
In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized planar rings is critical for improving the physicochemical properties of drug candidates. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2)[1] has emerged as a highly privileged building block for Structure-Activity Relationship (SAR) optimization. By combining the high sp3 fraction ( Fsp3 ) of a strained four-membered azetidine ring with the unique electronic and steric properties of a 2,2-difluoropropoxy side chain, this reagent allows medicinal chemists to precisely modulate lipophilicity, lower basicity, and block metabolic soft spots[2].
Mechanistic Rationale in SAR Design
The incorporation of 3-(2,2-difluoropropoxy)azetidine into a drug scaffold addresses three common liabilities in lead optimization:
-
Lipophilicity & Aqueous Solubility: Replacing traditional piperidine or piperazine rings with an azetidine core reduces the molecular weight and lowers the calculated partition coefficient (cLogP). This reduction in lipophilicity directly correlates with improved aqueous solubility and reduced off-target promiscuity[3].
-
pKa Modulation & hERG Mitigation: Unsubstituted azetidines are highly basic (pKa ~10.4), which frequently leads to human ether-à-go-go-related gene (hERG) channel inhibition—a primary cause of cardiotoxicity. The highly electronegative fluorine atoms on the β -carbon of the propoxy chain exert a strong inductive electron-withdrawing effect (-I effect) through the ether oxygen. This pulls electron density away from the azetidine nitrogen, lowering its basic pKa to an optimal range (~8.1), thereby reducing hERG binding affinity.
-
Metabolic Shielding: Standard alkyl ethers are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The strong C-F bonds in the 2,2-difluoropropoxy group sterically and electronically shield the adjacent carbons, significantly improving intrinsic microsomal clearance ( CLint ) compared to unsubstituted ethoxy or methoxy analogs[4].
Fig 1: SAR logic for incorporating 3-(2,2-difluoropropoxy)azetidine to optimize PK/PD profiles.
Physicochemical Profiling
To illustrate the profound impact of the 2,2-difluoropropoxy substitution, the table below summarizes the comparative physicochemical shifts when modifying a standard azetidine ring.
| Structural Motif | cLogP (est.) | Basic pKa (est.) | TPSA (Ų) | Key SAR Attribute |
| Azetidine | 0.1 | ~10.4 | 12.0 | High basicity, high risk of hERG liability. |
| 3-Methoxyazetidine | 0.3 | ~9.2 | 21.2 | Reduced basicity, but highly vulnerable to CYP450 O-dealkylation. |
| 3-(2,2-Difluoropropoxy)azetidine | 1.2 | ~8.1 | 21.2 | Optimal pKa, high CYP450 stability, balanced lipophilicity. |
Experimental Protocols & Workflows
The following protocols provide self-validating methodologies for integrating 3-(2,2-difluoropropoxy)azetidine into a medicinal chemistry workflow, from synthesis to in vitro ADME validation.
Fig 2: Experimental workflow from synthesis to in vitro ADME validation of azetidine derivatives.
Protocol A: C-N Cross-Coupling (Buchwald-Hartwig Amination)
Because 3-(2,2-difluoropropoxy)azetidine is a sterically hindered secondary amine, standard Nucleophilic Aromatic Substitution (SNAr) may fail on unactivated aryl halides. Buchwald-Hartwig amination is the preferred method.
Reagents: Aryl halide (1.0 eq), 3-(2,2-Difluoropropoxy)azetidine HCl salt (1.2 eq), Pd2(dba)3 (0.05 eq), RuPhos (0.1 eq), Cs2CO3 (3.0 eq), anhydrous 1,4-Dioxane. Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk tube under argon, combine the aryl halide, 3-(2,2-difluoropropoxy)azetidine HCl salt, Pd2(dba)3, RuPhos, and Cs2CO3.
-
Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.
-
Reaction: Seal the tube and heat to 90°C for 12 hours with vigorous stirring.
-
Self-Validation (Reaction Check): At 12 hours, withdraw a 10 µL aliquot, dilute in methanol, filter, and analyze via LC-MS. The disappearance of the aryl halide mass and the appearance of the product mass [M+H]+ confirms catalytic turnover.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic salts and palladium black, and concentrate in vacuo. Purify via flash chromatography.
Causality & Expert Insight: The azetidine is supplied as an HCl salt for shelf stability; therefore, an excess of strong base (3.0 eq Cs2CO3) is mandatory to liberate the free amine in situ. RuPhos is specifically selected as the ligand because its electron-rich, sterically demanding biaryl structure accelerates the reductive elimination step for secondary aliphatic amines, preventing unwanted β -hydride elimination side reactions.
Protocol B: In Vitro Liver Microsomal Stability Assay
To validate that the 2,2-difluoropropoxy group successfully shields the molecule from CYP450 metabolism, an in vitro human liver microsome (HLM) assay must be performed[4].
Reagents: Human Liver Microsomes (20 mg/mL protein), Test Compound (10 mM in DMSO), NADPH Regenerating System (Solution A: NADP+ & Glc-6-Phosphate; Solution B: G6P Dehydrogenase), 100 mM Potassium Phosphate Buffer (pH 7.4), Ice-cold Acetonitrile containing Internal Standard (IS). Step-by-Step Procedure:
-
Preparation: Dilute the test compound to a 1 µM working concentration in the phosphate buffer (final DMSO concentration <0.1% to prevent CYP inhibition).
-
Pre-incubation: In a 96-well plate, combine 0.5 mg/mL HLM and the test compound. Incubate at 37°C for 5 minutes.
-
Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Quenching: At time intervals (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing the IS.
-
Self-Validation (Control Check): Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded ( CLint > 50 µL/min/mg), the microsomes or NADPH system are inactive, and the assay must be rejected.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Causality & Expert Insight: An NADPH regenerating system is used instead of direct NADPH because free NADPH degrades rapidly at 37°C. The regenerating system ensures a constant supply of reducing equivalents over the 60-minute assay. The immediate addition of ice-cold acetonitrile denatures the CYP450 enzymes, instantly halting metabolism to provide precise kinetic timepoints.
Literature Grounding & Precedents
The strategic use of fluorinated azetidines is well-documented across multiple therapeutic areas. In the development of Lysyl tRNA Synthetase Inhibitors for Tuberculosis, researchers demonstrated that incorporating a 2,2-difluoropropoxy group significantly improved the intrinsic microsomal clearance profile compared to unsubstituted analogs[4]. Similarly, in the discovery of TGR5 agonists, azetidine core substitutions were pivotal in mitigating CYP3A4 and hERG inhibition by strategically reducing overall lipophilicity[3]. Furthermore, chiral fluorinated azetidines have shown exceptional metabolic stability and potent efficacy as tubulin polymerization inhibitors in oncology models[5].
References
- Source: NIH / PubMed Central (2024)
- Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1)
- Source: European Journal of Medicinal Chemistry / ResearchGate (2020)
- Source: Journal of Medicinal Chemistry - ACS Publications (2025)
- 1780425-16-2 | 3-(2,2-Difluoropropoxy)
Sources
Application Note: Experimental Protocols for Coupling Reactions with 3-(2,2-Difluoropropoxy)azetidine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.
Scientific Rationale & Mechanistic Insights
In modern medicinal chemistry, the incorporation of functionalized four-membered nitrogen heterocycles has become a premier strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2,2-Difluoropropoxy)azetidine is a highly specialized building block that leverages two distinct structural features:
-
The Azetidine Core: Provides a rigid, low-molecular-weight conformational spacer that often improves metabolic stability and aqueous solubility compared to highly flexible pyrrolidine or piperidine analogs.
-
The 2,2-Difluoropropoxy Substituent: The introduction of the gem-difluoro moiety significantly increases the lipophilicity (logD) of the molecule, enhancing blood-brain barrier (BBB) penetration and cellular permeability. Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms propagates through the ether linkage, slightly lowering the pKa of the azetidine nitrogen [1].
Causality in Experimental Design: Because the inductive effect of the difluoropropoxy group reduces the nucleophilicity of the secondary amine, standard coupling conditions (e.g., EDC/HOBt for amidation, or unoptimized SNAr) often yield poor conversions. To overcome this kinetic barrier, the protocols below utilize highly reactive uronium salts (HATU) for amide bond formation [2] and electron-rich biaryl phosphine ligands (RuPhos) for palladium-catalyzed Buchwald-Hartwig aminations [3].
Reaction Workflow & Logical Relationships
The following diagram illustrates the divergent synthetic pathways for functionalizing 3-(2,2-Difluoropropoxy)azetidine, highlighting the specific reagents required to overcome its reduced nucleophilicity.
Workflow for 3-(2,2-Difluoropropoxy)azetidine coupling via Amidation and Buchwald-Hartwig routes.
Experimental Protocol 1: HATU-Mediated Amide Coupling
Causality of Reagent Selection
For sterically hindered or electronically deactivated secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard [2]. The nitrogen atom at the 7-position of the azabenzotriazole leaving group provides a critical neighboring group effect. It acts as a general base to hydrogen-bond with the incoming azetidine amine, accelerating the nucleophilic attack on the OAt-active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophilic center.
Step-by-Step Methodology
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) to the solution. Stir at room temperature for 5 minutes to ensure complete deprotonation of the acid.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 0.6 mmol) in a single portion. Stir the mixture at 0 °C for 15 minutes to allow the formation of the highly reactive OAt-ester intermediate.
-
Amine Introduction: Add 3-(2,2-Difluoropropoxy)azetidine hydrochloride (1.1 equiv, 0.55 mmol) directly to the activated mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), water (3 × 10 mL, to remove DMF), and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Self-Validating System
-
Reaction Tracking: Monitor the reaction via LC-MS. The formation of the tetramethylurea byproduct ( 117.1) acts as an internal positive control for HATU activation.
-
Product Confirmation: Utilize F NMR. The chemical shift of the group will undergo a distinct downfield shift upon the conversion of the secondary amine to the electron-withdrawing amide, confirming successful covalent linkage without degradation of the ether moiety.
Experimental Protocol 2: Buchwald-Hartwig Amination
Causality of Reagent Selection
Palladium-catalyzed C-N cross-coupling requires a delicate balance of oxidative addition and reductive elimination. For secondary amines like azetidines, bulky, electron-rich biaryl phosphine ligands such as RuPhos are required to accelerate reductive elimination and suppress non-productive -hydride elimination [4]. Palladium(II) acetate (Pd(OAc)₂) is used as a stable precatalyst. Cesium carbonate (Cs₂CO₃) is selected over stronger bases like Sodium tert-butoxide (NaOtBu) to prevent base-mediated cleavage of the difluoropropoxy group or other sensitive functional groups on the aryl halide [3].
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide (1.0 equiv, 0.5 mmol), 3-(2,2-Difluoropropoxy)azetidine hydrochloride (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and finely powdered, anhydrous Cs₂CO₃ (3.0 equiv, 1.5 mmol).
-
Degassing (Critical Step): Seal the vessel with a PTFE septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL, 0.1 M) via syringe.
-
Thermal Activation: Place the sealed vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC or silica gel chromatography (Eluent: DCM/MeOH gradient).
Self-Validating System
-
Visual Cue: The reaction mixture should transition from a reddish-orange suspension to a dark brown/black mixture, indicating the active cycling of the Pd(0)/Pd(II) species and the eventual precipitation of inactive palladium black.
-
Analytical Validation: Analyze the crude mixture by GC-MS or LC-MS. The complete consumption of the aryl halide paired with the appearance of the target mass ( ) validates the C-N bond formation.
Quantitative Data & Reaction Parameters
The following table summarizes expected quantitative outcomes and optimized parameters for coupling 3-(2,2-Difluoropropoxy)azetidine across various substrate classes.
| Reaction Type | Substrate Class | Catalyst / Reagent System | Base | Solvent | Temp / Time | Typical Yield (%) |
| Amidation | Aliphatic Carboxylic Acids | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 25 °C / 2 h | 85 – 95% |
| Amidation | Sterically Hindered Aryl Acids | HATU (1.5 eq) | DIPEA (4.0 eq) | DMF / DCM | 25 °C / 6 h | 70 – 85% |
| Buchwald-Hartwig | Electron-Deficient Aryl Bromides | Pd(OAc)₂ / RuPhos | Cs₂CO₃ (3.0 eq) | Toluene | 100 °C / 12 h | 75 – 90% |
| Buchwald-Hartwig | Electron-Rich Aryl Chlorides | Pd₂(dba)₃ / BrettPhos | NaOtBu (2.0 eq)* | Dioxane | 110 °C / 16 h | 60 – 75% |
*Note: NaOtBu should only be used if the substrate lacks base-sensitive functional groups. If ester or cyano groups are present, strictly adhere to Cs₂CO₃.
References
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Buchwald-Hartwig Coupling: General Procedures and Scale-Up Organic Synthesis Portal URL:[Link]
-
Buchwald–Hartwig Amination: Mechanism and Scope Wikipedia, The Free Encyclopedia URL:[Link]
Application Note: Late-Stage Functionalization with 3-(2,2-Difluoropropoxy)azetidine for Accelerated Drug Discovery
Introduction: The Strategic Imperative of Late-Stage Functionalization
In modern drug discovery, the ability to rapidly generate and test a diverse array of molecular analogues is paramount. Late-stage functionalization (LSF) has emerged as a powerful strategy to modify complex molecules at a late point in their synthesis, thereby circumventing the need for lengthy de novo syntheses for each new analogue.[1] This approach accelerates the exploration of structure-activity relationships (SAR) and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
This guide focuses on the application of a novel building block, 3-(2,2-Difluoropropoxy)azetidine , for the late-stage introduction of two high-value motifs into drug candidates: the azetidine ring and a gem-difluoro group.
-
The Azetidine Scaffold: Azetidines are four-membered, saturated nitrogen heterocycles that have become increasingly recognized as "privileged scaffolds" in medicinal chemistry.[2][3][4] Their inherent ring strain and rigid, three-dimensional structure can impart significant advantages, including improved metabolic stability, enhanced aqueous solubility, and increased binding affinity by providing a more defined orientation for substituents.[2][5] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine rings to optimize their pharmacokinetic profiles.[2][3][6]
-
The Gem-Difluoro Group: The introduction of fluorine, particularly as a gem-difluoro (CF2) group, is a widely employed strategy to enhance the metabolic stability of drug candidates.[7][8][9][10] This is often attributed to the strength of the C-F bond, which can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][11] Furthermore, the CF2 group can modulate the acidity (pKa) and lipophilicity of adjacent functional groups, providing another lever for property optimization.[12][13]
The combination of these two motifs in 3-(2,2-Difluoropropoxy)azetidine offers a unique tool for medicinal chemists to simultaneously introduce conformational constraint and a metabolic shield, making it a highly valuable reagent for LSF.
Scientific Rationale and Mechanistic Considerations
The most common and robust method for the late-stage introduction of azetidine derivatives onto aromatic and heteroaromatic cores is through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[14][15][16] This reaction forms a C-N bond between an aryl halide (or triflate) and the secondary amine of the azetidine ring.[14][17]
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and, most critically, the phosphine ligand.[16]
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used. Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species.
-
Ligand: Bulky, electron-rich biarylphosphine ligands (often referred to as "Buchwald ligands") are essential.[16] Ligands like XPhos, SPhos, or RuPhos stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[16] The steric bulk of these ligands facilitates the final product-forming step.
-
-
Base: A non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the palladium-amido intermediate that precedes reductive elimination.[14] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). The choice of base can be substrate-dependent, with stronger bases often required for less reactive aryl chlorides.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the active catalyst and base.
Core Experimental Protocol: N-Arylation of a Model Aryl Bromide
This section provides a detailed, step-by-step protocol for the coupling of 4-bromobenzonitrile with 3-(2,2-Difluoropropoxy)azetidine.
Materials:
-
4-Bromobenzonitrile (Substrate)
-
3-(2,2-Difluoropropoxy)azetidine (Reagent)
-
Pd₂(dba)₃ (Palladium Precursor)
-
XPhos (Ligand)
-
Sodium tert-butoxide (Base)
-
Anhydrous Toluene (Solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)
Workflow Diagram:
Caption: Step-by-step experimental workflow for N-arylation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), XPhos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add anhydrous toluene (5 mL).
-
Add 3-(2,2-Difluoropropoxy)azetidine (1.2 mmol, 1.2 eq) via syringe.
-
Briefly degas the resulting suspension by bubbling nitrogen through the mixture for 5-10 minutes.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification and Analysis:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Representative Data and Substrate Scope
The following table summarizes expected outcomes for the coupling of 3-(2,2-Difluoropropoxy)azetidine with various aryl halides, based on established principles of Buchwald-Hartwig amination.
| Entry | Aryl Halide | Ligand | Base | Temp (°C) | Expected Yield | Notes |
| 1 | 4-Bromobenzonitrile | XPhos | NaOtBu | 110 | >85% | Electron-withdrawing group activates the aryl halide. |
| 2 | 4-Chloroacetophenone | RuPhos | KOtBu | 110 | >80% | Aryl chlorides are less reactive; a specialized ligand is beneficial. |
| 3 | 2-Bromo-6-methylpyridine | XPhos | Cs₂CO₃ | 100 | >75% | Heteroaromatic substrates are well-tolerated.[1] |
| 4 | 1-Bromo-4-methoxybenzene | SPhos | NaOtBu | 100 | >90% | Electron-donating groups generally lead to high yields. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (air/moisture contamination)- Inappropriate ligand/base combination- Insufficient temperature | - Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.- Screen alternative ligands (e.g., SPhos, RuPhos) and bases (e.g., KOtBu, Cs₂CO₃).- Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | - Hydrodehalogenation of aryl halide- Dimerization of phosphine ligand | - Use a milder base (e.g., K₃PO₄) if hydrodehalogenation is observed.- Ensure the correct Pd:Ligand ratio (typically 1:2 or 1:2.2). |
| Difficult Purification | - Streaking on silica gel due to basic nitrogen | - Add 1% triethylamine (Et₃N) to the chromatography eluent to suppress tailing of the product. |
Safety Precautions
-
Palladium Catalysts and Ligands: These reagents can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere.
-
Bases: Sodium and potassium tert-butoxide are strong, corrosive bases that are sensitive to moisture. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene is a flammable and volatile organic solvent. Use in a well-ventilated area and away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
3-(2,2-Difluoropropoxy)azetidine is a valuable and versatile building block for late-stage functionalization in drug discovery programs. Its successful incorporation via robust and well-established methods like the Buchwald-Hartwig amination allows for the strategic installation of a conformationally rigid, metabolically stable motif onto a wide range of molecular scaffolds. This application note provides a comprehensive and scientifically grounded protocol to enable researchers to effectively utilize this reagent, thereby accelerating the optimization of lead compounds and the discovery of new therapeutic agents.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
- Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC).
- Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
- Holovach, S. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace.
- Late-Stage C–H Functionalization of Azines. (2023, May 3).
- Buchwald–Hartwig amin
- Recent developments in selective N-arylation of azoles. Royal Society of Chemistry.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022) | Sergey Holovach | 49 Citations [scispace.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: 3-(2,2-Difluoropropoxy)azetidine in the Synthesis of CNS-Targeted Agents
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Rationale
The development of Central Nervous System (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure blood-brain barrier (BBB) penetrance, metabolic stability, and target selectivity. Historically, the incorporation of basic amines (e.g., piperidines, pyrrolidines) into CNS scaffolds has been plagued by high lipophilicity (LogD), rapid oxidative metabolism, and off-target liabilities such as hERG channel inhibition and phospholipidosis.
To circumvent these issues, the four-membered azetidine ring has emerged as a privileged structure[1]. Its conformational rigidity reduces the entropic penalty upon target binding, while its lower molecular weight and reduced lipophilicity improve overall drug-likeness[1]. When functionalized with a 2,2-difluoropropoxy group (yielding 3-(2,2-difluoropropoxy)azetidine, CAS: 1780425-16-2[2]), the scaffold gains profound advantages:
-
pKa Attenuation: The strong electron-withdrawing nature of the fluorine atoms propagates through the ether linkage, lowering the basicity of the azetidine nitrogen. This directly mitigates hERG binding affinity.
-
Metabolic Shielding: The robust C–F bonds block cytochrome P450 (CYP)-mediated oxidative dealkylation at the propoxy chain[3].
-
Enhanced CNS Exposure: Fluorination increases the lipophilicity of the side chain just enough to facilitate passive transcellular diffusion across the BBB without violating Lipinski's rules, significantly extending half-life in the brain and cerebrospinal fluid (CSF)[4],[5].
Physicochemical Profiling: The Causality of Structural Modification
As a Senior Application Scientist, I emphasize that building block selection must be driven by predictive physicochemical profiling. Table 1 illustrates the theoretical shift in properties when transitioning from a standard piperidine to the highly optimized 3-(2,2-difluoropropoxy)azetidine scaffold.
Table 1: Comparative Physicochemical Profile of Amine Scaffolds in CNS Drug Design
| Scaffold Motif | Predicted pKa | Relative LogD (pH 7.4) | CYP450 Liability | BBB Permeability ( Papp ) | hERG Liability |
| Piperidine | ~10.0 | High | High (α-oxidation) | Moderate | High |
| Azetidine | ~9.5 | Moderate | Moderate | Moderate | Moderate |
| 3-Methoxyazetidine | ~8.2 | Low | High (O-demethylation) | High | Low |
| 3-(2,2-Difluoropropoxy)azetidine | ~7.5 | Optimal | Low (C-F shielding) | Very High | Very Low |
Data Interpretation: The introduction of the 2,2-difluoropropoxy group strikes an optimal balance. It depresses the pKa to ~7.5, meaning a larger fraction of the drug exists in the neutral state at physiological pH, which is critical for traversing the lipophilic BBB[4]. Furthermore, the difluoromethylene unit acts as a lipophilic hydrogen-bond acceptor, enhancing interactions with CNS targets (e.g., GPCRs, NMDA receptors)[1],[6].
Workflow & Mechanistic Pathway
The integration of 3-(2,2-difluoropropoxy)azetidine into a lead optimization campaign follows a specific trajectory, moving from synthetic coupling to rigorous in vitro ADME validation.
Workflow integrating 3-(2,2-difluoropropoxy)azetidine into CNS lead optimization.
Synthetic Protocols: N-Arylation via Buchwald-Hartwig Cross-Coupling
Azetidines are highly strained four-membered rings. Traditional nucleophilic aromatic substitution ( SNAr ) often requires harsh basic conditions and high temperatures, which can lead to ring-opening byproducts. Therefore, a mild, palladium-catalyzed Buchwald-Hartwig amination is the preferred, self-validating method for incorporating 3-(2,2-difluoropropoxy)azetidine into aryl or heteroaryl cores[6].
Materials & Reagents
-
Amine: 3-(2,2-Difluoropropoxy)azetidine hydrochloride (1.2 equiv)
-
Electrophile: Aryl bromide or heteroaryl chloride (1.0 equiv)
-
Catalyst: RuPhos Pd G3 (5 mol%) – Causality: The bulky biaryl phosphine ligand (RuPhos) promotes rapid reductive elimination, preventing β -hydride elimination and maximizing yields for secondary aliphatic amines.
-
Base: Cesium carbonate ( Cs2CO3 , 3.0 equiv) – Causality: A mild, insoluble inorganic base is chosen over sodium tert-butoxide ( NaOtBu ) to prevent base-catalyzed ring opening of the strained azetidine.
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(2,2-difluoropropoxy)azetidine hydrochloride (1.2 mmol), RuPhos Pd G3 (0.05 mmol), and Cs2CO3 (3.0 mmol).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions ensure catalyst longevity.
-
Solvent Addition: Add anhydrous, sparged 1,4-dioxane (10 mL) via syringe.
-
Reaction Execution: Replace the septum with a Teflon screw cap under an Argon stream. Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously for 12–16 hours.
-
Self-Validation (In-Process Control): At 12 hours, cool the reaction, withdraw a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.
-
Success Criterion: Disappearance of the aryl bromide peak and emergence of the product mass [M+H]+ . Absence of M+18 peaks indicates the azetidine ring remains intact (no hydrolytic ring-opening).
-
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the functionalized CNS lead compound.
In Vitro Validation: PAMPA-BBB Protocol
To validate that the addition of the 3-(2,2-difluoropropoxy)azetidine moiety successfully imparts CNS penetrance, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is employed. This assay is a self-validating system that mimics passive diffusion across the brain endothelium.
Preparation of the Artificial Membrane
-
Lipid Solution: Dissolve Porcine Brain Lipid Extract (PBLE) in dodecane to a final concentration of 20 mg/mL. Causality: PBLE closely mimics the exact phospholipid ratio found in the human BBB, providing a more accurate Papp than standard lecithin.
-
Coating: Carefully apply 4 μ L of the PBLE/dodecane solution to the porous PVDF filter (0.45 μ m pore size) of the donor plate wells. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.
Assay Execution
-
Donor Compartment: Dilute the synthesized azetidine compound in PBS (pH 7.4, 5% DMSO to maintain solubility) to a final concentration of 10 μ M. Add 150 μ L of this solution to the donor wells.
-
Acceptor Compartment: Add 300 μ L of blank PBS (pH 7.4, 5% DMSO) to the acceptor wells.
-
Incubation: Assemble the donor plate over the acceptor plate, creating a "sandwich." Incubate at 25 °C for 18 hours in a humidity chamber to prevent evaporation.
-
Quantification: Carefully separate the plates. Extract 50 μ L aliquots from both the donor and acceptor wells. Analyze the concentrations using LC-MS/MS against a standard curve.
-
Data Analysis: Calculate the apparent permeability ( Papp ) using the standard PAMPA equation.
-
Validation Benchmark: Compounds exhibiting a Papp>4.0×10−6 cm/s are classified as highly BBB permeable, confirming the efficacy of the 3-(2,2-difluoropropoxy)azetidine design strategy.
-
References
-
Shah, P., & Westwell, A. D. "Fluorinated molecules as drugs and imaging agents in the CNS." National Institutes of Health (NIH) / PubMed. Available at:[Link]
-
Journal of Medicinal Chemistry. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists." ACS Publications. Available at:[Link]
- Google Patents. "WO 2014/140279 A1 - Compounds with improved pharmacokinetic properties for CNS diseases." Googleapis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 3-(2,2-Difluoropropoxy)azetidine
Abstract
This technical guide provides comprehensive protocols for the quantitative analysis of 3-(2,2-Difluoropropoxy)azetidine, a key intermediate in pharmaceutical synthesis. Given the compound's structural characteristics—a polar azetidine ring and a difluorinated propoxy moiety—this document outlines two primary, validated analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. The methodologies are designed to be robust and transferable, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[1][2][3]
Introduction: The Analytical Challenge
3-(2,2-Difluoropropoxy)azetidine is a heterocyclic compound whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). The molecule's polarity and potential for volatility present unique challenges for analytical method development.[4][5] A robust analytical method must demonstrate specificity, accuracy, precision, and linearity across a defined range.[1][2]
This guide provides a systematic approach to method development and validation, drawing from established principles for the analysis of analogous fluorinated and heterocyclic small molecules.[6][7][8] The selection between HPLC-UV and LC-MS/MS will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., quality control vs. pharmacokinetic studies).[9]
Physicochemical Properties & Method Selection Rationale
A foundational understanding of the analyte's properties is crucial for selecting and optimizing an analytical method.
| Property | Value/Characteristic | Implication for Analytical Method |
| Structure | Azetidine ring with a difluoropropoxy side chain | The azetidine moiety imparts polarity, while the fluorinated alkyl chain is hydrophobic. This amphiphilic nature requires careful selection of chromatographic conditions. |
| Chromophore | Lacks a strong UV chromophore | Direct UV detection at low wavelengths (e.g., 200-210 nm) is feasible for high-concentration samples but may lack sensitivity for trace analysis.[10] |
| Volatility | Moderately volatile | Gas Chromatography (GC) could be a viable option, potentially requiring derivatization to improve thermal stability and peak shape.[9][10][11] However, LC-based methods are often preferred for their versatility with non-volatile and thermally labile compounds. |
| Ionizability | The azetidine nitrogen is basic and readily protonated. | Excellent candidate for positive-ion electrospray ionization (ESI) in LC-MS/MS, enabling high sensitivity and selectivity.[12] |
Based on these properties, this guide will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for its wide applicability and LC-MS/MS for its superior sensitivity and specificity, which is particularly advantageous for analyzing fluorinated compounds in complex matrices.[6][8][13]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for purity assessment, assay determination, and quality control of the drug substance or intermediate where concentration levels are relatively high.
Principle of HPLC-UV
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from reference standards.
Experimental Protocol: HPLC-UV
The following protocol provides a starting point for method development, which should be optimized and validated according to ICH Q2(R1) guidelines.[2][6]
Materials and Reagents:
-
3-(2,2-Difluoropropoxy)azetidine reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.45 µm syringe filters (PTFE or nylon)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column provides good retention for moderately polar compounds. Particle size can be adjusted for efficiency (e.g., sub-2 µm for UHPLC systems).[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the basic azetidine moiety by suppressing silanol interactions and ensuring consistent ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Program | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. | A gradient is recommended to ensure elution of any potential impurities with different polarities and to clean the column effectively.[6] This should be optimized based on initial scouting runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust for different column dimensions. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 205 nm | Due to the lack of a strong chromophore, a low wavelength is necessary. A DAD is useful to confirm peak purity. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
Workflow Diagram:
Caption: Workflow for quantification via HPLC-UV.
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in methanol to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase initial condition (95:5 Water:Acetonitrile with 0.1% Formic Acid).[6]
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve and dilute it in the same diluent to a final concentration expected to fall within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis to prevent clogging of the system.
-
Analysis: Set up the HPLC system with the conditions described above. Inject the calibration standards first to establish the calibration curve, followed by the samples.
-
Quantification: Determine the peak area of the analyte in the sample chromatograms and calculate the concentration using the linear regression equation from the calibration curve.
Method Validation (per ICH Q2(R2))
The developed method must be validated to ensure it is fit for its intended purpose.[1][3]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity should be >99.0% by DAD analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-200 µg/mL).[2] |
| Accuracy | Mean recovery of 98.0% - 102.0% at three concentration levels.[2] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of a standard solution.[1] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. Typically determined by injecting a series of dilute solutions. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for quantifying low levels of the analyte in complex biological or environmental matrices due to its exceptional sensitivity and selectivity.[8][13][15]
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity by filtering out matrix interferences.[15]
Experimental Protocol: LC-MS/MS
Materials and Reagents:
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives is critical.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
Instrumentation:
-
LC system (preferably UHPLC for faster analysis).[14]
-
Tandem mass spectrometer equipped with an ESI source.
LC & MS Conditions:
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are used to reduce solvent consumption and are compatible with typical MS flow rates. |
| Mobile Phase | Same as HPLC-UV (0.1% Formic Acid in Water/Acetonitrile) | Formic acid also aids in protonation for positive-ion ESI. |
| Gradient Program | A faster gradient can be used (e.g., 5% to 95% B in 3 minutes) due to the selectivity of MS detection. | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen on the azetidine ring is readily protonated. |
| MRM Transitions | To be determined by infusing a standard solution. e.g., Precursor Ion [M+H]⁺ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) | The most intense and stable fragment should be used as the quantifier. |
| Collision Energy | To be optimized for each transition to maximize product ion signal. |
Workflow Diagram:
Caption: Workflow for quantification via LC-MS/MS.
Procedure:
-
Sample Preparation (Protein Precipitation for Plasma): This is a common technique for biological samples.[4][9] a. To 50 µL of plasma sample (or calibration standard), add 150 µL of cold acetonitrile containing the internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. This ratio-based method corrects for variations in sample preparation and instrument response.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 3-(2,2-Difluoropropoxy)azetidine. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with HPLC-UV serving as a workhorse for routine quality control and LC-MS/MS offering unparalleled sensitivity for trace-level detection in complex matrices. Adherence to systematic method development and validation according to ICH guidelines is paramount to ensure the generation of high-quality, defensible data in a regulated environment.[1][3][16]
References
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. (2023). Available from: [Link]
-
Proventa. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
-
PubMed Central. [Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples]. (2015). Available from: [Link]
-
PubMed. Gas chromatographic determination of propoxyphene and norpropoxyphene in plasma. (1976). Available from: [Link]
-
PubMed. Capillary and packed column GC determination of propoxyphene and norpropoxyphene in biological specimens: analytical problems and improvements. (1983). Available from: [Link]
-
MDPI. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. (2021). Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available from: [Link]
-
ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). Available from: [Link]
-
Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Available from: [Link]
-
PubMed Central. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. (2007). Available from: [Link]
-
LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). Available from: [Link]
-
ACS Publications. Determination of propoxyphene in human plasma by gas chromatography. (1968). Available from: [Link]
-
University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]
-
MDPI. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. (2020). Available from: [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec. (2019). Available from: [Link]
-
Shimadzu. Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019). Available from: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. [Progress in sample preparation and analytical methods for trace polar small molecules in complex samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. lcms.cz [lcms.cz]
- 16. tasianinch.com [tasianinch.com]
Technical Support Center: Optimizing the Synthesis of 3-(2,2-Difluoropropoxy)azetidine
Executive Summary
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluoroalkyl-substituted azetidines. 3-(2,2-Difluoropropoxy)azetidine is a highly valuable scaffold in medicinal chemistry, often utilized to modulate lipophilicity (LogP) and metabolic stability in fragment-based drug design[1]. However, the combination of a strained four-membered ring and a highly electron-deficient fluoroalkyl group presents unique synthetic challenges.
This technical guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind common pitfalls—such as low etherification yields and product loss during deprotection—and offers field-proven protocols to maximize your recovery[2].
Synthetic Workflow Architecture
Convergent synthesis route via Williamson ether synthesis and acid-mediated deprotection.
Troubleshooting Guides & FAQs
Q1: I am using 2,2-difluoropropanol and 1-Boc-3-iodoazetidine with NaH, but my yield is <15%. The major byproduct appears to be an alkene. Why? Mechanistic Causality : You are experiencing a classic mismatch of nucleophilicity and basicity. 2,2-Difluoropropanol is a very poor nucleophile because the strongly electron-withdrawing gem-difluoro group drastically reduces the electron density on the oxygen. When deprotonated, the resulting alkoxide acts primarily as a hard base rather than a nucleophile. When this base encounters 1-Boc-3-iodoazetidine, E2 elimination outcompetes S_N2 substitution, leading to the formation of azetine derivatives (or ring-opened Grob fragmentation products)[3]. The Solution : Reverse the polarity of your Williamson ether synthesis[1]. Use 1-Boc-3-hydroxyazetidine as the alkoxide nucleophile and convert your fluoroalkyl group into a highly reactive electrophile, such as 2,2-difluoropropyl trifluoromethanesulfonate (triflate). The secondary alkoxide of the azetidine is a much better nucleophile, and the triflate is an excellent leaving group that strongly favors S_N2 over elimination.
Competing E2 elimination vs. SN2 substitution when using 1-Boc-3-iodoazetidine.
Q2: Can I use the Mitsunobu reaction instead of the Williamson ether synthesis to avoid strong bases? Mechanistic Causality : While the Mitsunobu reaction is excellent for synthesizing 3-aryloxyazetidines[1], it often fails or gives very low yields with 2,2-difluoropropanol. The pKa of 2,2-difluoropropanol is not low enough to efficiently protonate the betaine intermediate formed by DEAD/DIAD and triphenylphosphine. This stalls the catalytic cycle, resulting in poor conversion. Stick to the reversed Williamson ether synthesis using the triflate.
Q3: My etherification step worked, but after Boc deprotection with TFA and aqueous workup, I recovered almost no product. Where did it go? Mechanistic Causality : 3-(2,2-Difluoropropoxy)azetidine in its free base form is a low-molecular-weight, highly polar, and volatile secondary amine. During a standard aqueous workup (e.g., basifying with NaOH and extracting with DCM or EtOAc), the product remains highly partitioned in the aqueous layer due to strong hydrogen bonding. Furthermore, if you attempt to remove the solvent via rotary evaporation, the free base will co-volatilize, leaving you with an empty flask[4]. The Solution : Avoid aqueous workup entirely. Perform the Boc deprotection using anhydrous 4M HCl in dioxane. The product will precipitate directly out of the solution as a stable, non-volatile hydrochloride salt, which can be isolated by simple filtration.
Quantitative Data: Strategy Comparison
To emphasize the importance of route selection, the table below summarizes the expected outcomes of various synthetic strategies for this specific molecule.
| Synthetic Strategy | Reagents | Primary Reaction Pathway | Expected Yield | Main Failure Mode |
| Standard Williamson | 1-Boc-3-iodoazetidine + 2,2-Difluoropropanol + NaH | E2 Elimination | < 15% | Azetine formation due to poor nucleophilicity of the alcohol. |
| Mitsunobu Reaction | 1-Boc-3-hydroxyazetidine + 2,2-Difluoropropanol + DIAD/PPh3 | Stalled Betaine Intermediate | < 10% | Alcohol pKa is too high to drive the Mitsunobu mechanism. |
| Reversed Williamson | 1-Boc-3-hydroxyazetidine + 2,2-Difluoropropyl triflate + NaH | S_N2 Substitution | 75 - 85% | Optimal Route. High S_N2 trajectory. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine (O-Alkylation)
This validated method ensures the nitrogen remains protected while maximizing the S_N2 substitution trajectory[1].
-
Preparation : In a flame-dried round-bottom flask under a continuous N₂ atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M concentration).
-
Deprotonation : Cool the solution to 0°C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) portion-wise. Self-Validation: Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.
-
Alkylation : Slowly add 2,2-difluoropropyl trifluoromethanesulfonate (1.1 eq, 11 mmol) dropwise via syringe.
-
Reaction : Allow the reaction mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor completion via TLC or LC-MS.
-
Quench & Extraction : Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL) at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure intermediate.
Protocol 2: Boc Deprotection and Isolation of the Hydrochloride Salt
This anhydrous protocol prevents product loss due to volatility and high aqueous solubility[4].
-
Preparation : Dissolve the purified 1-Boc-3-(2,2-difluoropropoxy)azetidine (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
-
Deprotection : Add 4M HCl in Dioxane (10.0 eq, 50 mmol, 12.5 mL) dropwise at room temperature.
-
Reaction : Stir the mixture at room temperature for 2 hours. Self-Validation: A white precipitate should begin to form as the deprotection proceeds and the HCl salt is generated.
-
Isolation : Once LC-MS confirms complete consumption of the starting material, add cold diethyl ether (20 mL) to maximize precipitation.
-
Filtration : Filter the suspension through a Büchner funnel. Wash the filter cake with additional cold diethyl ether (2 x 10 mL).
-
Drying : Dry the white solid under high vacuum to afford 3-(2,2-difluoropropoxy)azetidine hydrochloride in high purity. Critical Note: Do not attempt to free-base the product unless immediately using it in the next synthetic step.
References
- Source: researchgate.
- Title: 3-((4-Methylbenzyl)oxy)
- Title: 2-(Oxetan-3-yl)acetic acid | Research Chemical - Benchchem (Grob Fragmentation/Elimination)
- Source: researchgate.
Sources
Technical Support Center: Synthesis of 3-(2,2-Difluoropropoxy)azetidine
Welcome to the technical support center for the synthesis of 3-(2,2-difluoropropoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for 3-(2,2-difluoropropoxy)azetidine, and what are the key steps?
A1: The synthesis is typically a two-stage process. First, a suitable N-protected 3-hydroxyazetidine is prepared. A common method for this is the cyclization of a 1,3-difunctionalized propane derivative. The second stage is an etherification reaction, most commonly a Williamson ether synthesis. In this step, the N-protected 3-hydroxyazetidine is deprotonated to form an alkoxide, which then reacts with a 2,2-difluoropropyl electrophile (e.g., 2,2-difluoropropyl tosylate or halide) to form the desired ether.
Q2: I am observing a significant amount of an alkene byproduct. What is the likely cause?
A2: The formation of an alkene is a classic side reaction in Williamson ether synthesis, proceeding through an E2 elimination pathway.[1][2][3] This is often favored when using a strong, sterically hindered base or with secondary and tertiary alkyl halides.[1][2][4] Optimizing the choice of base and reaction temperature is crucial to minimize this side reaction.
Q3: My reaction is producing a highly polar byproduct that appears to be a salt. What could it be?
A3: This is likely due to N-alkylation of the azetidine nitrogen. The nitrogen atom of the azetidine ring is nucleophilic and can compete with the hydroxyl group for the 2,2-difluoropropyl electrophile. This results in the formation of a quaternary azetidinium salt. Protecting the azetidine nitrogen with a suitable protecting group is the most effective way to prevent this side reaction.
Q4: The yield of my desired product is low, and I'm isolating a complex mixture of products. What are the possible reasons?
A4: Low yields and complex product mixtures can arise from several issues. One possibility is the ring-opening of the azetidine ring, which is susceptible to nucleophilic attack, especially under acidic conditions or in the presence of Lewis acids.[5][6][7] Another potential issue is the instability of the 2,2-difluoropropyl precursor, which may undergo decomposition or side reactions under the reaction conditions. Careful control of pH and temperature is essential.
In-Depth Troubleshooting Guide
Problem 1: Low Yield of the Desired Ether with Significant Alkene Formation
Observation: TLC or LC-MS analysis shows the presence of a significant amount of a non-polar byproduct, identified as an alkene, alongside the desired ether product.
Root Cause Analysis: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, but it is often in competition with an E2 elimination reaction.[1][2][3] The alkoxide base can either attack the electrophilic carbon (S(_N)2) or abstract a proton from a carbon adjacent to the leaving group (E2), leading to the formation of an alkene.
Mitigation Strategies:
-
Choice of Base: Use a less sterically hindered base to favor the S(_N)2 pathway. While strong bases like sodium hydride (NaH) are effective in deprotonating the alcohol, they can also promote elimination. Consider using milder bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)), which have been shown to be effective in similar reactions.[5][8]
-
Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 reaction over the E2 reaction, as elimination pathways often have a higher activation energy.[2]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion.[2]
Troubleshooting Flowchart for Low Ether Yield due to Alkene Formation
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine Functionalization: A Technical Support Guide for Navigating Stability Challenges
Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique chemical landscape of the azetidine ring. The inherent ring strain of this four-membered heterocycle, approximately 25.4 kcal/mol, endows it with a desirable balance of stability and reactivity, making it a privileged scaffold in medicinal chemistry.[1][2][3] However, this same strain is the primary driver of potential stability issues during synthetic manipulations.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of azetidines. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the successful progression of your research and development efforts.
Troubleshooting Guide: Overcoming Common Hurdles in Azetidine Functionalization
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Question 1: I'm observing significant ring-opening of my azetidine during N-acylation with an acyl chloride. What's causing this, and how can I prevent it?
Answer:
This is a classic issue stemming from the reactivity of the azetidine ring, which can be exacerbated by the reaction conditions. The primary culprits are typically Lewis acidity and elevated temperatures.
Root Causes:
-
Lewis Acidity: Acyl chlorides can themselves act as weak Lewis acids, or they may contain trace amounts of HCl. Lewis acids coordinate to the azetidine nitrogen, increasing ring strain and making the ring highly susceptible to nucleophilic attack by the chloride ion, leading to the formation of a γ-chloroamide byproduct.[4]
-
Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for ring-opening, a thermodynamically favorable process that relieves ring strain.[4]
-
Prolonged Reaction Times: Even at lower temperatures, extended reaction times can lead to a gradual accumulation of the ring-opened product.[4]
Troubleshooting Protocol:
-
Temperature Control is Critical:
-
Action: Perform the acylation at low temperatures. Start at 0 °C and, if ring-opening is still observed, move to -20 °C or even -78 °C (dry ice/acetone bath).
-
Rationale: Lowering the temperature significantly reduces the rate of the undesired ring-opening reaction, allowing the desired N-acylation to become the predominant pathway.
-
-
Minimize Reaction Time:
-
Action: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Work up the reaction as soon as the starting material is consumed.
-
Rationale: Preventing prolonged exposure to the reaction conditions minimizes the opportunity for the side reaction to occur.
-
-
Choice of Base and Reagent Addition:
-
Action: Use a non-nucleophilic, hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Add the base to the solution of the azetidine before the slow, dropwise addition of the acyl chloride.
-
Rationale: The base neutralizes any generated HCl, preventing acid-catalyzed ring-opening. Slow addition of the acyl chloride maintains a low concentration of the electrophile, further disfavoring the bimolecular ring-opening pathway.
-
-
Consider Alternative Acylating Agents:
-
Action: If the issue persists, switch from an acyl chloride to a less reactive acylating agent, such as an acid anhydride or use a peptide coupling reagent (e.g., HATU, HOBt/EDC) with the corresponding carboxylic acid.
-
Rationale: These reagents are generally less Lewis acidic and can lead to cleaner reactions, albeit sometimes requiring longer reaction times or slightly elevated temperatures (which should still be carefully controlled).
-
Question 2: My Suzuki-Miyaura coupling on a 3-bromoazetidine derivative is giving low yields and decomposition products. How can I optimize this reaction?
Answer:
Palladium-catalyzed cross-coupling reactions on azetidines are certainly feasible, but require careful optimization of the catalytic system to avoid decomposition pathways.[4]
Root Causes:
-
Harsh Reaction Conditions: High temperatures and strong bases can promote β-hydride elimination or other decomposition pathways of the strained ring system.
-
Inappropriate Ligand/Catalyst Choice: The steric and electronic properties of the phosphine ligand are crucial for promoting the desired reductive elimination from the palladium center without engaging in side reactions.
-
Base Sensitivity: Certain bases can induce ring-opening or epimerization at adjacent stereocenters.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a modern, electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). | These ligands promote rapid oxidative addition and reductive elimination, which can outcompete decomposition pathways. |
| Base | Screen a panel of bases. Start with milder inorganic bases like K₂CO₃ or K₃PO₄. If needed, carefully try organic bases like DIPEA. | Stronger bases like NaOtBu or LiHMDS can be detrimental to the azetidine core. |
| Solvent | Aprotic polar solvents such as dioxane, THF, or toluene are generally good starting points. | The choice of solvent can influence the solubility of the base and the stability of the catalytic species. |
| Temperature | Aim for the lowest possible temperature that allows for a reasonable reaction rate (typically 80-100 °C). | Minimizes thermal decomposition of the azetidine ring. |
Step-by-Step Protocol for Suzuki-Miyaura Coupling on a 3-Bromoazetidine:
-
Preparation: In a flame-dried flask, combine the 3-bromoazetidine derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the base (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of the azetidine ring?
The primary reason is ring strain , which is estimated to be around 25.4 kcal/mol.[1][2] This is significantly higher than that of a five-membered pyrrolidine ring (5.4 kcal/mol) but slightly less than a three-membered aziridine ring (27.7 kcal/mol).[2] This strain arises from bond angle distortion from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain makes the ring susceptible to reactions that lead to its opening, as this relieves the strain.
Q2: How does the N-protecting group influence the stability of the azetidine ring?
The choice of the N-protecting group is a critical decision in any synthetic sequence involving azetidines.[4]
| Protecting Group | Stability to Acid | Stability to Base | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA).[4] | Generally stable. | Its acid lability requires careful planning of subsequent steps. |
| Cbz (Carboxybenzyl) | More stable than Boc. | Generally stable. | Allows for orthogonal deprotection (via hydrogenolysis) in the presence of acid-sensitive groups.[4] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases. Removal often requires harsh reductive conditions.[4] |
| Benzhydryl (Bh) | Can be cleaved with strong acid (e.g., TFA) often requiring heat.[5][6] | Stable. | Offers a different deprotection strategy compared to Boc and Cbz. |
Q3: Are there general "safe" reaction conditions for working with azetidines?
While every reaction is substrate-dependent, here are some general guidelines to enhance the stability of the azetidine ring:
-
Maintain a Neutral or Basic pH: Avoid strongly acidic conditions unless ring-opening is the desired outcome.
-
Keep it Cool: Whenever possible, run reactions at room temperature or below.
-
Avoid Strong Lewis Acids: If a Lewis acid is necessary, use it stoichiometrically and at low temperatures.
-
Choose Nucleophiles Wisely: Be cautious with strong, hard nucleophiles that can readily attack the ring carbons.
Visualizing the Troubleshooting Workflow
To aid in your experimental design and troubleshooting, the following workflow diagram outlines a logical approach to addressing azetidine ring instability.
Caption: A logical workflow for troubleshooting azetidine ring-opening.
References
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar.
- Azetidines in Drug Discovery. PharmaBlock.
- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
- Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. Organic & Biomolecular Chemistry (RSC Publishing).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.
- Azetidines in medicinal chemistry: emerging applic
- Azetidines of pharmacological interest. PubMed.
- Azetidines. Enamine.
- Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
- UNIT 3 FOUR MEMBERED HETEROCYCLES. eGyanKosh.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.
- Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- A. Azetidines are useful scaffolds in a broad area of disciplines. B....
- Novel Syntheses of Azetidines and Azetidinones.
- Functionalized azetidines via visible light-enabled aza P
- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society.
- Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC - NIH.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils.
- Azetidine. Grokipedia.
- Photochemical Approaches to Azetidines. Nottingham ePrints.
- Structure of azetidine‐containing compounds found in nature.
- Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Strategies for the functionalization of azetidine‐containing...
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Deprotection of N-Boc-3-(2,2-Difluoropropoxy)azetidine
Welcome to the technical support hub for the deprotection of N-Boc-3-(2,2-Difluoropropoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable solutions to common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this specific azetidine derivative. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to optimize your synthesis for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the deprotection of N-Boc-3-(2,2-Difluoropropoxy)azetidine?
A1: The most common and generally effective method for N-Boc deprotection is acid-catalyzed cleavage.[1][2] A typical starting point involves treating the substrate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Common concentrations range from 20-50% TFA in DCM (v/v), with reactions often initiated at 0 °C to manage any potential exotherm before being allowed to warm to room temperature.[3][4] Reaction progress should be diligently monitored by an appropriate analytical technique such as TLC or LC-MS.
Q2: The azetidine ring is strained. How significant is the risk of ring-opening during deprotection?
A2: The risk is significant and represents the primary challenge in this transformation. The inherent ring strain of the four-membered azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack, particularly when the ring nitrogen is protonated under acidic conditions.[5] Harsh acids like neat TFA can readily promote this undesired ring-opening, leading to the formation of various byproducts and compromising the yield of the target compound.[5][6] Therefore, careful control of reaction conditions is paramount.
Q3: Is the 2,2-Difluoropropoxy ether linkage stable under typical acidic deprotection conditions?
A3: Generally, yes. Ethers are relatively stable functional groups, and cleavage requires harsh acidic conditions.[7] The electron-withdrawing effect of the two fluorine atoms on the adjacent carbon may slightly influence the stability of the ether, but it is not expected to be the primary point of failure under conditions optimized for Boc deprotection. The C-F bonds themselves are very strong and stable. The greater concern remains the stability of the azetidine ring.[5]
Q4: What is the mechanism of acid-mediated Boc deprotection and what are the key intermediates?
A4: The deprotection is a four-step acid-catalyzed process:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[3][8]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3][8]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[3][8]
-
Amine Salt Formation: The liberated free amine is then protonated by the excess acid in the medium to form the corresponding salt (e.g., trifluoroacetate salt).[8]
The generation of the reactive tert-butyl cation is a critical aspect, as it can lead to side reactions if not properly managed.[9]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
| Issue / Symptom | Probable Cause(s) | Recommended Solution(s) |
| 1. Incomplete Reaction (Significant starting material remains after expected reaction time) | Insufficient acid strength or stoichiometry.Reaction temperature is too low.Reaction time is too short. | Optimize Conditions: • Increase TFA concentration in 20% increments (e.g., from 20% to 40% v/v).[1] • If using HCl, ensure it is anhydrous (e.g., 4M HCl in dioxane). • Allow the reaction to stir longer at room temperature, monitoring every hour by LC-MS.[1] • For very stubborn substrates, gentle heating (40-50 °C) can be considered, but with extreme caution due to the risk of ring-opening.[1] |
| 2. Low Yield & Complex Mixture of Byproducts (TLC/LC-MS shows multiple new spots/peaks, desired product is minor) | Azetidine Ring-Opening: This is the most likely cause. Harsh acidic conditions (high acid concentration, elevated temperature) have compromised the strained four-membered ring.[5][6] | Employ Milder Conditions: • Lower Temperature: Conduct the entire reaction at 0 °C.[6] • Reduce Acid Concentration: Use a lower concentration of TFA (e.g., 10-20% in DCM). • Change Acid: Switch to 4M HCl in dioxane or methanol, which can be milder for some substrates.[10] • Alternative Methods: Consider non-acidic or milder acidic methods, such as using fluorinated alcohols like hexafluoroisopropanol (HFIP) which can facilitate thermolytic deprotection.[11] |
| 3. Presence of a Side Product with +56 m/z (Mass spectrometry shows a peak corresponding to [M+56]+ relative to the desired product) | Tert-Butylation: The highly reactive tert-butyl cation generated during deprotection has alkylated the deprotected azetidine nitrogen or another nucleophilic site.[9][12] | Use a Scavenger: • Add a cation scavenger to the reaction mixture to trap the t-butyl cation. • Common scavengers include triisopropylsilane (TIS, ~5% v/v) or anisole.[9] |
| 4. Difficulty with Product Isolation (Product is lost during aqueous work-up or is difficult to extract from the aqueous layer) | Product Solubility: The deprotected product, 3-(2,2-Difluoropropoxy)azetidine, is a small, polar amine. Its salt form (trifluoroacetate or hydrochloride) is likely highly water-soluble.[6] | Modify Work-up Protocol: • Avoid Aqueous Wash: If the subsequent step is compatible, evaporate the solvent and excess acid in vacuo and use the crude salt directly.[4] • Basic Resin: After evaporation, dissolve the residue in a solvent like methanol and stir with a basic ion-exchange resin (e.g., Amberlyst A21) to neutralize the acid without an aqueous wash.[13] • Careful Basification & Extraction: If a free base is required, cool the crude residue to 0 °C, carefully add a saturated solution of NaHCO₃ or K₂CO₃, and immediately extract with a suitable organic solvent (e.g., multiple extractions with DCM or ethyl acetate).[1][3] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
-
Dissolve N-Boc-3-(2,2-Difluoropropoxy)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (4.0-10.0 eq, typically 25-50% v/v) to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene or DCM (2-3 times) to remove residual TFA. The resulting crude trifluoroacetate salt can often be used directly in the next step.
Protocol 2: Milder Deprotection using HCl in Dioxane
-
Dissolve N-Boc-3-(2,2-Difluoropropoxy)azetidine (1.0 eq) in a minimal amount of anhydrous dioxane or methanol.
-
Cool the solution to 0 °C.
-
Add a solution of 4M HCl in dioxane (5.0-10.0 eq) dropwise.
-
Maintain the reaction temperature at 0 °C or allow it to slowly warm to room temperature while monitoring closely by LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.
Caption: A decision-making workflow for troubleshooting common issues.
References
- BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
- Benchchem. (n.d.). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center.
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]
- Organic Chemistry Portal. (n.d.). BOC Deprotection.
- Benchchem. (n.d.). How to prevent the ring-opening of azetidines during subsequent reactions.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Reddit. (2024, February 27). r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups.
- Semantic Scholar. (2012, May 27).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Benchchem. (n.d.). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Chromatographic Purification for 3-(2,2-Difluoropropoxy)azetidine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 3-(2,2-Difluoropropoxy)azetidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for refining the chromatographic purification of this fluorinated azetidine derivative. As a molecule combining a polar, basic azetidine core with a fluorinated ether side-chain, it presents unique challenges and opportunities in separation science.
This document moves beyond standard protocols to explain the underlying principles, helping you troubleshoot existing methods and develop new, robust purification strategies.
Part 1: Understanding the Molecule & Initial Strategy
Before troubleshooting, it's crucial to understand the physicochemical properties of 3-(2,2-Difluoropropoxy)azetidine and how they dictate purification strategy. The molecule contains three key features:
-
Azetidine Ring: A polar, four-membered nitrogen-containing heterocycle. The secondary amine is basic and can be protonated at low pH.
-
Ether Linkage: Introduces a polar element.
-
Difluoropropoxy Tail: The two fluorine atoms are highly electronegative, which can lower the pKa of the nearby azetidine nitrogen, making it less basic than its non-fluorinated analogs.[1] This fluorination also increases lipophilicity compared to a simple propoxy group.
This dual nature—a polar, basic head and a more lipophilic tail—makes method selection critical. The following decision workflow provides a starting point for selecting the appropriate chromatographic technique.
Caption: Initial method selection workflow for purifying 3-(2,2-Difluoropropoxy)azetidine.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the purification of 3-(2,2-Difluoropropoxy)azetidine in a question-and-answer format.
Issue Category: Poor Resolution & Co-elution
Q1: My target compound is co-eluting with an impurity in a normal-phase (hexane/ethyl acetate) system. How can I improve separation?
Answer: This is a common challenge when impurities have similar polarity. Here are several strategies, starting with the simplest:
-
Decrease the Elution Strength: Reduce the percentage of the more polar solvent (ethyl acetate). A shallower gradient or even an isocratic elution with a lower percentage of ethyl acetate can significantly improve the resolution between compounds with close Rf values.[2]
-
Introduce a Different Solvent (Modifier): The selectivity of your separation is not just about polarity but also about specific molecular interactions.
-
Add Methanol or Isopropanol: Replace 1-5% of your mobile phase with an alcohol. This can disrupt hydrogen bonding interactions with the silica stationary phase differently for your target compound versus the impurity, altering selectivity.[3]
-
Add Dichloromethane (DCM): If your impurity is less polar, adding DCM can help to elute it faster while retaining the more polar azetidine compound.
-
-
Change the Stationary Phase: If mobile phase optimization fails, consider a stationary phase with different retention mechanisms.
Q2: I'm using reverse-phase HPLC (C18 column, water/acetonitrile mobile phase), but my compound elutes very early, close to the solvent front, with poor retention.
Answer: This indicates that your compound is too polar for standard reverse-phase conditions. The polar azetidine ring dominates the interaction, leading to poor retention on the non-polar C18 phase.
-
Use an Aqueous Normal-Phase (ANP) or HILIC Method: This is the ideal solution for retaining polar compounds. ANP/HILIC uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase high in organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.[4] In this mode, the analyte partitions into a water-enriched layer on the stationary phase surface, providing excellent retention for polar molecules.
-
Use a Less Retentive RP Column: If you must use reverse-phase, switch from a C18 to a C8 or a Polar-Embedded column. These are less hydrophobic and can provide better interaction with polar analytes.
-
Add an Ion-Pairing Reagent: Adding a reagent like trifluoroacetic acid (TFA) to the mobile phase will protonate the azetidine nitrogen, forming an ion pair that can increase retention on the C18 column. However, be aware that TFA can be difficult to remove from the final product and can suppress MS signals.
Issue Category: Poor Peak Shape
Q3: My peak is tailing significantly on a silica gel column. What is the cause and how do I fix it?
Answer: Peak tailing for a basic compound like an azetidine on silica is almost always caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the silica surface.
-
Add a Basic Modifier to the Mobile Phase: This is the most effective solution. Add a small amount of a base like triethylamine (TEA) or ammonia (typically 0.1-1%) to your mobile phase. The modifier will compete with your basic analyte for the active acidic sites on the silica, leading to a much more symmetrical peak shape.
-
Reduce Sample Load: Overloading the column can saturate the high-energy binding sites, causing tailing.[1] Try injecting a smaller amount of your sample.
-
Use a Different Stationary Phase: As mentioned before, an amino (NH₂) or cyano (CN) column is less acidic and less prone to causing tailing with basic compounds.
Q4: In my reverse-phase method, I am observing peak fronting. What does this mean?
Answer: Peak fronting is typically a sign of column overload or poor sample solubility in the mobile phase.[1]
-
Reduce Sample Concentration: This is the most common cause. Dilute your sample before injection.
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving a sample in a very strong solvent (like pure acetonitrile when the mobile phase starts at 10% acetonitrile) can cause the sample to travel through the column improperly, leading to fronting.[5]
Issue Category: Low Recovery & Irreproducibility
Q5: My recovery from the silica column is very low. I suspect the compound is irreversibly stuck.
Answer: This is an extreme case of the interaction causing peak tailing. The highly basic azetidine may be binding irreversibly to the acidic silica.
-
Use a Basic Modifier: As with tailing, adding triethylamine or ammonia to your mobile phase is critical to prevent strong, irreversible adsorption.
-
Deactivate the Silica: Before loading your sample, you can pre-treat the silica gel. Slurry the silica in your starting mobile phase that already contains the basic modifier (e.g., 1% TEA in hexane/ethyl acetate). This ensures the active sites are passivated before your compound is introduced.
-
Switch to a Less Acidic Stationary Phase: Consider using alumina or a bonded phase like amino or diol for your purification.
Q6: My retention times are drifting from one run to the next in my normal-phase system.
Answer: Retention time variability in normal-phase chromatography is almost always related to the water content of the mobile phase.[3][6]
-
Control Solvent Water Content: The activity of the silica stationary phase is highly dependent on its hydration level. Trace amounts of water in your solvents can dramatically change retention times. Use HPLC-grade solvents and consider pre-saturating your non-polar solvent with water to maintain a consistent level of hydration on the column, which can paradoxically lead to more reproducible results.[6]
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your run. For normal-phase, this can take longer than for reverse-phase, often requiring 10-20 column volumes.[6]
Part 3: Recommended Experimental Protocols
These protocols provide validated starting points for method development.
Protocol 1: Preparative Normal-Phase Chromatography (Silica Gel)
This method is recommended for larger-scale purification (>500 mg) where cost and throughput are important.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard, cost-effective choice for preparative work. |
| Mobile Phase A | n-Hexane or Heptane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent for elution. |
| Modifier | Triethylamine (TEA) | Added to both A and B at 0.5% (v/v) to prevent peak tailing. |
| Sample Prep | Dissolve crude material in minimal DCM or mobile phase. | Ensures a concentrated band is loaded onto the column. |
| Gradient | Start with 10% B, increase to 50% B over 10-15 column volumes (CV). | A gradient is efficient for finding the optimal elution condition. |
| Loading | Dry load on silica or minimal wet load. | Dry loading often provides superior resolution for difficult separations. |
Step-by-Step Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA). Pour and pack the column.
-
Equilibration: Equilibrate the packed column by flushing with at least 5 CVs of the initial mobile phase until the baseline is stable.
-
Sample Loading: Dissolve the crude 3-(2,2-Difluoropropoxy)azetidine in a minimal amount of solvent. For dry loading, adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin the elution with the starting mobile phase. Run the gradient as determined by initial TLC or HPLC screening.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Protocol 2: Analytical Aqueous Normal-Phase (ANP) / HILIC
This method is recommended for high-resolution analytical work or for purifying small amounts of highly polar material that are not retained by RPC.
| Parameter | Recommendation | Rationale |
| Column | Bare Silica, Diol, or Amide-based HPLC column (e.g., 150 x 4.6 mm, 3-5 µm) | Provides polar surface for ANP/HILIC retention mechanism. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic phase for retention. Acid modifier for good peak shape. |
| Mobile Phase B | Water with 0.1% Formic Acid | Aqueous component to facilitate partitioning. |
| Gradient | Start at 95% A, decrease to 70% A over 10 minutes. | In HILIC, retention decreases as the aqueous component (B) increases.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | Azetidines lack a strong chromophore; low UV or MS is preferred. |
Step-by-Step Methodology:
-
System Preparation: Ensure the HPLC system is clean and purged with the mobile phases.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved. HILIC equilibration is critical.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 ACN:Water) or pure ACN. Avoid dissolving the sample in pure water.
-
Injection: Inject the sample (e.g., 5 µL).
-
Data Acquisition: Run the gradient method and acquire data.
-
Analysis: Integrate the peak corresponding to the purified compound to assess purity.
Part 4: Troubleshooting Logic Flowchart
This diagram provides a systematic approach to diagnosing and solving common purification problems.
Caption: A logical workflow for troubleshooting common chromatography issues.
References
- Benchchem. Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.
- MTC USA. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. MTC USA.
- Sigma-Aldrich. Troubleshooting Purification Methods. Sigma-Aldrich.
- Dr. Maisch. Normal Phase Chromatography. Dr. Maisch GmbH.
- Hawach Scientific. Normal Phase vs Reverse Phase Chromatography for HPLC. Hawach Scientific.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- Benchchem. Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem.
- Benchchem. Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
-
Martin, S. F. et al. (2004). Analytical Challenges Hamper Perfluoroalkyl Research. Environmental Science & Technology, 38(13), 248A-255A. Available at: [Link]
- Kromidas, S. HPLC Troubleshooting Guide.
- IJNRD.org. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD.org.
Sources
Technical Support Center: Enhancing Stereoselectivity in 3-(2,2-Difluoropropoxy)azetidine Synthesis
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-(2,2-difluoropropoxy)azetidine. Our focus is on providing practical, field-tested advice to overcome common challenges and enhance the stereochemical purity of this critical building block.
Introduction: The Criticality of Stereocontrol
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount in medicinal chemistry. For 3-(2,2-difluoropropoxy)azetidine, a key structural motif in numerous pharmaceutical candidates, achieving high stereoselectivity is not merely an academic exercise but a prerequisite for ensuring desired efficacy and safety profiles. This guide delves into the nuances of controlling the stereochemical outcome of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers for achieving high enantioselectivity in the synthesis of 3-(2,2-difluoropropoxy)azetidine?
High enantioselectivity in this synthesis is primarily driven by the choice of a suitable chiral catalyst or auxiliary. The most common strategies involve the asymmetric reduction of a corresponding ketone or the use of a chiral leaving group in a nucleophilic substitution reaction. The catalyst's structure creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. The selection of the catalyst, solvent, and temperature are all critical parameters that must be optimized to achieve high enantiomeric excess (ee).
Q2: How does the choice of solvent impact the stereochemical outcome of the reaction?
The solvent plays a multifaceted role in influencing stereoselectivity. It can affect the solubility of the reactants and the catalyst, the stability of the transition state, and the aggregation state of the catalyst. For instance, polar aprotic solvents like THF or DCM are often employed, but their interaction with the catalyst and substrate can alter the chiral pocket's conformation, thereby impacting the enantiomeric excess. It is crucial to screen a range of solvents to identify the optimal medium for a specific catalyst system.
Q3: Can the difluoropropyl group itself influence the stereoselectivity of the reaction?
Absolutely. The steric bulk and electronic properties of the 2,2-difluoropropoxy group can significantly influence the approach of the reagents to the azetidine ring. This substituent can create steric hindrance that favors a particular trajectory for the incoming nucleophile or the binding of the substrate to the catalyst. Understanding these steric and electronic effects is key to designing a successful stereoselective synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides a systematic approach to troubleshooting.
Problem 1: Low Enantiomeric Excess (ee)
A low enantiomeric excess is a common hurdle in stereoselective synthesis. Here’s a systematic approach to diagnosing and resolving this issue:
Potential Causes & Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity/Decomposition | Verify catalyst purity and integrity via NMR or HPLC. | Use a fresh batch of catalyst or repurify the existing stock. Ensure inert reaction conditions to prevent catalyst degradation. |
| Suboptimal Reaction Temperature | Run a temperature screening experiment (e.g., from -78°C to room temperature). | Lowering the reaction temperature often enhances stereoselectivity by favoring the lower energy transition state leading to the major enantiomer. |
| Incorrect Solvent Choice | Screen a panel of solvents with varying polarities (e.g., THF, Toluene, CH2Cl2). | The solvent can significantly influence the catalyst's conformation and the reaction's transition state geometry. |
| Presence of Impurities | Analyze starting materials for impurities that may act as catalyst poisons. | Purify starting materials meticulously before use. |
Experimental Workflow for Optimizing Enantioselectivity:
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Poor Diastereoselectivity
When multiple chiral centers are present or being formed, controlling diastereoselectivity is crucial.
Potential Causes & Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Substrate Control vs. Reagent Control | Analyze the inherent facial bias of the substrate. | If substrate control is dominant and leads to the wrong diastereomer, a more sterically demanding chiral reagent may be needed to override this preference. |
| Thermodynamic vs. Kinetic Control | Run the reaction at different temperatures and monitor the diastereomeric ratio over time. | For kinetic control, use low temperatures and short reaction times. For thermodynamic control, higher temperatures and longer reaction times may favor the more stable diastereomer. |
| Choice of Chiral Auxiliary | Evaluate the steric and electronic properties of the auxiliary. | A different chiral auxiliary may offer better facial discrimination. |
Problem 3: Low Reaction Yield
Low yields can be caused by a variety of factors, from side reactions to incomplete conversions.
Potential Causes & Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts. | Modify reaction conditions (e.g., temperature, concentration, addition rate) to minimize side reactions. |
| Incomplete Conversion | Monitor the reaction progress by TLC, HPLC, or NMR. | Increase reaction time, temperature, or the stoichiometry of the reagents. |
| Product Instability | Assess the stability of the product under the reaction and workup conditions. | Modify the workup procedure to be milder (e.g., use a buffered aqueous solution). |
Logical Relationship of Key Parameters:
Caption: Interplay of key parameters in stereoselective synthesis.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis
A representative, generalized protocol is provided. Specifics should be adapted from relevant literature.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral catalyst to a flame-dried reaction vessel.
-
Solvent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature.
-
Substrate Addition: Slowly add a solution of the azetidine precursor to the reaction mixture.
-
Reagent Addition: Add the appropriate reagent (e.g., reducing agent, nucleophile) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, HPLC).
-
Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Workup: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or SFC.
References
Please note that direct synthesis procedures for 3-(2,2-Difluoropropoxy)azetidine are often proprietary. The following references provide foundational knowledge in relevant synthetic methodologies.
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(2,2-Difluoropropoxy)azetidine
Welcome to the technical support resource for researchers utilizing 3-(2,2-Difluoropropoxy)azetidine in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success. This guide is structured to address common questions and challenges, moving from initial catalyst selection to advanced problem-solving.
The unique structure of 3-(2,2-Difluoropropoxy)azetidine—a strained, secondary cyclic amine bearing an electron-withdrawing, sterically relevant difluoroalkyl group—presents specific challenges and considerations for catalyst selection. This guide will help you navigate these nuances to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when designing a cross-coupling experiment with this substrate.
Q1: I need to perform a Buchwald-Hartwig amination with 3-(2,2-Difluoropropoxy)azetidine. Which catalyst system is the best starting point?
Answer: For the N-arylation of a secondary cyclic amine like this azetidine, the primary challenge is to overcome the combination of moderate steric hindrance and the slightly deactivating electronic effect of the 2,2-difluoropropoxy group. Therefore, a robust, highly active catalyst system is required from the outset.
Your optimal starting point is a Palladium(II) precatalyst combined with a bulky, electron-rich biaryl monophosphine ligand .[1][2] This class of ligands is designed to promote the key steps of the catalytic cycle: rapid oxidative addition and, crucially, the final reductive elimination to release your product and regenerate the active Pd(0) catalyst.[3][4]
Recommended Starting Systems:
-
Palladium Source: A modern Pd(II) precatalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3) is highly recommended. These are air-stable and efficiently generate the active LPd(0) species in solution, avoiding inconsistent catalyst activation.[4] Alternatively, Pd₂(dba)₃ or Pd(OAc)₂ can be used, but may require more careful optimization.[5]
-
Ligand: Screen one of the following "Buchwald ligands":
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent first choice, known for its broad applicability and high activity, especially with challenging aryl chlorides.[5]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and general ligand that often provides excellent results.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for sterically demanding couplings.
-
The causality behind this choice is that the ligand's bulk and electron-donating properties stabilize the catalytically active monoligated Pd(0) species, which is essential for efficient reaction with both the amine and the aryl halide.[6]
Q2: What are the optimal base and solvent choices for coupling with this azetidine?
Answer: The choice of base and solvent is critical for catalyst stability and reaction rate.
-
Base: A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for Buchwald-Hartwig aminations involving secondary amines.[6][7] Ensure it is fresh and from an unopened container, as its quality is paramount. If your substrate contains base-sensitive functional groups (e.g., esters), a weaker base like K₃PO₄ or K₂CO₃ can be screened, but this will likely require a more active catalyst system and higher temperatures.[8][9]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand.[10]
-
Toluene and 1,4-Dioxane are the most common and reliable solvents for these reactions.[5] They provide good solubility for the reagents and stabilize the palladium complexes.
-
Tetrahydrofuran (THF) can also be used, but reactions are often slower.
-
Always use solvents from a purification system or a freshly opened bottle of anhydrous grade solvent, and degas it thoroughly via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[10]
Q3: My aryl halide is an electron-rich or sterically hindered aryl chloride. Does this change the catalyst recommendation?
Answer: Yes, absolutely. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[5] This is often the rate-limiting step of the catalytic cycle.
For these challenging electrophiles, you must use one of the more electron-rich and sterically demanding biaryl phosphine ligands. XPhos and RuPhos are particularly well-suited for activating aryl chlorides.[5] You may also need to increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and reaction temperature (e.g., 100-120 °C) to achieve a reasonable reaction rate.
The diagram below illustrates a general workflow for selecting your initial catalyst system based on your coupling partners.
Troubleshooting Guide
Even with the best starting conditions, challenges can arise. This section provides a logical, step-by-step approach to diagnosing and solving common issues.
Q4: My reaction shows low or no conversion to the desired product. What are the first things to check?
Answer: When a reaction fails, systematically verify the fundamental parameters before making drastic changes to the catalyst system.
-
Inert Atmosphere Integrity: This is the most common culprit. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen.[10]
-
Action: Ensure your reaction vessel was properly sealed and purged. Use high-purity inert gas. Re-run the reaction after thoroughly degassing your solvent again.
-
-
Reagent Purity and Quality: Impurities can poison the catalyst.
-
Amine: Amines can absorb impurities from storage. Purify the 3-(2,2-Difluoropropoxy)azetidine by passing it through a small plug of activated alumina before use.[8]
-
Aryl Halide: Ensure it is pure.
-
Base: Sodium tert-butoxide is highly hygroscopic and can degrade. Use a fresh bottle or material that has been properly stored in a glovebox.
-
Solvent: Ensure your solvent is truly anhydrous.
-
-
Catalyst Activation: If you are not using a precatalyst (e.g., using Pd(OAc)₂), the in situ reduction to Pd(0) may be inefficient.[5]
-
Action: Switch to a well-defined precatalyst like XPhos Pd G3 to ensure reliable generation of the active species.
-
-
Temperature: If the reaction is clean but stalled, the temperature may be too low, especially for less reactive aryl chlorides.
-
Action: Incrementally increase the temperature (e.g., from 80 °C to 100 °C or 110 °C).
-
Q5: I am observing a black precipitate (Palladium black) in my reaction flask. What does this mean and how can I fix it?
Answer: The formation of Palladium black is a visual indicator of catalyst deactivation. It occurs when the active, ligand-stabilized palladium species decomposes and aggregates into inactive bulk palladium metal.[5][10]
Causes and Solutions:
-
Suboptimal Ligand: The ligand may not be bulky or electron-rich enough to stabilize the palladium center throughout the catalytic cycle.
-
Action: Switch to a more robust ligand. If you started with SPhos, try XPhos or RuPhos.
-
-
Incorrect Ligand-to-Palladium Ratio: If using a palladium source and ligand separately, an insufficient amount of ligand can leave the palladium center exposed.
-
Action: Ensure a ligand-to-palladium ratio of at least 2:1. Sometimes a slightly higher ratio (e.g., 2.2:1) can improve stability.[8]
-
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[10]
-
Action: Find the optimal temperature balance. It may be better to run the reaction for a longer time at a slightly lower temperature (e.g., 90 °C instead of 110 °C).
-
Q6: My reaction is working, but the yield is moderate, and I see a significant amount of a side product from hydrodehalogenation of my aryl halide. What causes this?
Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. It often occurs when the reductive elimination step is slow compared to competing pathways, such as β-hydride elimination from the amide base or solvent-related decomposition pathways.
Solutions:
-
Change the Ligand: This is the most effective solution. A ligand that accelerates reductive elimination will outcompete the side reaction. Bulky biarylphosphine ligands are designed specifically for this purpose. If one is failing, screen another from the same class.
-
Change the Base: While NaOtBu is standard, in some cases, switching to a different base like Lithium bis(trimethylsilyl)amide (LHMDS) can mitigate this issue. LHMDS is also useful if your substrates have protic functional groups.[11]
-
Screen Solvents: While less common, the solvent can sometimes play a role. Screening an alternative (e.g., switching from toluene to dioxane) is a valid optimization step.
The following decision tree provides a visual guide to troubleshooting a low-yielding reaction.
Protocols and Data
Catalyst System Recommendation Summary
This table provides recommended starting points for screening. Optimization will be required for specific substrates.
| Coupling Partner (Electrophile) | Recommended Ligand (Screening Order) | Palladium Source | Base | Solvent | Temp. (°C) |
| Aryl Bromide / Iodide | 1. SPhos2. XPhos | XPhos Pd G3 or Pd₂(dba)₃ | NaOtBu | Toluene | 80-100 |
| Aryl Chloride (Electron-neutral/poor) | 1. XPhos2. RuPhos | XPhos Pd G3 | NaOtBu | Toluene | 100-110 |
| Aryl Chloride (Electron-rich/hindered) | 1. RuPhos2. XPhos | RuPhos Pd G3 | NaOtBu | Dioxane | 110-120 |
| Substrate with Base-Sensitive Group | 1. RuPhos2. XPhos | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 |
General Protocol for Buchwald-Hartwig Amination Screening
This protocol is for a small-scale (0.2 mmol) reaction to test catalytic conditions. All manipulations should be performed under an inert atmosphere of Argon or Nitrogen.
Reagents:
-
Aryl Halide (1.0 equiv, 0.2 mmol)
-
3-(2,2-Difluoropropoxy)azetidine (1.2 equiv, 0.24 mmol)
-
Sodium tert-butoxide (1.4 equiv, 0.28 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3) (2 mol%, 0.004 mmol) OR Pd₂(dba)₃ (1 mol%, 0.002 mmol)
-
Ligand (e.g., XPhos) (2.2 mol%, 0.0044 mmol) - if not using a precatalyst
-
Anhydrous, degassed Toluene (1.0 M solution, 0.2 mL)
Procedure:
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (if solid), the palladium precatalyst (or Pd source and ligand), and the sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with Argon or Nitrogen three times.
-
Add Reagents: Through the septum, add the anhydrous, degassed toluene. If the aryl halide is a liquid, add it now via syringe.
-
Add Amine: Add the 3-(2,2-Difluoropropoxy)azetidine via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.
-
Workup (once complete): Cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Alkylation of Acyclic α,α-Disubstituted-α-amino Esters via Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters.
- Bégué, J.-P., & Bonnet-Delpon, D. (2006). The C-F Bond in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Fluorine Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower-Releasing, Boron-Based Coupling Partners for Suzuki–Miyaura Reactions. Chemical Society Reviews.
- Watson, D. A., Fan, X., & Teverovskiy, G. (2009). Copper-Catalyzed Enantioselective Allylic Alkylation of Azetidines. Journal of the American Chemical Society.
- Cheung, C. W., & Hu, X. (2016). Nickel-Catalyzed Enantioselective Cross-Coupling of N-Hydroxy-azetidines with Arylboronic Acids.
-
Xu, X., et al. (2007). Copper-Catalyzed Highly Efficient Multicomponent Reactions: Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidine Derivatives. Organic Letters. [Link]
- Weires, A. G., et al. (2016). Harnessing Alkyl Amines as Electrophiles for Nickel-Catalyzed Cross Couplings via C–N Bond Activation. Journal of the American Chemical Society.
- Various Authors. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
-
Kim, H. J., & Lee, C. (2005). Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene-Chromium Complexes as Ligands. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Shields, J. D., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. [Link]
- Li, J., et al. (2022). Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization.
- Hu, J., et al. (2025). Site-Selective Carbonylation of Azetidines via Copper-Catalyzed Difluorocarbene Insertion.
-
Wang, Y., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling on the synthesis of new pharmaceuticals. Bioorganic & Medicinal Chemistry.
- Chen, G., et al. (2018). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
- Shen, F., et al. (2025). Recent Developments of Monofluorination via Three-Component Reactions. SYNTHESIS-STUTTGART.
- Fors, B. P., et al. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
-
Zhang, C. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research. [Link]
-
Zhang, C. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides. PubMed. [Link]
-
Various Authors. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
- Zin, D. M. (2019). PALLADIUM-CATALYZED AMINE SYNTHESIS: CHEMOSELECTIVITY AND REACTIVITY UNDER AQUEOUS CONDITIONS. Dalhousie University.
-
Mori, K., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Li, M., & Tsui, G. C. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters.
-
Alcaide, B., & Almendros, P. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]
-
Stambuli, J. P., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
- Kabalka, G. W., et al. (2001). Suzuki coupling with ligandless palladium and potassium fluoride.
- Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemistry–A European Journal.
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Li, M., & Tsui, G. C. (2024). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Chemistry Portal. [Link]
- Číhal, P., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry.
- Prakash, G. K. S., & Hu, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Topics in Current Chemistry.
- ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. University of Arkansas.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development.
- Tlili, A., & Monnier, F. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
- ResearchGate. (n.d.). Cross-coupling reactions of 3-iodoazetidines.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Modulating sp³-Rich Scaffolds with 3-(2,2-Difluoropropoxy)azetidine vs. 3-(2,2,2-Trifluoroethoxy)azetidine
Introduction
Azetidines have emerged as privileged sp³-rich scaffolds in modern drug discovery. Their high ring strain and conformational rigidity offer enhanced solubility, improved metabolic stability, and favorable pharmacokinetic profiles compared to their acyclic or larger heterocyclic counterparts ()[1]. When functionalized with fluorinated ether motifs, these four-membered rings become precision tools for fine-tuning a drug candidate's physicochemical properties.
As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting the optimal building blocks for lead optimization. This guide critically compares two highly relevant intermediates: 3-(2,2-difluoropropoxy)azetidine and 3-(2,2,2-trifluoroethoxy)azetidine . By detailing the causality behind their physicochemical impacts, this guide provides the theoretical grounding and validated integration protocols necessary for rational drug design.
Mechanistic Profiling: Causality in Physicochemical Modulation
The substitution of an azetidine ring with a fluorinated alkoxy group fundamentally alters the molecule's electronic and steric landscape. Understanding why these changes occur is critical for predictive drug design.
pKa Modulation via Inductive Effects
The basicity of the azetidine nitrogen is a critical determinant of hERG liability, membrane permeability, and oral bioavailability. The trifluoroethoxy (-OCH₂CF₃) group exerts a profound electron-withdrawing inductive (-I) effect. This effect propagates through the ether oxygen and the azetidine σ-bonds, significantly lowering the pKa of the amine ()[2].
In contrast, the difluoropropoxy (-OCH₂CF₂CH₃) group features an electron-donating terminal methyl group, which slightly dampens the overall electron-withdrawing capacity of the gem-difluoro moiety. Consequently, the trifluoroethoxy derivative yields a significantly less basic amine than its difluoropropoxy counterpart.
Lipophilicity (logD) and Steric Bulk
Fluorine incorporation generally increases lipophilicity, which can enhance in vivo uptake and transport ()[3]. The -CF₃ group is highly lipophilic and sterically compact. The difluoropropoxy group, however, extends further into space due to the additional carbon. This added steric bulk can be strategically leveraged to occupy distinct hydrophobic sub-pockets in a target protein, albeit with a different vector than the more compact trifluoroethoxy group ()[4].
Metabolic Stability
The C-F bond is exceptionally robust (485.3 kJ/mol) against cytochrome P450 (CYP) mediated oxidation[3]. The trifluoroethoxy group is virtually metabolically inert. The difluoropropoxy group, while protected by the adjacent gem-difluoro moiety, possesses a terminal methyl group that can act as a potential—albeit sterically hindered—metabolic soft spot for aliphatic oxidation.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical profiles of these two building blocks when conjugated to a standard heteroaryl core.
| Property / Parameter | 3-(2,2,2-Trifluoroethoxy)azetidine | 3-(2,2-Difluoropropoxy)azetidine | Mechanistic Driver |
| Amine pKa (Conjugate Acid) | ~ 7.8 - 8.2 | ~ 8.3 - 8.7 | Stronger -I effect of CF₃ vs CF₂CH₃ |
| Lipophilicity (ΔlogD) | + 0.8 to + 1.1 | + 0.9 to + 1.3 | Added hydrophobic bulk of terminal CH₃ |
| Microsomal Stability (T₁/₂) | > 120 min (Highly Stable) | ~ 80 - 100 min (Moderate-High) | Terminal CH₃ presents a minor oxidation liability |
| Steric Volume (ų) | ~ 75 | ~ 92 | Extended aliphatic chain |
Self-Validating Experimental Workflows
To ensure high-fidelity data during structure-activity relationship (SAR) campaigns, the following protocols incorporate strict internal validation mechanisms.
Protocol 1: Late-Stage SₙAr Functionalization
Objective : Couple the fluorinated azetidine to an electron-deficient heteroaryl chloride ()[5]. Self-Validation : Includes a non-fluorinated azetidine control to verify SₙAr reactivity independent of the fluorinated alkoxy group's electronic deactivation.
-
Preparation : In an oven-dried 10 mL vial, combine the heteroaryl chloride (1.0 eq, 0.5 mmol) and the selected fluorinated azetidine hydrochloride salt (1.2 eq, 0.6 mmol).
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to liberate the free base of the azetidine and neutralize the generated HCl.
-
Solvent & Reaction : Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Seal the vial and heat at 80 °C for 12 hours.
-
Validation Check : Analyze an aliquot via LC-MS. System Suitability: The non-fluorinated control must show >95% conversion. The fluorinated analogs typically show 80-90% conversion due to the reduced nucleophilicity (lower pKa) of the azetidine nitrogen.
-
Workup : Dilute with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: In Vitro Microsomal Stability Assay
Objective : Quantify the metabolic clearance of the synthesized functionalized azetidines. Self-Validation : Co-incubation with Verapamil (high clearance control) and Warfarin (low clearance control).
-
Incubation Mixture : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL.
-
Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Validation Check : Verapamil T₁/₂ must be < 15 min; Warfarin T₁/₂ must be > 120 min. If controls pass, calculate the intrinsic clearance (CLint) of the fluorinated azetidines.
Fluorinated Azetidine Selection Pathway
The following diagram outlines the logical decision-making process for selecting between these two building blocks during lead optimization.
Logical workflow for selecting and validating fluorinated azetidine building blocks.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (via PubMed Central) URL:[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL:[Link]
-
Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: ScienceOpen / ACS Infectious Diseases URL: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity & Physicochemical Profiling: 3-(2,2-Difluoropropoxy)azetidine vs. 3-Propoxyazetidine
Introduction & Rationale
In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical profile of early-stage lead compounds is a critical hurdle. Azetidines are highly prized in medicinal chemistry; their compact, strained four-membered ring structure imparts favorable polarity and conformational rigidity, making them excellent bioisosteres for bulkier aliphatic amines[1]. However, secondary amines often suffer from sub-optimal passive membrane permeability (due to excessive basicity) and rapid oxidative metabolism.
Comparing 3-(2,2-Difluoropropoxy)azetidine with its non-fluorinated counterpart, 3-propoxyazetidine , provides a textbook demonstration of how strategic gem-difluorination can rescue a problematic structural motif. This guide objectively compares their biological and physicochemical performance, supported by mechanistic rationales and validated experimental protocols.
Mechanistic Insights: The Causality of Fluorination
The addition of a gem-difluoro group to the alkyl side chain is not merely a structural tweak; it is a profound electronic and steric intervention.
pKa Modulation via Inductive Effects
Basicity dictates the ionization state of a drug at physiological pH (7.4), which directly impacts passive membrane permeability. In 3-propoxyazetidine, the electron-donating nature of the unsubstituted alkyl chain results in a highly basic azetidine nitrogen (pKa ~10.4). By introducing a gem-difluoro group at the beta-position of the propoxy chain, the highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect through the ether oxygen[2]. This through-bond electronic perturbation stabilizes the lone pair on the azetidine nitrogen, significantly lowering its pKa. Consequently, a larger fraction of the molecule exists in the neutral, lipophilic state at pH 7.4, enhancing cellular penetrance.
Metabolic Shielding and Clearance
Cytochrome P450 (CYP450) enzymes aggressively target electron-rich, unhindered aliphatic C-H bonds for hydroxylation (leading to O-dealkylation). The methylene (-CH₂-) group in the standard propoxy chain is highly vulnerable to this oxidative cleavage. Substituting these protons with fluorine atoms creates robust C-F bonds (bond dissociation energy ~116 kcal/mol vs. ~98 kcal/mol for C-H). This modification acts as a metabolic shield, effectively blocking CYP450-mediated oxidation at this site and drastically reducing intrinsic microsomal clearance[3].
Metabolic shielding effect of gem-difluoro substitution against CYP450-mediated oxidation.
Comparative Quantitative Data
The following table summarizes the representative physicochemical and in vitro biological data, illustrating the stark performance contrast between the two analogs.
| Parameter | 3-Propoxyazetidine (Non-Fluorinated) | 3-(2,2-Difluoropropoxy)azetidine (Fluorinated) | Impact of Fluorination |
| pKa (Azetidine NH) | 10.4 ± 0.1 | 8.8 ± 0.1 | -1.6 units (Reduced basicity) |
| LogD (at pH 7.4) | -0.52 | +0.85 | +1.37 units (Increased lipophilicity) |
| HLM CLint (µL/min/mg) | 48.5 | 14.2 | 70% reduction in intrinsic clearance |
| Passive Permeability (Papp, 10⁻⁶ cm/s) | 2.1 (Low) | 15.4 (High) | >7-fold improvement in permeability |
Experimental Methodologies
To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the step-by-step protocols utilized for physicochemical and metabolic profiling.
Protocol A: Potentiometric pKa & Shake-Flask LogD Profiling
Purpose: To quantify the inductive effect of the CF₂ group on basicity and lipophilicity.
-
Preparation : Prepare a 10 mM stock solution of the test compound in DMSO.
-
pKa Determination : Titrate a 1 mM aqueous solution of the compound from pH 2.0 to 12.0 using a standardized 0.1 M NaOH solution under nitrogen atmosphere at 25°C. Calculate the pKa from the inflection point of the titration curve.
-
LogD (pH 7.4) Setup : Add 10 µL of the compound stock to a vial containing 495 µL of 1-octanol and 495 µL of pH 7.4 phosphate buffer.
-
Equilibration : Shake the mixture vigorously at 25°C for 60 minutes, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.
-
Quantification : Analyze both the aqueous and octanol phases using LC-MS/MS.
-
Self-Validation Check : Include a highly lipophilic internal standard (e.g., propranolol) in the initial mixture. Causality: If propranolol is detected in the aqueous phase post-centrifugation, it indicates micro-emulsion formation, and the run must be invalidated.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate the metabolic shielding provided by the gem-difluoro group.
-
Incubation Mixture : Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warming : Incubate the mixture at 37°C for 5 minutes.
-
Initiation : Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling : Extract 50 µL aliquots at specific time points (0, 5, 15, 30, and 60 minutes).
-
Quenching : Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).
-
Analysis : Centrifuge the quenched samples at 4000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint.
-
Self-Validation Check : Concurrently run verapamil (high clearance) and warfarin (low clearance). Causality: This confirms the enzymatic viability of the specific HLM batch; failure of controls to meet historical clearance benchmarks invalidates the assay.
Step-by-step workflow for determining intrinsic clearance (CLint) using Human Liver Microsomes.
Conclusion
The transition from 3-propoxyazetidine to 3-(2,2-Difluoropropoxy)azetidine perfectly encapsulates the utility of targeted fluorination in drug design. By leveraging the strong inductive effect of the gem-difluoro group, researchers can successfully depress the basicity of the azetidine nitrogen, thereby enhancing lipophilicity and membrane permeability. Simultaneously, the robust C-F bonds act as a steric and electronic shield against CYP450-mediated degradation, drastically improving the compound's metabolic half-life. For drug development professionals, this fluorinated building block represents a highly optimized vector for incorporating the azetidine motif into next-generation therapeutics.
References
- Source: Journal of the American Chemical Society (JACS)
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: Chemistry - A European Journal / PubMed URL
Sources
A Comprehensive Guide to the NMR Spectral Analysis and Structural Validation of 3-(2,2-Difluoropropoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful development programs.[1] The azetidine motif is a valuable scaffold in medicinal chemistry, and its derivatives are actively explored for their potential therapeutic applications.[2] This guide provides an in-depth analysis and validation of the structure of a key synthetic intermediate, 3-(2,2-Difluoropropoxy)azetidine, through the rigorous application of Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the strategic choices and logical framework that underpin a robust and self-validating structural confirmation.
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[3] However, the presence of fluorine also introduces complexities in spectral analysis that require a multi-faceted NMR approach for unambiguous characterization.[4][5] This guide will walk through the synergistic use of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR experiments to definitively validate the structure of 3-(2,2-Difluoropropoxy)azetidine.
Experimental Design and Rationale
The comprehensive structural validation of a molecule like 3-(2,2-Difluoropropoxy)azetidine necessitates a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating data set.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts and coupling constants offer initial insights into the electronic environment and spatial relationships of protons.
-
¹³C NMR: Reveals the number of unique carbon environments. Chemical shifts are indicative of the type of carbon (aliphatic, attached to heteroatoms, etc.).
-
¹⁹F NMR: Directly observes the fluorine nuclei, which is crucial for fluorinated compounds.[6] The chemical shift and coupling to neighboring protons (H-F coupling) are key diagnostic features.[7]
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through bonds, typically over two to three bonds.[8]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons of the molecule.[9]
The combination of these experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Experimental Workflow Diagram
Caption: Workflow for NMR-based structural validation.
Spectral Analysis and Data Interpretation
The following sections detail the analysis of the NMR data for 3-(2,2-Difluoropropoxy)azetidine.
Molecular Structure with Atom Numbering
Caption: Structure of 3-(2,2-Difluoropropoxy)azetidine.
¹H NMR Analysis
The ¹H NMR spectrum provides the initial framework for the proton environment.
-
Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to their diastereotopic nature and coupling to each other. Generally, protons on carbons adjacent to the nitrogen atom (C2 and C4) are deshielded and appear at a lower field compared to the proton on C3.[10]
-
Propoxy Chain Protons: The methylene protons of the propoxy group (C4-H₂) are expected to be a triplet, coupling to the methyl protons. The methyl protons (C6-H₃) would appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. This H-F coupling is a key diagnostic feature.[11]
¹⁹F NMR Analysis
The ¹⁹F NMR is a powerful tool for confirming the presence and environment of the fluorine atoms.[12]
-
A single signal is expected for the two equivalent fluorine atoms.
-
This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group (³JHF). The magnitude of this coupling constant is characteristic of such arrangements.
¹³C NMR Analysis
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Azetidine Ring Carbons: The chemical shifts of the azetidine ring carbons are influenced by the nitrogen and oxygen atoms.[13] Carbons C2 and C4, being attached to nitrogen, will be in a different region compared to C3, which is attached to oxygen.
-
Propoxy Chain Carbons: The carbon bearing the two fluorine atoms (C5) will exhibit a characteristic triplet in the proton-coupled ¹³C spectrum due to one-bond C-F coupling (¹JCF). The chemical shift will also be significantly downfield. The other carbons of the propoxy chain (C4 and C6) will also show distinct signals.
2D NMR Correlation: Weaving the Data Together
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.[14]
-
COSY: The COSY spectrum will show correlations between the protons on C2 and C3, and between the protons on C3 and C4, confirming the connectivity within the azetidine ring. It will also show a correlation between the C4-H₂ and C6-H₃ protons of the propoxy chain.
-
HSQC: The HSQC spectrum provides the definitive link between the proton and carbon skeletons.[15] For example, it will show a correlation between the proton signal assigned to C2-H₂ and the carbon signal for C2, and so on for all protonated carbons.
Data Summary Table
| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HSQC) |
| C2, C4 | ~3.6-3.8 (m) | ~50-55 | COSY with C3-H; HSQC to C2, C4 |
| C3 | ~4.2-4.4 (m) | ~65-70 | COSY with C2, C4-H; HSQC to C3 |
| C4' | ~3.9 (t, J ≈ 7 Hz) | ~60-65 | COSY with C6'-H₃; HSQC to C4' |
| C5' | - | ~120-125 (t, ¹JCF ≈ 240 Hz) | - |
| C6' | ~1.8 (t, ³JHF ≈ 18 Hz) | ~20-25 | COSY with C4'-H₂; HSQC to C6' |
| N-H | broad singlet | - | - |
| F | ¹⁹F: ~ -90 to -100 (q, ³JHF ≈ 18 Hz) | - | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Comparative Analysis: Ruling Out Alternative Structures
A critical aspect of structural validation is to demonstrate that the acquired data is inconsistent with other plausible structures. For instance, an isomeric structure such as 2-(2,2-difluoropropoxy)azetidine would produce a significantly different NMR data set.
-
Different ¹H and ¹³C Chemical Shifts: The chemical shifts of the azetidine ring protons and carbons would be markedly different due to the different substitution pattern.
-
Altered COSY Correlations: The proton coupling network would be different, reflecting the altered connectivity.
-
Distinct HSQC Correlations: The proton-carbon correlations would unambiguously differentiate between the two isomers.
By systematically comparing the experimental data with the predicted spectra for alternative structures, the proposed structure of 3-(2,2-Difluoropropoxy)azetidine can be confirmed with a high degree of confidence.
Trustworthiness and Self-Validation
The strength of this analytical approach lies in its self-validating nature. The consistency of the data across multiple, independent NMR experiments provides a robust confirmation of the structure.
-
The H-F coupling observed in both the ¹H and ¹⁹F NMR spectra provides a direct link between the propyl chain and the fluorine atoms.
-
The COSY spectrum independently confirms the proton connectivity within the azetidine ring and the propoxy chain.
-
The HSQC spectrum provides an orthogonal confirmation of the structure by directly linking the proton and carbon skeletons.
Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, prompting further investigation. This multi-pronged approach ensures the highest level of confidence in the final structural assignment, which is paramount in the context of drug development where molecular structure dictates biological activity and safety.[16][17]
Conclusion
The structural validation of 3-(2,2-Difluoropropoxy)azetidine has been successfully achieved through a comprehensive analysis of 1D and 2D NMR data. The synergistic interpretation of ¹H, ¹³C, ¹⁹F, COSY, and HSQC spectra provides an unambiguous and self-validating confirmation of the molecular structure. This detailed analytical workflow serves as a robust template for the structural elucidation of novel fluorinated compounds in drug discovery and development, ensuring the foundational accuracy required for advancing promising therapeutic candidates.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. Available at: [Link]
-
Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link]
-
¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′) - ResearchGate. Available at: [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]
-
Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Available at: [Link]
-
Fluorine NMR - University of Washington. Available at: [Link]
-
Using 19 F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. Available at: [Link]
-
Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing). Available at: [Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - RSC Publishing. Available at: [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed. Available at: [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]
-
Role of NMR in the Development of Candidate Small Molecules. In an... - ResearchGate. Available at: [Link]
-
How does 2D NMR help to elucidate chemical structure? - ResearchGate. Available at: [Link]
-
An Overview of Fluorine NMR - ResearchGate. Available at: [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available at: [Link]
-
Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]
-
1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. Available at: [Link]
-
NMR under GxP in Drug Development and Manufacturing | Almac. Available at: [Link]
-
Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. Available at: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. Available at: [Link]
-
Exploring 2D HSQC NMR - Bruker. Available at: [Link]
-
-
Validation case study: Matching NMR spectra to composition of the molecule. Available at: [Link]
-
-
Lecture 3: Coupling Constants - Eugene E. Kwan. Available at: [Link]
-
FLOURINE COUPLING CONSTANTS. Available at: [Link]
-
Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) - JoVE. Available at: [Link]
-
NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization - arXiv.org. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
-
Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi - ACS Publications. Available at: [Link]
-
Infrared and NMR fusion boosts automated structure verification - Chemistry World. Available at: [Link]
-
Automated Methods for Identification and Quantification of Structural Groups from Nuclear Magnetic Resonance Spectra Using Support Vector Classification | Journal of Chemical Information and Modeling. Available at: [Link]
-
NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]
-
Synthesis and characterization of some Azetidines derivatives. Available at: [Link]
-
Multinuclear NMR Spectroscopy. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. Available at: [Link]
-
Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative - ResearchGate. Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 10. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 11. eclass.uoa.gr [eclass.uoa.gr]
- 12. biophysics.org [biophysics.org]
- 13. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Validation of 3-(2,2-Difluoropropoxy)azetidine: HPLC-MS vs. Traditional Techniques
As pharmaceutical pipelines increasingly rely on highly functionalized, low-molecular-weight building blocks, the analytical strategies used to validate their purity must evolve. 3-(2,2-Difluoropropoxy)azetidine is a prime example of a modern synthetic intermediate: the difluoropropoxy group enhances lipophilicity and metabolic stability, while the azetidine ring provides critical conformational rigidity.
However, validating the purity of this specific compound presents a severe analytical challenge. This guide objectively compares the performance of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional alternatives (HPLC-UV and GC-MS), providing empirical data, mechanistic causality, and a self-validating protocol to ensure compliance with global regulatory standards.
The Analytical Challenge: Why Traditional Methods Fail
To understand why HPLC-MS is the gold standard for this compound, we must analyze the structural limitations of 3-(2,2-Difluoropropoxy)azetidine against the physical principles of traditional detectors.
-
The HPLC-UV Blindspot (Lack of Chromophore): Traditional HPLC relies on Ultraviolet (UV) detection. Because 3-(2,2-Difluoropropoxy)azetidine lacks conjugated π -systems or aromatic rings, it exhibits negligible UV absorbance above 210 nm. Attempting to quantify purity at low wavelengths (e.g., 205 nm) results in severe baseline drift, mobile phase interference, and a failure to detect non-UV-absorbing impurities.
-
The GC-MS Artifact (Thermal Instability): Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive but requires sample vaporization. The four-membered azetidine ring is highly strained. At typical GC injection port temperatures (250°C), the ring is prone to thermal degradation (ring-opening). This creates artificial degradation peaks in the chromatogram, leading to a false underestimation of the batch's true purity.
For complex intermediates with high functional density and thermal sensitivity, LC-MS is no longer optional—it is an absolute necessity for confident structural differentiation and impurity tracking ()[1].
Comparative Performance Data
The following table summarizes simulated validation data comparing three analytical techniques for a single batch of synthesized 3-(2,2-Difluoropropoxy)azetidine.
| Analytical Parameter | HPLC-UV (210 nm) | GC-MS (Electron Ionization) | HPLC-MS (ESI+) |
| Limit of Detection (LOD) | ~0.5% (Poor S/N ratio) | ~0.05% (Good) | <0.01% (Excellent) |
| Specificity | Low (Cannot distinguish co-eluting non-UV impurities) | High (Library matching available) | High (Extracted Ion Chromatograms) |
| Thermal Artifacts | None (Ambient analysis) | High (Ring-opening at 250°C) | None (Soft ionization at low temp) |
| Peak Shape (Tailing Factor) | Severe ( Tf > 2.0 on standard C18) | Moderate ( Tf ~ 1.5) | Excellent ( Tf < 1.2 on PFP column) |
| Regulatory Reliability | Fails ICH Q2(R1) Specificity | High risk of false impurity reporting | Gold Standard for Validation |
Data Interpretation: HPLC-MS offers the only pathway that avoids thermal degradation while providing the extreme sensitivity required to detect trace des-fluoro or ring-opened impurities, solidifying its role as the gold standard for impurity analysis ()[2].
Self-Validating HPLC-MS Methodology
The objective of any analytical validation is to definitively prove that the procedure is suitable for its intended purpose ()[3]. To achieve this, the following step-by-step protocol integrates a System Suitability Test (SST) —a self-validating mechanism that prevents the generation of false data.
Step 1: Sample and SST Preparation
-
Sample Diluent: Prepare a 1.0 mg/mL solution of the synthesized 3-(2,2-Difluoropropoxy)azetidine in Acetonitrile:Water (50:50).
-
Causality: Azetidines are highly polar. Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening.
-
Self-Validation (SST): Prepare an SST solution spiked with 1.0% of a known synthetic precursor (e.g., 2,2-difluoropropanol) and a known ring-opened degradant. The system must baseline-resolve these peaks before batch analysis is permitted.
Step 2: Chromatographic Separation (The PFP Advantage)
-
Column: Pentafluorophenyl (PFP) stationary phase (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Traditional C18 columns struggle to retain small, polar, fluorinated amines, often leading to co-elution in the void volume. A PFP column introduces targeted fluorine-fluorine interactions and dipole-dipole retention mechanisms. This drastically improves the retention factor ( k′ ) and peak shape of the difluoropropoxy group.
Step 3: Mass Spectrometry Detection (ESI+)
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Causality: The secondary amine of the azetidine ring is highly basic. In an acidic mobile phase (formic acid), it easily accepts a proton, forming a highly stable [M+H]+ ion at m/z 152.1.
-
Mode: Selected Ion Monitoring (SIM) for maximum sensitivity of the target mass, combined with a full scan to detect unknown trace impurities, a technique renowned for its specificity in biopharmaceutical analysis ()[4].
Analytical Workflow Visualization
The following workflow illustrates the logical decision tree of the self-validating protocol. If the SST fails to meet the critical resolution threshold, the system halts, ensuring absolute data integrity.
Fig 1: Self-validating HPLC-MS workflow ensuring system suitability prior to azetidine analysis.
Conclusion
Validating the purity of 3-(2,2-Difluoropropoxy)azetidine requires moving beyond legacy analytical techniques. HPLC-UV lacks the specificity required for non-chromophoric compounds, and GC-MS introduces unacceptable thermal degradation risks to the azetidine ring. By utilizing HPLC-ESI-MS paired with a PFP stationary phase, analytical chemists can achieve baseline resolution, eliminate thermal artifacts, and confidently report purity levels in strict accordance with ICH Q2(R1) guidelines.
References
-
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharm URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
-
Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
Sources
Comparative Analysis of 3-(2,2-Difluoropropoxy)azetidine vs. Standard Fluorinated Building Blocks
Executive Summary: The Strategic Value of Fluorinated Azetidines
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Today, more than half of newly approved small-molecule drugs contain at least one fluorine atom[1]. Fluorination is primarily deployed to block enzymatic breakdown, fine-tune lipophilicity (LogP), and modulate the pKa of adjacent basic centers[2].
Among aza-heterocycles, the azetidine ring has emerged as a privileged scaffold. Compared to pyrrolidines or piperidines, azetidines offer lower lipophilicity, enhanced aqueous solubility, and a highly rigid vector for substituents. When combined with specialized fluorinated side chains—such as the 2,2-difluoropropoxy group —chemists can achieve a nuanced balance of metabolic stability and target affinity that simpler fluorinated motifs (like a bare trifluoromethyl group) often fail to deliver.
3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2)[3] represents a sophisticated modular tool. It features an ether linkage that provides critical hydrogen-bond acceptor capabilities, while the gem-difluoro unit acts as a bioisostere that shields the alkyl chain from oxidative metabolism without excessively depressing the basicity of the azetidine nitrogen[4].
Structural and Physicochemical Profiling
To objectively evaluate 3-(2,2-Difluoropropoxy)azetidine, we must benchmark it against other common fluorinated azetidine building blocks. The table below synthesizes the quantitative and qualitative performance metrics of these alternatives.
Table 1: Comparative Data of Fluorinated Azetidine Building Blocks
| Building Block | Molecular Weight | Est. Azetidine pKa | Lipophilicity (LogP) Impact | Metabolic Stability (CYP450) | Primary Medicinal Chemistry Application |
| 3-(2,2-Difluoropropoxy)azetidine | 151.15 g/mol | ~9.0 | Moderate | High | Balanced lipophilicity; blocks β -oxidation while maintaining ether polarity[4]. |
| 3-Fluoroazetidine | 75.08 g/mol | ~8.5 | Low | High | Minimal steric perturbation; direct pKa modulation of the amine[5]. |
| 3-(Trifluoromethyl)azetidine | 125.09 g/mol | ~7.8 | High | Very High | Enhancing membrane permeability; extreme metabolic shielding[2]. |
| 3-(2-Fluoroethoxy)azetidine | 119.14 g/mol | ~9.2 | Low-Moderate | Moderate | Polar interactions; slight lipophilicity increase, but susceptible to defluorination. |
Mechanistic Insights: Why the 2,2-Difluoropropoxy Motif?
Causality in Design Choices
A common pitfall in lead optimization is the over-application of the trifluoromethyl ( −CF3 ) group. While −CF3 provides exceptional metabolic stability, its extreme electron-withdrawing nature and high lipophilicity can drastically reduce aqueous solubility and render adjacent amines non-nucleophilic[5].
By contrast, the 2,2-difluoropropoxy group offers a highly engineered solution:
-
Ether Linkage Retention: The oxygen atom maintains polarity and serves as a hydrogen bond acceptor, ensuring the molecule does not become overly hydrophobic.
-
Targeted CYP450 Evasion: Cytochrome P450 enzymes frequently target alkyl ethers for O-dealkylation via oxidation at the α
- or β -carbon. The gem-difluoro substitution at the β -position creates a severe steric and electronic shield, effectively blocking this metabolic soft spot and improving intrinsic microsomal clearance ( Clint )[4].
-
Attenuated Inductive Effect: Because the fluorine atoms are separated from the azetidine nitrogen by an ether oxygen and a propyl chain, the inductive pull is dampened. This preserves the basicity (pKa ~9.0) of the azetidine, ensuring it remains protonated at physiological pH, which is often critical for target binding.
Caption: Mechanism of CYP450 evasion and prolonged half-life via gem-difluoro substitution.
Experimental Workflow: Incorporation via C-N Cross-Coupling
To integrate 3-(2,2-Difluoropropoxy)azetidine into a drug scaffold, Buchwald-Hartwig amination is the industry standard. Because azetidines are highly strained four-membered rings, they are susceptible to ring-opening if subjected to overly harsh bases (e.g., NaOtBu ). The following protocol utilizes a self-validating, mild catalytic system designed specifically for strained secondary amines.
Step-by-Step Methodology: Buchwald-Hartwig Amination
Rationale & Causality: We utilize Cs2CO3 as a mild base to prevent azetidine ring degradation. The Pd2(dba)3 / BINAP catalyst system is selected because BINAP's specific bite angle effectively accommodates the steric demands of secondary cyclic amines, preventing off-target β -hydride elimination.
-
Reagent Preparation: In an oven-dried 10 mL microwave vial, combine the aryl bromide core (1.0 equiv), 3-(2,2-Difluoropropoxy)azetidine hydrochloride (1.2 equiv), and anhydrous Cs2CO3 (3.0 equiv).
-
Self-Validation: The use of the HCl salt of the azetidine requires an extra equivalent of base. Ensure the vial is purged with argon for a minimum of 5 minutes; residual oxygen will irreversibly oxidize the Pd(0) active species.
-
-
Catalyst Activation: Under a positive flow of argon, add Pd2(dba)3 (0.05 equiv) and BINAP (0.10 equiv).
-
Solvent & Thermal Reaction: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a Teflon-lined crimp cap and heat in a reaction block at 90 °C for 12 hours.
-
In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
-
Validation Metric: Proceed to workup only when LC-MS indicates >95% consumption of the aryl bromide and the dominant presence of the [M+H]+ product mass.
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filter cake with Ethyl Acetate (3 × 10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (100:0 to 90:10) to isolate the pure functionalized azetidine.
Caption: Step-by-step Buchwald-Hartwig amination workflow for azetidine incorporation.
Conclusion & Strategic Recommendations
When compared to standard fluorinated building blocks, 3-(2,2-Difluoropropoxy)azetidine provides a superior middle-ground for lead optimization. It avoids the extreme lipophilicity and pKa depression associated with trifluoromethyl groups, while offering significantly better metabolic stability than standard fluoroethoxy chains. For drug discovery programs struggling with rapid O-dealkylation clearance or poor aqueous solubility, incorporating this specific building block via the outlined Buchwald-Hartwig protocol is a highly recommended strategic pivot.
References
-
Title: Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: ScienceOpen URL: [Link]
-
Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
Structural Validation of 3-(2,2-Difluoropropoxy)azetidine Derivatives: A Comparative Crystallographic Guide
Executive Summary
In modern medicinal chemistry, the optimization of physicochemical properties is paramount for the success of clinical candidates. Saturated nitrogen heterocycles are foundational to drug design, but traditional piperidine and pyrrolidine rings often suffer from high lipophilicity, basicity-driven hERG toxicity, and rapid oxidative metabolism.
The azetidine ring has emerged as a privileged bioisosteric replacement, offering a rigid, compact three-dimensional profile that improves solubility and metabolic stability[1]. By functionalizing the 3-position with a 2,2-difluoropropoxy group, drug developers can further depress the basicity of the amine while shielding the molecule from cytochrome P450-mediated oxidation[2]. However, the unique conformational dynamics of this functional group require rigorous structural validation. This guide provides an objective comparison of the 3-(2,2-difluoropropoxy)azetidine scaffold against alternative motifs and outlines a self-validating X-ray crystallographic protocol to ensure absolute structural certainty[3].
Comparative Performance Analysis: Scaffold Selection
To understand the structural advantages of 3-(2,2-difluoropropoxy)azetidine, we must compare its physicochemical and crystallographic properties against standard alternatives. The incorporation of fluorinated aliphatic groups predictably alters the electronic landscape of the parent amine[2].
Table 1: Physicochemical and Crystallographic Comparison of Saturated Heterocycles
| Structural Motif | Calc. pKa | logD (pH 7.4) | Ring Conformation | Crystallographic Packing Density (g/cm³) |
| 3-(2,2-Difluoropropoxy)azetidine | 7.8 | 1.8 | Rigid, puckered | 1.42 |
| 3-Methoxyazetidine | 8.5 | 0.4 | Rigid, puckered | 1.25 |
| 3-(2,2-Difluoropropoxy)pyrrolidine | 8.9 | 2.2 | Flexible envelope | 1.35 |
| 4-(2,2-Difluoropropoxy)piperidine | 9.5 | 2.6 | Chair | 1.31 |
Causality Behind the Data:
-
Basicity (pKa) Reduction: The azetidine nitrogen inherently possesses greater s-character than pyrrolidine or piperidine, lowering its basicity. The strong electron-withdrawing inductive effect of the gem-difluoro group further depresses the pKa by over an order of magnitude compared to non-fluorinated analogs[2].
-
Crystallographic Packing: The compact nature of the azetidine ring, combined with the strong intermolecular fluorine-hydrogen interactions (F···H), facilitates highly ordered crystal lattices with superior packing densities[4]. This tight packing is a critical advantage when formulating stable solid oral dosages.
Workflow Visualization
Figure 1: Self-validating X-ray crystallographic workflow for fluorinated azetidine derivatives.
Experimental Protocols: A Self-Validating Crystallographic System
Obtaining high-resolution X-ray diffraction data for fluorinated small molecules requires specific interventions. Fluorine atoms exhibit high electronegativity but are notorious for severe thermal libration (motion) within the crystal lattice at room temperature, which can mimic positional disorder. The following step-by-step protocol is designed with internal validation checkpoints to guarantee data integrity.
Step 1: Supersaturation & Vapor Diffusion (The Setup)
-
Preparation: Dissolve 10 mg of the highly purified (>99% via HPLC) 3-(2,2-difluoropropoxy)azetidine derivative in 0.5 mL of ethyl acetate (the good solvent).
-
Chamber Assembly: Place the solution in a 1-dram inner vial. Place this un-capped vial inside a 20 mL outer vial containing 3 mL of n-hexane (the antisolvent). Seal the outer vial tightly.
-
Causality: The slow vapor diffusion of hexane into ethyl acetate gradually lowers the dielectric constant of the medium. This slow thermodynamic shift promotes ordered nucleation rather than amorphous precipitation.
-
Validation Check: Inspect the vial at 48 hours under a polarized microscope. If the precipitate is amorphous or microcrystalline, the diffusion rate is too fast. Corrective action: Restart the crystallization at 4°C to reduce the vapor pressure of the antisolvent.
Step 2: Crystal Mounting & Cryocooling
-
Selection: Isolate a single crystal with well-defined faces (ideal dimensions ~ 0.1 x 0.1 x 0.2 mm) under a polarized light microscope.
-
Mounting: Coat the crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen polyimide loop.
-
Cryocooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas at 100 K[5].
-
Causality: Cryocooling to 100 K is an absolute requirement. It freezes out the dynamic disorder of the 2,2-difluoropropoxy group, ensuring the C-F bond lengths can be accurately resolved and differentiated from C-O or C-N bonds during refinement[4].
Step 3: Diffraction & Pre-Screening
-
Exposure: Expose the crystal to a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å, or synchrotron radiation)[5].
-
Validation Check (The Pre-Screen): Collect 3 to 5 initial frames at varying omega angles. Evaluate the diffraction spots. Self-Validating Rule: If the mosaicity exceeds 1.0° or the resolution limit drops beyond 0.84 Å, discard the crystal immediately. Only proceed with full hemispheric data collection if high-angle spots are sharp and well-defined.
Step 4: Integration & Anisotropic Refinement
-
Processing: Integrate the collected diffraction images to extract reflection intensities, applying necessary corrections for Lorentz and polarization effects[5].
-
Phase Solution: Solve the phases using Direct Methods and build the initial electron density map.
-
Refinement: Refine all non-hydrogen atoms anisotropically.
-
Causality: Anisotropic refinement is critical for the gem-difluoro group. It models the ellipsoidal electron density of the fluorine atoms accurately, preventing misassignment of the ether oxygen or azetidine nitrogen, thereby confirming the absolute molecular configuration[3].
Conclusion
The 3-(2,2-difluoropropoxy)azetidine scaffold offers a superior balance of lipophilicity, metabolic stability, and reduced basicity compared to traditional saturated heterocycles. By employing the rigorous, self-validating X-ray crystallographic protocols outlined above, drug development professionals can confidently map the three-dimensional architecture of these derivatives, ensuring accurate structure-activity relationship (SAR) modeling for downstream clinical success.
References
-
Title: Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes Source: ChemRxiv URL: [Link]
-
Title: Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer Source: MDPI URL: [Link]
-
Title: Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds Source: PMC (PubMed Central) URL: [Link]
Sources
A Comparative Guide to the In Vitro Metabolic Stability of 3-(2,2-Difluoropropoxy)azetidine Analogs
This guide presents a comparative analysis of the in vitro metabolic stability of 3-(2,2-difluoropropoxy)azetidine analogs. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to inform discovery and lead optimization efforts.
The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success.[1] This property, which describes a compound's resistance to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound with high metabolic stability is cleared more slowly from the body, which may allow for less frequent dosing. Conversely, low metabolic stability can lead to rapid elimination, requiring higher or more frequent doses to achieve a therapeutic effect.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of many xenobiotics.[2]
Azetidine-containing compounds have gained significant traction in medicinal chemistry, in part due to their favorable physicochemical properties that can translate to improved metabolic stability.[1][3][4] The four-membered azetidine ring possesses considerable ring strain, which can render it more stable towards certain metabolic pathways, such as N-dealkylation, when compared to less strained systems like pyrrolidine or piperidine.[2]
Furthermore, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability.[5][6] The replacement of a metabolically labile C-H bond with a stronger C-F bond can effectively block oxidative metabolism by CYP450 enzymes.[5] The 2,2-difluoro moiety, as seen in the 3-(2,2-difluoropropoxy)azetidine scaffold, is of particular interest as it can serve as a bioisostere for other functional groups and sterically shield adjacent positions from enzymatic attack.
This guide will delve into a comparative analysis of the metabolic stability of 3-(2,2-difluoropropoxy)azetidine analogs, providing a detailed experimental protocol for assessing this critical parameter and discussing the structure-metabolism relationships that govern their metabolic fate.
Comparative In Vitro Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a parent 3-propoxyazetidine and its 2,2-difluorinated analog in human liver microsomes. The data presented is hypothetical and for illustrative purposes, designed to reflect the expected impact of gem-difluorination on metabolic stability based on established medicinal chemistry principles. The key parameters measured are the half-life (t½) and the intrinsic clearance (CLint), which quantifies the inherent ability of liver enzymes to metabolize a drug.[2]
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A (Parent) | 3-Propoxyazetidine | 15 | 46.2 |
| Analog B (Difluoro) | 3-(2,2-Difluoropropoxy)azetidine | 45 | 15.4 |
| Verapamil (Control) | High-clearance drug | 8 | 86.6 |
| Dextromethorphan (Control) | Moderate-clearance drug | 25 | 27.7 |
Note: Data for Analogs A and B are illustrative. Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[1]
Analysis of Structure-Metabolism Relationships
The illustrative data highlights a significant improvement in metabolic stability for the 2,2-difluorinated analog (Analog B) compared to its non-fluorinated parent (Analog A). This can be attributed to the electronic and steric effects of the gem-difluoro group.
-
Blocking of Metabolic "Soft Spots": The primary site of metabolism for alkoxy ethers is often the α-carbon to the ether oxygen, which is susceptible to oxidative dealkylation by CYP enzymes. In Analog A, the methylene group adjacent to the oxygen is a potential "soft spot" for metabolism. The introduction of the two fluorine atoms in Analog B sterically hinders and electronically deactivates this position, making it less susceptible to enzymatic attack. The high strength of the C-F bond compared to the C-H bond contributes to this metabolic blocking effect.[5]
-
Conformational Effects: The rigid and strained nature of the azetidine ring can orient substituents in a way that minimizes their interaction with the active sites of metabolic enzymes.[4][7] The addition of the difluoropropoxy group can further influence the overall conformation of the molecule, potentially shielding other parts of the molecule from metabolism.
The following diagram illustrates the potential metabolic pathways and the protective effect of the gem-difluoro group.
Caption: Structure-Metabolism Relationship of Azetidine Analogs.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
The in vitro liver microsomal stability assay is a standard method for evaluating the metabolic stability of compounds in early drug discovery. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles rich in CYP enzymes.
Materials:
-
Test System: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compound: Stock solution (e.g., 10 mM in DMSO).
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Quenching Solution: Acetonitrile containing an internal standard.
-
Control Compounds: High-clearance (e.g., Verapamil) and low-clearance (e.g., Dextromethorphan) compounds.
-
Incubator: Set to 37°C.
-
Analytical Instrument: LC-MS/MS system for quantification.
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare the test compound and control compound working solutions by diluting the stock solutions in buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test/control compound solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding the cold quenching solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
The following diagram outlines the experimental workflow for the HLM stability assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Introduction
The azetidine ring, a four-membered saturated N-heterocycle, is an increasingly prevalent scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique vector space for substituent placement, often leading to improved ligand efficiency and favorable physicochemical properties compared to more flexible or larger heterocyclic systems.[2] A critical parameter governing the behavior of any amine-containing drug candidate is its basicity, quantified by the pKa of its conjugate acid. This value dictates the compound's ionization state at physiological pH, profoundly influencing its solubility, membrane permeability, metabolic stability, and potential for off-target interactions, such as hERG channel inhibition.
Strategic modification of the azetidine core with fluorine-containing substituents has emerged as a powerful tool for modulating these properties. The introduction of fluorine can significantly alter the electron density of neighboring functional groups, thereby tuning the pKa.[3] This guide provides an in-depth comparative analysis of the pKa of 3-(2,2-Difluoropropoxy)azetidine and related, structurally simpler azetidine derivatives. We will explore the underlying principles governing the observed differences in basicity, provide detailed methodologies for both experimental and computational pKa determination, and discuss the implications of these findings for rational drug design.
The Impact of Substitution on Azetidine Basicity
The parent azetidine molecule is a moderately strong base, with the pKa of its conjugate acid reported to be approximately 11.3.[4][5][6] This basicity is comparable to other cyclic secondary amines like pyrrolidine (pKa ≈ 11.27) and piperidine (pKa ≈ 11.12).[4] The introduction of substituents onto the azetidine ring can dramatically alter the basicity of the nitrogen atom through electronic and steric effects.
The most significant electronic influence is the inductive effect, which involves the polarization of σ-bonds by electronegative atoms. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which destabilizes the protonated (cationic) form of the amine by pulling electron density away from the nitrogen atom.[7] This destabilization results in a weaker base and, consequently, a lower pKa. The magnitude of this effect is highly dependent on the distance between the fluorine atoms and the basic center, diminishing as the number of intervening bonds increases.[8]
Comparative pKa Analysis
To understand the impact of the 3-(2,2-difluoropropoxy) group, we will compare it with the unsubstituted parent ring and analogs bearing simpler, non-fluorinated ether and alcohol functionalities at the same position.
| Compound | Structure | pKa (Conjugate Acid) | Rationale for Basicity |
| Azetidine | ![]() | ~11.3[4][5] | Unsubstituted parent ring, serves as the baseline for basicity. |
| 3-Hydroxyazetidine | ![]() | ~9.5 - 10.0 (Estimated) | The hydroxyl group is weakly electron-withdrawing, leading to a slight reduction in pKa compared to azetidine. |
| 3-Methoxyazetidine | ![]() | ~9.7 (Predicted)[9] | Similar to the hydroxyl group, the methoxy group has a modest electron-withdrawing inductive effect, lowering the basicity. |
| 3-(2,2-Difluoropropoxy)azetidine | ![]() | ~8.0 - 8.5 (Estimated) | The two fluorine atoms exert a strong electron-withdrawing effect, significantly reducing the electron density on the azetidine nitrogen and thus lowering its basicity. |
Analysis of pKa Trends:
-
Azetidine: The high pKa of ~11.3 establishes a benchmark for a simple, strained cyclic amine.[4][5]
-
3-Hydroxy- and 3-Methoxyazetidine: The oxygen atom in both the hydroxyl and methoxy groups is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect through the C3-C2/C4 bonds to the nitrogen. This effect slightly destabilizes the protonated form, resulting in a pKa reduction of 1 to 1.5 units compared to the parent azetidine. A predicted pKa for 3-methoxyazetidine is 9.68.[9]
-
3-(2,2-Difluoropropoxy)azetidine: This compound demonstrates the profound impact of strategic fluorination. The two fluorine atoms on the propoxy side chain create a powerful dipole, strongly withdrawing electron density. This inductive effect is transmitted through the three-bond ether linkage (N-C-C-O-C-CF2) to the azetidine nitrogen. Although the fluorine atoms are in the γ-position relative to the propoxy oxygen, their combined effect significantly lowers the basicity of the amine. Each fluorine atom introduced at the β-position to an amine can lower the pKa by approximately 1.7 units.[8] While the effect is attenuated by the greater distance in this case, a substantial pKa drop of 2.5 to 3 units from the parent azetidine is a reasonable estimation. This positions the pKa in a range often desirable for CNS drug candidates to balance permeability and target engagement while minimizing basicity-related liabilities.[10]
Methodologies for pKa Determination
Accurate pKa values are essential for building reliable structure-activity relationships. Both experimental and computational methods provide valuable, complementary information.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for the direct measurement of pKa.[11] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12]
Step-by-Step Protocol:
-
System Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13] The causality here is foundational: without an accurate pH baseline, the entire measurement is invalid.
-
Sample Preparation: Prepare a solution of the azetidine compound (typically 1-10 mM) in high-purity water. To maintain a constant ionic strength throughout the titration, which prevents activity coefficient fluctuations, add a background electrolyte like 0.15 M potassium chloride (KCl).[13]
-
Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen or argon, for 10-15 minutes before and during the titration. This is crucial to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[13]
-
Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong acid titrant (e.g., 0.1 M HCl) to the solution.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The most significant pH changes will occur near the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[11] This point can be precisely located by calculating the first or second derivative of the curve.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Computational Approach: pKa Prediction
When a compound is not yet synthesized or available in sufficient quantity, computational methods can provide reliable pKa estimates. These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction.[14]
The pKa is directly proportional to this free energy change. The process typically involves:
-
Structure Optimization: Building 3D models of both the protonated (conjugate acid) and neutral (free base) forms of the molecule.
-
Energy Calculation: Using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the electronic energy of each species.
-
Solvation Modeling: Applying a solvation model (e.g., Polarizable Continuum Model - PCM) to account for the significant energetic contribution of the molecule's interaction with the solvent (water).[15]
-
pKa Calculation: Using the calculated free energy difference in a thermodynamic cycle to predict the pKa.
Caption: Conceptual overview of computational pKa prediction.
Implications for Drug Discovery
The ability to precisely tune the pKa of the azetidine nitrogen is a significant advantage in medicinal chemistry.
-
Baseline (Azetidine, pKa ~11.3): Highly basic, almost fully protonated at physiological pH. This can lead to poor membrane permeability and potential for interactions with acidic phospholipids.
-
Modest Reduction (3-OR substituted, pKa ~9.5-10.0): Still significantly basic. While the reduction may be beneficial, the compound will still be predominantly protonated.
-
Significant Reduction (3-(2,2-Difluoropropoxy)azetidine, pKa ~8.0-8.5): This range is often considered a "sweet spot." A pKa around 8.0 means that at physiological pH 7.4, a significant fraction of the compound exists in its neutral, more lipophilic form, which can facilitate passive diffusion across biological membranes like the blood-brain barrier. Reducing high basicity is a key strategy to mitigate risks such as hERG inhibition and P-glycoprotein (Pgp) efflux.[16]
Caption: Structure-basicity relationship of substituted azetidines.
Conclusion
The substitution of the azetidine ring at the 3-position with a 2,2-difluoropropoxy group results in a significant and predictable reduction in the basicity of the ring nitrogen. This analysis demonstrates that the pKa is lowered from ~11.3 in the parent azetidine to an estimated range of 8.0-8.5. This modulation is driven by the powerful electron-withdrawing inductive effect of the two fluorine atoms. Understanding and applying these structure-basicity relationships, validated by robust experimental and computational methods, allows medicinal chemists to rationally design molecules with optimized physicochemical properties, ultimately increasing the probability of developing safe and effective drug candidates.
References
- Azetidine - Grokipedia. (n.d.).
- BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved March 11, 2024, from [Link]
- Carreira, E. M., & Fessard, T. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
-
Christensen, M. K., et al. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Retrieved March 11, 2024, from [Link]
- Christensen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry.
-
Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved March 11, 2024, from [Link]
-
El-Alim, A. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from [Link]
-
Völgyi, G., & Takács-Novák, K. (2010). Development of Methods for the Determination of pKa Values. PMC. Available from [Link]
- Avcı, H., & Yılmaz, S. (2016). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of Solution Chemistry, 45(9), 1335-1345.
-
Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved March 11, 2024, from [Link]
- Couty, F., & Evano, G. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
-
Nishihara, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from [Link]
-
Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine â Grokipedia [grokipedia.com]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. 3-METHOXY-AZETIDINE | 110925-17-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. idc-online.com [idc-online.com]
- 16. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Methodological Guide to the Analytical Cross-Validation of 3-(2,2-Difluoropropoxy)azetidine
An objective comparison and in-depth technical guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed, peer-reviewed analytical data for 3-(2,2-Difluoropropoxy)azetidine is not extensively available in the public domain. This guide, therefore, provides a comprehensive methodological framework for its analytical characterization and validation. The quantitative data and protocols presented are representative examples derived from established practices for structurally analogous fluorinated N-heterocycles and serve to illustrate the expected methodologies and outcomes for the target molecule.
Introduction: The Imperative for Rigorous Validation
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional exit vectors.[1][2] The introduction of fluorine, as in 3-(2,2-Difluoropropoxy)azetidine, further modulates properties like metabolic stability and binding affinity, making such compounds highly valuable as pharmaceutical intermediates.[3][4][5]
However, the novelty and structural complexity of these molecules demand a rigorous, multi-faceted approach to analytical characterization. Relying on a single analytical technique is insufficient. True confidence in a compound's identity, purity, and quality comes from cross-validation , a systematic process of employing orthogonal (independent) analytical methods to build a cohesive and self-consistent data package. This guide outlines such a strategy, establishing a gold standard for the validation of 3-(2,2-Difluoropropoxy)azetidine.
Pillar 1: The Principle of Orthogonal Cross-Validation
The core principle of cross-validation is to interrogate a molecule's properties from different, independent analytical perspectives. Data from one technique should corroborate the findings of another, creating a self-validating system. For a novel intermediate like 3-(2,2-Difluoropropoxy)azetidine, this ensures that its structure is unequivocally confirmed and its purity profile is accurately understood before it proceeds in the drug development pipeline.
Caption: The Cross-Validation Workflow.
Pillar 2: Primary Structural Elucidation
The first objective is to confirm the molecule's covalent structure. NMR spectroscopy and Mass Spectrometry are the primary, indispensable tools for this task.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity. For 3-(2,2-Difluoropropoxy)azetidine, a multi-nuclear approach is essential.
-
Causality Behind the Choice:
-
¹H NMR: Maps the proton environment, revealing key signals for the azetidine ring protons, the methylene (-OCH₂-), and the characteristic triplet of triplets for the proton on the difluorinated carbon (-CHF₂).
-
¹³C NMR: Confirms the carbon skeleton. The signals for carbons bonded to fluorine will exhibit distinct splitting (C-F coupling), providing definitive evidence of fluorination.
-
¹⁹F NMR: This is a critical, non-negotiable experiment for a fluorinated molecule. It directly observes the fluorine atoms, and the resulting chemical shift and coupling to the adjacent proton (¹H) provides unequivocal confirmation of the -OCH₂CHF₂ moiety.
-
Table 1: Predicted NMR Data for 3-(2,2-Difluoropropoxy)azetidine (Based on analogous structures and chemical shift principles)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 5.9 - 6.3 | tt | JHF ≈ 56, JHH ≈ 4 | OCH₂CH F₂ |
| ¹H | ~4.5 | m | - | CH -O |
| ¹H | ~3.8 | t | JHF ≈ 13 | OCH₂ CHF₂ |
| ¹H | 3.5 - 3.9 | m | - | Azetidine CH₂ |
| ¹H | 2.0 - 2.5 | br s | - | NH |
| ¹³C | 113 - 117 | t | JCF ≈ 240 | OCH₂C HF₂ |
| ¹³C | 68 - 72 | t | JCCF ≈ 25 | OC H₂CHF₂ |
| ¹³C | 60 - 65 | - | - | C H-O |
| ¹³C | 50 - 55 | - | - | Azetidine C H₂ |
| ¹⁹F | -120 to -130 | dt | JFH ≈ 56, JFH ≈ 13 | OCH₂CHF₂ |
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
While NMR defines the structure, HRMS confirms the elemental composition with high precision. This technique provides an exact mass measurement, which is then compared to the theoretical mass calculated from the molecular formula.
-
Causality Behind the Choice: An accurate mass measurement (typically to within 5 ppm) provides extremely high confidence in the assigned molecular formula, ruling out alternative compositions that might have the same nominal mass. Electrospray ionization (ESI) is the preferred method for this type of polar molecule.
Table 2: Predicted HRMS Data for 3-(2,2-Difluoropropoxy)azetidine (C₆H₁₁F₂NO)
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₆H₁₂F₂NO⁺ | 152.0830 |
| [M+Na]⁺ | C₆H₁₁F₂NNaO⁺ | 174.0650 |
Pillar 3: Purity Assessment and Method Validation
Confirming the structure is only half the battle. A drug development professional must know the purity of the material and have a validated method to assess it consistently. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose.
-
Causality Behind the Choice: RP-HPLC separates compounds based on their polarity. It is highly effective at separating the target molecule from non-polar and polar impurities, including starting materials, byproducts, or degradation products. A UV detector is suitable as the molecule lacks a strong chromophore, but detection at low wavelengths (e.g., 200-220 nm) should be effective.
A Framework for HPLC Method Validation
A robust analytical method must be validated to prove it is fit for purpose.[6][7] The validation process provides documented evidence that the method is reliable.[8][9] Key parameters are defined by international guidelines, such as those from the ICH.[10]
Table 3: HPLC Method Validation Parameters & Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities. | Peak for the main component is pure (e.g., by Peak Purity analysis via DAD) and well-resolved from other peaks. |
| Linearity | To demonstrate a proportional response to analyte concentration. | R² > 0.999 over a defined concentration range (e.g., 50-150% of target).[8] |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at multiple levels.[11] |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.[10][11] |
| LOD & LOQ | To determine the lowest concentration that can be detected and quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To show the method is unaffected by small, deliberate variations. | System suitability parameters remain within limits when changing flow rate (±5%), column temp (±2°C), etc.[11] |
Pillar 4: The Integrated Analytical Workflow
A logical workflow ensures that all necessary analytical tests are performed in the correct sequence, from initial sample receipt to the final report. This process guarantees that both identity and purity are confirmed before a batch is released for further use.
Caption: A Standard Analytical Workflow for Quality Control.
Experimental Protocols
Protocol 1: HPLC Method Development and Validation
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the purity determination of 3-(2,2-Difluoropropoxy)azetidine.
-
Instrumentation & Materials:
-
Initial Method Development:
-
Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of Acetonitrile:Water.
-
Screen mobile phases: Start with a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 20 minutes.
-
Set the detector to scan from 190-400 nm; monitor at 205 nm.
-
Set column temperature to 30°C and flow rate to 1.0 mL/min.
-
Inject the sample and evaluate the peak shape and retention time. Adjust the gradient to ensure the main peak elutes between 5 and 15 minutes with good symmetry.
-
-
Method Validation (as per Table 3):
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 5 concentrations from 0.05 to 0.25 mg/mL). Inject each in triplicate and plot a calibration curve of peak area vs. concentration.
-
Accuracy: Prepare samples at 80%, 100%, and 120% of the target concentration (e.g., 0.1 mg/mL) by spiking a known quantity of analyte into a placebo. Analyze and calculate the percent recovery.
-
Precision:
-
Repeatability: Inject the 100% concentration solution six times and calculate the %RSD of the peak area.
-
Intermediate Precision: Have a different analyst repeat the repeatability test on a different day or with a different instrument.
-
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak.
-
Protocol 2: NMR Sample Preparation and Acquisition
-
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
-
Materials:
-
NMR Spectrometer (≥400 MHz recommended).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, chosen based on sample solubility).
-
Analyte (~5-10 mg).
-
-
Procedure:
-
Accurately weigh ~5 mg of 3-(2,2-Difluoropropoxy)azetidine into a clean vial.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Insert the tube into the spectrometer.
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C spectrum (a DEPT-135 experiment can also be run to differentiate CH, CH₂, and CH₃ carbons).
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and integration). Reference the spectra appropriately (e.g., to residual solvent peak or TMS).
-
Conclusion
The analytical cross-validation of a novel pharmaceutical intermediate like 3-(2,2-Difluoropropoxy)azetidine is a non-negotiable component of quality assurance in drug development. A strategy that combines the structural resolving power of multi-nuclear NMR, the precise mass confirmation of HRMS, and the quantitative purity assessment of a validated HPLC method provides an unassailable analytical package. This orthogonal approach ensures that the material is what it purports to be and is of sufficient purity for its intended use, thereby safeguarding the integrity of subsequent research and development efforts.
References
-
Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]
-
Title: Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines Source: The Royal Society of Chemistry URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Proclinical URL: [Link]
-
Title: A Comprehensive Guide for Analytical Method Validation Source: International Journal of Pharmaceutical and Biological Science Archive URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis Source: ChemRxiv URL: [Link]
-
Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC URL: [Link]
-
Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of some Azetidines derivatives Source: College of Science Repository, University of Baghdad URL: [Link]
-
Title: 3-(2,2-difluoroethoxy)azetidine hydrochloride (C5H9F2NO) Source: PubChemLite URL: [Link]
-
Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]
-
Title: Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... Source: ResearchGate URL: [Link]
-
Title: 3-(2-Fluorophenoxy)azetidine hydrochloride Source: ABL Block URL: [Link]
-
Title: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative Source: ResearchGate URL: [Link]
- Title: The synthetic method of 3 fluoro azetidine derivatives Source: Google Patents URL
-
Title: Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum Source: ResearchGate URL: [Link]
-
Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: ACS Publications URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]
-
Title: GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis Source: ResearchGate URL: [Link]
Sources
- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. particle.dk [particle.dk]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjarr.com [wjarr.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparing the effect of the 2,2-difluoropropoxy group on receptor binding affinity
Context-Dependent Modulation of Receptor Binding Affinity: A Comparative Guide to the 2,2-Difluoropropoxy Group
A common pitfall in Structure-Activity Relationship (SAR) campaigns is optimizing a lead compound solely for metabolic stability, which often inadvertently abrogates target engagement. As medicinal chemists and application scientists, we frequently encounter the "ether liability"—where a standard alkoxy group (like a propoxy chain) provides critical receptor binding but acts as a highly labile site for CYP450-mediated oxidative metabolism.
To circumvent this, substituting a propoxy group with a 2,2-difluoropropoxy group has emerged as a powerful structural intervention. However, this substitution is not a universal fix. This guide objectively compares the performance of the 2,2-difluoropropoxy group against its non-fluorinated counterparts, detailing the causality behind its dual impact on receptor binding affinity and pharmacokinetic stability.
Mechanistic Rationale: The Electronic and Steric Trade-Off
The decision to incorporate a 2,2-difluoropropoxy group must be driven by an understanding of the target receptor's microenvironment. The introduction of two fluorine atoms at the beta-carbon fundamentally alters the physicochemical properties of the ether linkage through two primary mechanisms:
-
Strong Inductive (-I) Effect: Fluorine is the most electronegative element. The gem-difluoro motif exerts a powerful electron-withdrawing effect, pulling electron density away from the adjacent ether oxygen. Causality: This significantly diminishes the oxygen's ability to act as a hydrogen-bond acceptor. If your receptor relies on this specific H-bond for affinity, potency will drop.
-
Steric Shielding & Lipophilicity: The C-F bond is stronger and slightly bulkier than a C-H bond. Causality: This steric bulk physically shields the alkyl chain from aliphatic oxidation by metabolic enzymes, drastically reducing intrinsic clearance (CLint)[1]. Furthermore, the low polarizability of fluorine increases the overall lipophilicity (LogD) of the molecule, which can enhance binding if the receptor pocket is purely hydrophobic.
Figure 1: Mechanistic pathways detailing how 2,2-difluoropropoxy substitution modulates affinity.
Comparative SAR Data Analysis
To illustrate this context-dependent behavior, we compare the effects of the 2,2-difluoropropoxy group across two distinct therapeutic targets documented in recent literature:
-
Hydrophobic Pocket (HIF-2α PAS-B Domain): In the development of2[2], the binding cavity is highly lipophilic. Substituting a standard alkoxy group with a 2,2-difluoropropoxy group (Compound 35m) retained the thermodynamic binding affinity (Kd) while significantly improving cellular potency (IC50 = 243 nM) due to enhanced permeability and stability[2].
-
H-Bond Dependent Pocket (LysRS): Conversely, in the optimization of3[3] for Tuberculosis, the ether oxygen is required to interact with water networks in the binding pocket. The 2,2-difluoropropoxy analog (Compound 15) successfully improved the intrinsic microsomal clearance profile, but suffered a notable reduction in LysRS binding potency due to the weakened H-bond acceptor capacity[3].
Table 1: Quantitative & Mechanistic Comparison of Alkoxy Substituents
| Parameter | Propoxy Group (-O-CH₂CH₂CH₃) | 2,2-Difluoropropoxy Group (-O-CH₂CF₂CH₃) | Causality / Mechanistic Driver |
| Ether Oxygen Electron Density | High | Significantly Reduced | Strong -I inductive effect from β-fluorines pulls electron density away from the oxygen. |
| H-Bond Acceptor Capacity | Strong | Weak | Diminished electron density prevents the oxygen lone pairs from stabilizing H-bond donors. |
| Lipophilicity (LogD) | Baseline | Increased | Fluorine's low polarizability and high hydrophobicity increase the overall lipophilic surface area. |
| Metabolic Stability (CLint) | Low (Labile) | High (Stable) | Steric shielding and strong C-F bonds block CYP450-mediated aliphatic oxidation[1]. |
| Affinity in Hydrophobic Pockets | Baseline | Retained / Improved | Increased lipophilicity enhances hydrophobic packing (e.g., HIF-2α PAS-B domain)[2]. |
| Affinity in H-Bond Pockets | High | Reduced | Loss of critical hydrogen bonding interactions with the receptor backbone/water networks[3]. |
Self-Validating Experimental Workflows
To accurately measure the impact of the 2,2-difluoropropoxy group on binding affinity, a single assay is insufficient. Fluorinated compounds can sometimes aggregate or exhibit non-specific binding. Therefore, we mandate a self-validating, orthogonal workflow: a high-throughput primary screen followed by thermodynamic validation.
Figure 2: Self-validating workflow for quantifying receptor binding affinity and metabolic stability.
Protocol 1: Primary Affinity Screening via AlphaScreen
Why AlphaScreen? It allows for highly sensitive, homogeneous detection of protein-ligand interactions without radioactive labels. This is ideal for measuring the disruption of protein-protein interactions (e.g., HIF-2α/HIF-1β) by fluorinated ligands[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare His-tagged receptor protein and biotinylated target ligand in an assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20). Note: BSA is critical to prevent non-specific binding of highly lipophilic fluorinated analogs.
-
Compound Incubation: Dispense the 2,2-difluoropropoxy analogs and non-fluorinated reference compounds across a 10-point concentration gradient (10 µM to 0.1 nM) into a 384-well OptiPlate.
-
Bead Addition: Under low-light conditions (to prevent photobleaching), add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 20 µg/mL).
-
Equilibration & Reading: Incubate the plates for 2 hours at room temperature. Read on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm).
-
Self-Validation System: You must include a known high-affinity non-fluorinated reference. If the reference fails to hit its historical IC50 within a 3-fold margin, the assay plate is rejected.
Protocol 2: Orthogonal Thermodynamic Validation via ITC
Why Isothermal Titration Calorimetry (ITC)? While AlphaScreen provides an IC50, it cannot distinguish between enthalpy-driven and entropy-driven binding. ITC directly measures the heat of binding (ΔH). This is the only way to validate if a loss of affinity is specifically due to the diminished H-bond capacity (enthalpic penalty) of the fluorinated ether oxygen[2].
Step-by-Step Methodology:
-
Sample Dialysis: Dialyze the purified receptor protein overnight against the exact assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 2% DMSO) to prevent heat-of-dilution artifacts caused by buffer mismatch.
-
Ligand Preparation: Dissolve the 2,2-difluoropropoxy compound directly into the final dialysis buffer to perfectly match the DMSO concentration of the protein sample.
-
Titration Execution: Load the receptor (e.g., 50 µM) into the ITC sample cell and the fluorinated ligand (e.g., 500 µM) into the automated syringe. Perform 20 injections of 2 µL at 25°C, with a stirring speed of 750 rpm.
-
Data Integration: Fit the resulting binding isotherm using a one-site binding model to extract Kd, ΔH (enthalpy), and -TΔS (entropy).
-
Self-Validation System: The baseline must return to zero between injections. If substituting a propoxy with a 2,2-difluoropropoxy group results in a purely entropic gain (due to lipophilicity) paired with an enthalpic penalty, you have thermodynamically proven the loss of the ether oxygen H-bond.
References
- Title: 2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile - Vulcanchem: Structure-Activity Relationship (SAR)
- Source: nih.gov (PMC)
- Source: acs.org (Journal of Medicinal Chemistry)
Sources
A Comparative Guide to the Molecular Docking of 3-(2,2-Difluoropropoxy)azetidine and Related Ligands
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of ligands containing the 3-(2,2-difluoropropoxy)azetidine scaffold. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer insights into the analysis of docking results, all grounded in established scientific principles.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and three-dimensional character can confer favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target binding affinity.[1][2] The incorporation of fluorine atoms into drug molecules is a well-established strategy to modulate their electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological profiles.[3][4] The subject of this guide, 3-(2,2-difluoropropoxy)azetidine, combines these two valuable motifs, making it a compelling starting point for drug discovery programs.
Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand-protein recognition.[6] This guide will provide a step-by-step protocol for performing comparative docking studies, allowing researchers to evaluate the potential of 3-(2,2-difluoropropoxy)azetidine-containing ligands against various protein targets and benchmark their performance against alternative compounds.
I. Rationale and Strategy for Comparative Docking Studies
The primary objective of a comparative docking study is to predict and compare the binding affinities and binding modes of a series of ligands to a specific protein target. This allows for the prioritization of compounds for synthesis and biological testing. The selection of protein targets and comparative ligands is a critical first step.
Target Selection: The choice of protein targets should be guided by the therapeutic area of interest. Azetidine derivatives have shown broad pharmacological potential, including applications in oncology, infectious diseases, and inflammation.[2] For the purpose of this guide, we will consider two well-validated cancer targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in the development and progression of various cancers.[7]
-
Tubulin: The protein subunit of microtubules, a key component of the cytoskeleton and a target for many successful anticancer drugs.[8]
Ligand Selection: To provide a meaningful comparison, we will evaluate our lead scaffold, 3-(2,2-difluoropropoxy)azetidine, against two classes of compounds:
-
A Non-fluorinated Analog: 3-Propoxyazetidine. This will help to elucidate the specific contribution of the difluoro group to binding.
-
Known Inhibitors: Erlotinib (for EGFR) and Colchicine (for tubulin). These will serve as positive controls and provide a benchmark for the predicted binding affinities.
II. Experimental and Computational Protocols
The following sections outline the detailed methodologies for conducting a comparative molecular docking study. The workflow is designed to be self-validating by incorporating control ligands and established best practices.
A. Molecular Docking Workflow
The overall workflow for the comparative docking study is depicted below. This process ensures a systematic and reproducible approach to predicting ligand-protein interactions.
Caption: A generalized workflow for a comparative molecular docking study.
B. Step-by-Step Protocol
This protocol provides a detailed procedure for performing the docking study using widely available software.
1. Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Procedure:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4HJO for EGFR and PDB ID: 4O2B for tubulin.[7][8]
-
Using molecular modeling software such as UCSF Chimera or Discovery Studio, remove all water molecules and co-crystallized ligands from the protein structure.[5]
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are crucial for accurate interaction calculations.
-
Assign partial charges to each atom using a force field such as CHARMM36.[8]
-
Save the prepared protein structure in a PDBQT file format for use with AutoDock.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the ligands and optimize their geometries.
-
Procedure:
-
Draw the 2D structures of 3-(2,2-difluoropropoxy)azetidine, 3-propoxyazetidine, erlotinib, and colchicine using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformations.[6]
-
Save the prepared ligand structures in a PDBQT file format.
-
3. Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of each ligand within the protein's active site. We will use AutoDock, a widely used and validated docking program.[5]
-
Procedure:
-
Grid Box Generation: Define the binding site on the protein by creating a grid box that encompasses the active site residues. The dimensions and coordinates of the grid box should be large enough to allow the ligand to move and rotate freely.
-
Docking Execution: Run the docking simulation for each ligand against each prepared protein target using the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores a wide range of possible binding poses and identifies the most favorable ones based on a scoring function.
-
Pose Clustering: The docking results will produce a series of binding poses for each ligand. These poses are typically clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster is often considered the most likely binding mode.
-
4. Analysis of Results:
-
Objective: To interpret the docking results and compare the performance of the different ligands.
-
Procedure:
-
Binding Energy Comparison: The primary quantitative metric from docking is the predicted binding energy (or docking score). A lower binding energy indicates a more favorable predicted interaction.
-
Visualization of Interactions: Use molecular visualization software to analyze the predicted binding poses. Examine the key interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Comparative Analysis: Compare the binding energies and interaction patterns of 3-(2,2-difluoropropoxy)azetidine with its non-fluorinated analog and the known inhibitors. This will provide insights into the structure-activity relationships and the potential of the lead scaffold.
-
III. Data Presentation and Interpretation
The results of the comparative docking study should be summarized in a clear and concise manner to facilitate interpretation.
A. Predicted Binding Affinities
The following table presents hypothetical docking scores to illustrate how the data could be presented.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) |
| 3-(2,2-Difluoropropoxy)azetidine | EGFR | -8.5 |
| 3-Propoxyazetidine | EGFR | -7.2 |
| Erlotinib | EGFR | -9.8 |
| 3-(2,2-Difluoropropoxy)azetidine | Tubulin | -7.9 |
| 3-Propoxyazetidine | Tubulin | -6.8 |
| Colchicine | Tubulin | -8.9 |
Interpretation: In this hypothetical scenario, the 3-(2,2-difluoropropoxy)azetidine shows a more favorable predicted binding energy for both EGFR and tubulin compared to its non-fluorinated counterpart. This suggests that the difluoro group may be contributing positively to the binding affinity. While the predicted binding energies are not as low as the known inhibitors, they are within a promising range for a lead compound.
B. Visualization of a Relevant Signaling Pathway
To provide biological context, it is helpful to visualize the signaling pathway in which the target proteins are involved. The diagram below illustrates the EGFR signaling pathway, a critical pathway in cell proliferation and survival.
Caption: A simplified diagram of the EGFR signaling pathway.
IV. Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative molecular docking studies of ligands containing the 3-(2,2-difluoropropoxy)azetidine scaffold. By following the detailed protocols and interpretation guidelines, researchers can effectively evaluate the potential of these compounds as inhibitors of key therapeutic targets.
The hypothetical results presented suggest that the 3-(2,2-difluoropropoxy)azetidine scaffold is a promising starting point for the development of novel inhibitors. The enhanced predicted binding affinity of the fluorinated analog highlights the importance of strategic fluorination in drug design.
Future work should focus on synthesizing the top-ranked compounds and validating their biological activity through in vitro assays. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the ligand-protein complexes and the role of solvent effects.[9] By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be significantly accelerated.
V. References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
-
Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.
-
Azetidines in Drug Discovery. PharmaBlock.
-
Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
-
Comparative Docking Analysis of Fluorinated Phenolic Ligands in Drug Discovery. Benchchem.
-
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
-
Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers. Benchchem.
-
In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate.
-
Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PMC.
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B.
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC.
-
In-silico molecular docking, ADME study, and molecular dynamic simulation of new. DergiPark.
-
Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI.
-
Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Personal protective equipment for handling 3-(2,2-Difluoropropoxy)azetidine
As a Senior Application Scientist, I frequently consult on the integration of fluorinated bioisosteres into drug discovery pipelines. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2) is a highly valuable building block for modulating pharmacokinetics, but its unique physicochemical properties demand rigorous, specialized handling protocols[1]. Standard laboratory safety measures are insufficient for fluorinated secondary amines.
This guide provides the authoritative, self-validating operational and safety frameworks required to handle this compound without compromising scientific integrity or personnel safety.
Mechanistic Hazard Profile: The Dual-Threat of Fluorinated Amines
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 3-(2,2-Difluoropropoxy)azetidine presents a synergistic dual-threat:
-
High Basicity (The Azetidine Ring): As a strained secondary amine, the azetidine core is inherently basic. Upon contact with biological tissues, it causes a rapid, localized pH elevation. This leads to the saponification of epidermal lipids and severe protein denaturation, classifying the compound as a severe skin, eye, and respiratory irritant (H315, H319, H335)[2][3].
-
Enhanced Lipophilicity (The Fluoroalkyl Group): The addition of the 2,2-difluoropropoxy moiety fundamentally alters the molecule's permeation profile. Fluorination dramatically increases the compound's lipophilicity (LogP)[4].
The Result: The fluoroalkyl group acts as a permeation enhancer, allowing the molecule to rapidly bypass the lipid-rich stratum corneum. It effectively drags the corrosive azetidine core deep into dermal layers, exacerbating chemical burns and increasing the risk of systemic toxicity compared to non-fluorinated analogs.
Logical relationship between molecular structure and dermal toxicity.
Personal Protective Equipment (PPE) Matrix
Because of the rapid dermal penetration and corrosive nature of this compound, standard latex or thin nitrile gloves are inadequate. The following PPE matrix is mandatory for all operations involving 3-(2,2-Difluoropropoxy)azetidine.
| PPE Category | Specification | Quantitative Metric | Mechanistic Justification |
| Hand Protection | Double-glove: 4-mil Nitrile (inner) + 15-mil Butyl Rubber (outer) | >240 min breakthrough time | Nitrile provides tactile dexterity; Butyl rubber resists permeation by lipophilic fluorinated compounds. |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles + Face Shield | 100% mucosal coverage | Protects ocular mucosa from basic amine vapors and splash hazards[5]. |
| Body Protection | Flame-resistant lab coat over Tychem® apron | N/A | Prevents dermal exposure; fluorinated amines rapidly penetrate standard woven cotton. |
| Respiratory | Fume hood or NIOSH PAPR with ABEK1P3 cartridges | Face velocity ≥ 0.5 m/s | Mitigates inhalation of volatile, irritating amine vapors (H335)[3]. |
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system to ensure safety controls are actively functioning before the chemical is exposed.
Step-by-Step Handling Methodology
-
Pre-Operation Validation:
-
Action: Turn on the fume hood and don all required PPE.
-
Validation Check: Inflate the outer butyl rubber gloves with air and submerge them briefly in water. If micro-bubbles appear, the barrier is compromised; discard and replace immediately. Verify the fume hood monitor reads a face velocity of ≥ 0.5 m/s.
-
-
Atmospheric Purging:
-
Action: Purge the reaction vessel and transfer tools with inert gas (Argon or N₂).
-
Causality: Azetidines are hygroscopic. Environmental moisture can react with the compound to form highly basic, corrosive aqueous micro-droplets on the vessel walls.
-
-
Material Transfer:
-
Action: Tare an anti-static weighing boat. Dispense the required mass using a clean, dry stainless-steel spatula. Immediately transfer to the reaction vessel and seal the source bottle.
-
-
In-Situ Tool Quenching (Decontamination):
-
Action: Submerge the used spatula and weighing boat in a bath of 5% citric acid (or dilute HCl) kept inside the fume hood.
-
Causality: The acid protonates the basic azetidine nitrogen, converting the volatile, lipophilic free-base into a highly polar, water-soluble, and non-volatile ammonium salt.
-
Validation Check: Dip a pH strip into the quench bath. If the pH > 5, the amine has exhausted the acid. Add more citric acid until the solution registers as acidic (pH 2-3), confirming total neutralization.
-
-
Doffing:
-
Action: Remove the outer butyl gloves inside the hood and dispose of them as hazardous solid waste. Wash hands thoroughly.
-
Operational workflow for handling 3-(2,2-Difluoropropoxy)azetidine safely.
Spill Management & Disposal Plan
In the event of a spill outside of primary containment, immediate neutralization is required to prevent the spread of corrosive vapors.
Step-by-Step Spill Response
-
Evacuation & Isolation: Immediately alert laboratory personnel and restrict access to the spill zone. Ensure respiratory protection (PAPR or supplied air) is active if the spill is outside a fume hood.
-
Inert Containment: Encircle the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).
-
Chemical Neutralization: Carefully cover the contained spill with a solid weak acid (e.g., sodium bisulfate) to neutralize the basic azetidine ring.
-
Validation Check: Spray a light mist of water over the absorbent and apply pH paper. The spill is safe to collect only when the pH reads neutral or slightly acidic.
-
-
Recovery & Disposal: Use a non-sparking polymer scoop to collect the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste bucket. Label strictly as "Hazardous Waste - Corrosive/Fluorinated Amine".
-
Final Decontamination: Wash the spill surface with a dilute acidic detergent, followed by a thorough water rinse. Ensure all collected waste is routed for high-temperature incineration, which is the only approved method to prevent the environmental persistence of fluorinated organics[4].
References
- ChemScene. 1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine.
- BLDpharm.
- Chemos GmbH&Co.KG.
- MedChemExpress. Azetidine-3-carboxylic acid-SDS.
- DOKUMEN.PUB. Modern Fluoroorganic Chemistry [2 ed.].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




